Ferric acetylacetonate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H24FeO6 |
|---|---|
Molecular Weight |
356.19 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iron |
InChI |
InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
LZKLAOYSENRNKR-LNTINUHCSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ferric Acetylacetonate from Ferric Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ferric acetylacetonate (B107027), also known as tris(acetylacetonato)iron(III) or Fe(acac)3, from ferric chloride. Ferric acetylacetonate is a coordination complex with significant applications as a catalyst and precursor in various chemical transformations, including cross-coupling reactions, polymerizations, and the synthesis of nanoparticles.[1] This document details the underlying chemistry, experimental protocols, and quantitative data associated with its preparation.
Underlying Chemical Principles
The synthesis of this compound from ferric chloride hexahydrate (FeCl₃·6H₂O) involves the reaction of the iron(III) ion with acetylacetone (B45752) (2,4-pentanedione). Acetylacetone is a β-diketone that exists in equilibrium with its enol tautomer.[2] The enol form can be deprotonated by a base to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, coordinating to the Fe³⁺ ion through its two oxygen atoms to form a stable six-membered chelate ring.[2][3]
The overall balanced chemical equation for the reaction using sodium acetate (B1210297) as the base is:
FeCl₃·6H₂O + 3 CH₃COCH₂COCH₃ + 3 CH₃COONa → Fe(C₅H₇O₂)₃ + 3 NaCl + 3 CH₃COOH + 6 H₂O[4]
An alternative method involves the initial precipitation of ferric hydroxide (B78521) (Fe(OH)₃) from ferric chloride using a base like potassium hydroxide or ammonia (B1221849), followed by the reaction of the freshly prepared ferric hydroxide with acetylacetone.[5][6][7]
The reaction for the second method is:
Fe(OH)₃ + 3 CH₃COCH₂COCH₃ → Fe(C₅H₇O₂)₃ + 3 H₂O[6]
Experimental Protocols
Two primary protocols for the synthesis of this compound are detailed below.
Protocol 1: Direct Synthesis from Ferric Chloride
This method involves the direct reaction of ferric chloride with acetylacetone in the presence of a buffer, such as sodium acetate, to facilitate the deprotonation of acetylacetone.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Acetylacetone (C₅H₈O₂)
-
Sodium acetate (CH₃COONa)
-
Distilled water
-
Methanol (B129727) (optional, for dissolving acetylacetone)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating plate
-
Burette or dropping funnel
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
Ice bath
Procedure:
-
Dissolve a specific amount of ferric chloride hexahydrate in distilled water in an Erlenmeyer flask with stirring. For example, dissolve approximately 1.00 g of FeCl₃·6H₂O in 15 mL of distilled water.[3]
-
In a separate beaker, prepare a solution of sodium acetate by dissolving it in distilled water. For instance, dissolve approximately 2.5 g of sodium acetate in 10 mL of water.[3]
-
Slowly add acetylacetone (e.g., 2 mL) dropwise to the stirring ferric chloride solution.[3]
-
Subsequently, add the sodium acetate solution dropwise to the iron chloride and acetylacetone mixture. A red crystalline solid of this compound should begin to precipitate.[4]
-
Heat the reaction mixture to approximately 70-80°C for about 10-15 minutes while stirring.[3][8]
-
Allow the mixture to cool to room temperature, and then further cool it in an ice bath for about 10-15 minutes to maximize crystal formation.[3][9]
-
Collect the red crystalline product by vacuum filtration.
-
Wash the crystals with cold distilled water to remove any soluble impurities.[4]
-
Allow the product to air dry on the filter paper or in a desiccator.[4]
Protocol 2: Synthesis via Ferric Hydroxide Intermediate
This protocol involves the initial formation of ferric hydroxide, which is then reacted with acetylacetone.
Materials:
-
Ferric chloride (anhydrous or hexahydrate)
-
Potassium hydroxide (KOH) or Ammonia (NH₃) solution
-
Acetylacetone (C₅H₈O₂)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Ice bath
Procedure:
-
Dissolve ferric chloride in distilled water. For example, dissolve 7.5 g of anhydrous FeCl₃ in approximately 100 mL of distilled water.[5]
-
Slowly add a base, such as a 20% potassium hydroxide solution or ammonia solution, to the ferric chloride solution with stirring until the pH reaches approximately 8, leading to the quantitative precipitation of ferric oxyhydroxide (ferric hydroxide).[5][7]
-
Filter the ferric hydroxide precipitate and wash it several times with fresh distilled water to remove residual salts.[5]
-
Transfer the semi-dry ferric hydroxide paste to a clean beaker.
-
Add acetylacetone to the ferric hydroxide paste all at once and stir the suspension. The mixture will turn a dark red color as the reaction proceeds.[5]
-
After about 30 minutes of stirring, the conversion should be complete.[5]
-
Collect the crude this compound product by filtration.[5]
-
The product can be further purified by recrystallization.
Purification by Recrystallization
To obtain a high-purity product, recrystallization is recommended.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Methanol, acetone, or a benzene/petroleum ether mixture can be used.[3][5]
-
For instance, dissolve the crude product in hot methanol until a deep red solution is formed.[3]
-
Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.[3]
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry them.[3]
Quantitative Data Summary
The following table summarizes the quantitative data reported in various protocols for the synthesis of this compound.
| Parameter | Value | Source |
| Reactants (Direct Synthesis) | ||
| Ferric Chloride Hexahydrate | 1.00 g | [3] |
| Acetylacetone | 2.0 mL | [3] |
| Sodium Acetate | ~2.5 g | [3] |
| Reactants (Via Hydroxide) | ||
| Anhydrous Ferric Chloride | 7.5 g | [5] |
| Acetylacetone | 15 mL | [5] |
| Reaction Conditions | ||
| Temperature (Direct Synthesis) | ~70-80 °C | [3][8] |
| Time (Direct Synthesis) | 10-15 minutes | [3][8] |
| Time (Via Hydroxide) | 30 minutes | [5] |
| Product Characteristics | ||
| Crude Product Yield | 90.05% | [3] |
| Recrystallized Product Yield | 48.1% | [3] |
| Melting Point (Recrystallized) | 181.3-182.3 °C (from benzene/pet ether) | |
| Melting Point (Recrystallized) | 179 °C (from EtOH or Et₂O) |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Workflow for the direct synthesis of this compound.
Caption: Workflow for the synthesis of this compound via a ferric hydroxide intermediate.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. studymoose.com [studymoose.com]
- 4. brainly.com [brainly.com]
- 5. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. magritek.com [magritek.com]
- 9. academics.su.edu.krd [academics.su.edu.krd]
An In-depth Technical Guide to the Undergraduate Laboratory Synthesis of Tris(acetylacetonato)iron(III) [Fe(acac)3]
Introduction
Tris(acetylacetonato)iron(III), commonly abbreviated as Fe(acac)3, is a coordination complex of iron(III) with acetylacetonate (B107027) ligands.[1] It presents as a vibrant red, air-stable crystalline solid that is soluble in nonpolar organic solvents.[1] This complex serves as a valuable precursor and catalyst in various organic transformations, including cross-coupling reactions, polymerizations, and as a model compound for illustrating principles of coordination chemistry, ligand field theory, and paramagnetism in an undergraduate setting.[2][3] The synthesis of Fe(acac)3 is a classic inorganic chemistry experiment that introduces students to techniques such as precipitation, filtration, and recrystallization.
The reaction involves the chelation of the iron(III) ion by three acetylacetonate (acac) ligands. Acetylacetone (B45752) (Hacac) is a β-diketone that exists in equilibrium with its enol tautomer. In the presence of a base, the enol form is deprotonated to form the acetylacetonate anion, which acts as a bidentate ligand, coordinating to the iron(III) center through its two oxygen atoms to form a stable octahedral complex.[4]
Overall Reaction
The synthesis of Fe(acac)3 can be represented by the following chemical equation when starting from iron(III) chloride hexahydrate:
FeCl3·6H2O + 3 CH3COCH2COCH3 + 3 CH3COONa → Fe(CH3COCHCOCH3)3 + 3 NaCl + 3 CH3COOH + 6 H2O
Alternatively, a two-step process involving the initial precipitation of iron(III) hydroxide (B78521) is also commonly employed:[1][5]
FeCl3·6H2O + 3 KOH → Fe(OH)3(s) + 3 KCl + 6 H2O Fe(OH)3 + 3 CH3COCH2COCH3 → Fe(CH3COCHCOCH3)3 + 3 H2O
This guide will focus on the direct synthesis from iron(III) chloride hexahydrate, a common and reliable method for undergraduate laboratories.
Experimental Protocol
This section provides a detailed methodology for the synthesis of Tris(acetylacetonato)iron(III).
Materials and Reagents
| Reagent/Material | Quantity | Notes |
| Iron(III) chloride hexahydrate (FeCl3·6H2O) | ~1.00 g | Corrosive, handle with care. |
| Distilled or deionized water | 25 mL | |
| Acetylacetone (CH3COCH2COCH3) | 2 mL | Flammable and irritant. |
| Sodium acetate (B1210297) (CH3COONa) | ~2.5 g | |
| Methanol (B129727) | For recrystallization | Flammable. |
| Erlenmeyer flask | 125 mL | |
| Beakers | 50 mL, 150 mL | |
| Graduated cylinders | 10 mL, 25 mL | |
| Magnetic stirrer and stir bar | ||
| Hot plate | ||
| Büchner funnel and filter flask | ||
| Whatman filter paper | ||
| Watch glass | ||
| Spatula | ||
| Ice bath |
Step-by-Step Synthesis Procedure
-
Preparation of the Iron(III) Solution : Accurately weigh approximately 1.00 g of iron(III) chloride hexahydrate (FeCl3·6H2O) and transfer it to a 125 mL Erlenmeyer flask.[6] Add 15 mL of distilled water to the flask and place it on a magnetic stirrer.[6] Add a magnetic stir bar and stir the solution until the iron(III) chloride has completely dissolved, forming a clear, orange-brown solution.[6][7]
-
Addition of Acetylacetone : While continuing to stir, add 2 mL of acetylacetone to the iron(III) chloride solution.[6] The addition should be done dropwise.
-
Preparation and Addition of the Base : In a separate 50 mL beaker, dissolve approximately 2.5 g of sodium acetate in 10 mL of distilled water.[6] Stir until the sodium acetate is fully dissolved. Slowly add the sodium acetate solution dropwise to the iron(III) chloride and acetylacetone mixture with continuous stirring.[6] A red precipitate of Fe(acac)3 should begin to form.
-
Heating and Precipitation : Gently heat the reaction mixture on a hot plate to about 80°C for 15 minutes to ensure the completion of the reaction.[8][9]
-
Isolation of the Crude Product : Remove the flask from the heat and allow it to cool to room temperature. Once cooled, place the flask in an ice bath to further precipitate the product.[9] Collect the red crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.[9]
-
Drying the Crude Product : Carefully transfer the crude Fe(acac)3 product to a pre-weighed watch glass and allow it to air dry or place it in a desiccator. Once dry, weigh the product and calculate the crude yield.
Purification by Recrystallization
-
Dissolution : Transfer the crude Fe(acac)3 to a clean beaker. Add a minimal amount of warm methanol and gently heat the mixture on a hot plate while stirring to dissolve the solid.[6] The goal is to obtain a saturated solution.
-
Crystallization : Once the solid has dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the beaker in an ice bath.
-
Isolation and Drying of Pure Product : Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol. Dry the crystals, weigh them, and calculate the percent yield of the recrystallized product.
Characterization
-
Melting Point : Determine the melting point of the recrystallized product. The literature value for the melting point of Fe(acac)3 is in the range of 180-181 °C.[1] A sharp melting point close to the literature value is indicative of high purity.
-
Infrared (IR) Spectroscopy : Obtain an IR spectrum of the product. Key vibrational bands for Fe(acac)3 include strong absorptions around 1572 cm⁻¹ and 1524 cm⁻¹, which are attributed to the C=O and C=C stretching modes of the coordinated acetylacetonate ligand, respectively.[10]
-
UV-Visible Spectroscopy : The UV-Vis spectrum of Fe(acac)3 in a suitable solvent (e.g., ethanol) will show characteristic absorption bands.
Quantitative Data Summary
| Parameter | Value |
| Molar Mass of FeCl3·6H2O | 270.30 g/mol |
| Molar Mass of Fe(acac)3 | 353.17 g/mol [1] |
| Theoretical Yield of Fe(acac)3 | To be calculated based on the starting mass of FeCl3·6H2O |
| Experimental Yield of Crude Fe(acac)3 | To be measured |
| Experimental Yield of Recrystallized Fe(acac)3 | To be measured |
| Percent Yield of Crude Product | To be calculated |
| Percent Yield of Recrystallized Product | To be calculated |
| Melting Point of Recrystallized Product | To be measured (Literature: 180-181 °C[1]) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of Fe(acac)3.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[11][12]
-
Handle iron(III) chloride with care as it is corrosive.
-
Acetylacetone is flammable and an irritant. Avoid inhalation and contact with skin.[13]
-
Methanol is flammable and toxic. Use it in a well-ventilated area or a fume hood.
-
Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.[12]
References
- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. studymoose.com [studymoose.com]
- 7. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scribd.com [scribd.com]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. geneseo.edu [geneseo.edu]
- 13. chemos.de [chemos.de]
Unveiling the Crystalline Architecture of Ferric Acetylacetonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of ferric acetylacetonate (B107027), also known as Fe(acac)₃. This organometallic complex is a cornerstone in various chemical applications, and a thorough understanding of its solid-state structure is paramount for its utilization in research and development. This document summarizes key crystallographic data, details experimental protocols for its synthesis and analysis, and visualizes the procedural workflows.
Crystallographic Data at a Glance
Ferric acetylacetonate is known to crystallize in at least three polymorphic forms: two monoclinic and one orthorhombic. The crystallographic data for these polymorphs are summarized below for comparative analysis.
Table 1: Unit Cell Parameters of this compound Polymorphs
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| Orthorhombic | Pbca | 15.471 | 13.577 | 16.565 | 90 | 90 | 90 | 8 | [1] |
| Monoclinic | P2₁/n | 8.011 | 13.092 | 15.808 | 90 | 90.108 | 90 | 4 | [2][3][4] |
| Monoclinic | P2/n | - | - | - | - | - | - | - | [5] |
Table 2: Selected Interatomic Distances and Bond Angles for this compound
| Parameter | Experimental Value (Å or °) | Theoretical Value (Å or °) | Reference |
| Bond Lengths | |||
| Fe-O | 1.954 ± 0.015 | 2.013 | [1][6] |
| O-C | 1.28 ± 0.021 | - | [1] |
| C-C (in ring) | 1.39 ± 0.023 | - | [1] |
| C-C (methyl) | 1.53 ± 0.023 | - | [1] |
| Bond Angles | |||
| O-Fe-O (bite angle) | - | ~90 | [6] |
Note: Theoretical values are based on DFT calculations with DKH2 corrections. The experimental bond lengths and angles can vary slightly between different polymorphs and determination methods.
Experimental Protocols
Synthesis and Recrystallization of this compound
Several methods for the synthesis of this compound have been reported. Below are two common protocols.
Protocol 1: From Ferric Chloride
This method involves the reaction of ferric chloride with acetylacetone (B45752) in the presence of a base.
-
Preparation of Ferric Hydroxide (B78521): Anhydrous iron(III) chloride (e.g., 4.0 g) is dissolved in water with gentle warming. A solution of ammonia (B1221849) or potassium hydroxide is then slowly added with constant stirring to precipitate ferric hydroxide.[2][7] The precipitate is filtered and washed with water until free from chloride ions.[2]
-
Reaction with Acetylacetone: The moist ferric hydroxide is transferred to a flask, and a slight excess of acetylacetone is added.[1] The mixture is heated on a steam bath for approximately 30-35 minutes.[2]
-
Crystallization: Upon cooling, large red crystals of this compound are formed.[2]
-
Recrystallization: The crude product can be purified by recrystallization from solvents such as ether, ethanol, or acetone (B3395972) to yield high-quality crystals.[1][7]
Protocol 2: From Ferrous Sulfate (B86663)
This procedure utilizes iron(II) sulfate as the starting material.
-
Dissolution: Finely ground iron(II) sulfate is dissolved in water.[8]
-
Addition of Ligand: Acetylacetone is added slowly to the solution with stirring.[8]
-
Buffering and Heating: A solution of sodium acetate (B1210297) is added slowly. The resulting solution is heated to approximately 80°C for 15 minutes.[8]
-
Precipitation and Isolation: Upon cooling, a red precipitate of this compound forms, which is then isolated by filtration and dried.[8]
Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure of this compound is typically performed using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer (e.g., a Bruker SMART APEXII CCD platform diffractometer).[3] X-ray diffraction data are collected at a specific temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).[3]
-
Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities and correction for various factors such as absorption.[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[3] The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]
Visualized Workflows
To further elucidate the processes involved in the analysis of this compound, the following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of a third polymorph of tris(acetylaceton)iron(III) | PPTX [slideshare.net]
- 3. Crystal structure of a third polymorph of tris(acetylacetonato-κ2 O,O′)iron(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris(acetylacetonato)iron(III) | C15H21FeO6 | CID 139087805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scribd.com [scribd.com]
The Polymorphism of Ferric Acetylacetonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric acetylacetonate (B107027), [Fe(acac)₃], is a coordination complex of significant interest in various fields, including catalysis, materials science, and as a precursor in chemical synthesis. The ability of [Fe(acac)₃] to exist in different crystalline forms, a phenomenon known as polymorphism, has important implications for its physical and chemical properties, such as solubility, stability, and reactivity. Understanding and controlling the polymorphic landscape of [Fe(acac)₃] is therefore crucial for its effective application. This technical guide provides a comprehensive overview of the known polymorphs of ferric acetylacetonate, including their crystallographic data, synthesis protocols, and characterization methods.
Known Polymorphs of this compound
To date, three distinct polymorphs of this compound have been reported in the scientific literature. These are commonly referred to as the α, β, and γ forms. While the β and γ forms have been extensively characterized using modern crystallographic techniques, detailed data for the initially reported α form remains less accessible.
Data Presentation: Crystallographic Properties of this compound Polymorphs
The crystallographic data for the known polymorphs of [Fe(acac)₃] are summarized in the table below for easy comparison.
| Property | α-Polymorph[1] | β-Polymorph (Orthorhombic)[2] | γ-Polymorph (Monoclinic)[1] |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Not definitively available in recent literature | Pbca | P2₁/n |
| a (Å) | Data from 1921, not readily available | 15.254 | 8.011 |
| b (Å) | Data from 1921, not readily available | 13.436 | 13.092 |
| c (Å) | Data from 1921, not readily available | 16.465 | 15.808 |
| α (°) ** | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90.108 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) ** | Not available | 3372.9 | 1658.1 |
| Z | Not available | 8 | 4 |
| Temperature (K) | Not available | Ambient | 100 |
Note: The α-polymorph was first reported by Morgan and Drew in 1921. While referenced, the detailed crystallographic data from this publication is not widely available in modern databases.
Synthesis of this compound Polymorphs
The synthesis of this compound generally involves the reaction of an iron(III) salt with acetylacetone (B45752) in the presence of a base. The specific polymorph obtained can be influenced by the reaction conditions, such as the solvent, temperature, and rate of crystallization.
General Synthesis of this compound (β-Polymorph)
A common method for synthesizing the stable β-polymorph involves the precipitation of ferric hydroxide (B78521) followed by its reaction with acetylacetone.
Experimental Protocol:
-
Preparation of Ferric Hydroxide: A solution of iron(III) chloride (FeCl₃) in water is treated with an aqueous solution of a base (e.g., sodium hydroxide or ammonia) to precipitate ferric hydroxide (Fe(OH)₃). The precipitate is then washed thoroughly with deionized water to remove any remaining salts.
-
Reaction with Acetylacetone: The freshly prepared ferric hydroxide is suspended in a suitable solvent, such as methanol (B129727) or ethanol.
-
A stoichiometric excess of acetylacetone is added to the suspension.
-
The reaction mixture is stirred, often with gentle heating, until the deep red color of this compound is observed, indicating the formation of the complex.
-
Crystallization: The resulting solution is filtered to remove any unreacted ferric hydroxide. The filtrate is then concentrated and cooled to induce crystallization of the β-polymorph. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Synthesis of the γ-Polymorph
The monoclinic γ-polymorph has been reportedly synthesized through slow evaporation.[1]
Experimental Protocol:
-
A saturated solution of this compound is prepared in diethyl ether.
-
The solution is allowed to slowly evaporate at a controlled, low temperature (e.g., in a refrigerator).
-
Over a period of several days to weeks, large, flat, red, rectangular prism-shaped crystals of the γ-polymorph may form.
-
It is important to note that the crystallization of this polymorph has been reported to be difficult to reproduce.[1]
Characterization of Polymorphs
The primary technique for identifying and characterizing the different polymorphs of this compound is single-crystal X-ray diffraction. This method provides definitive information about the crystal system, space group, and unit cell dimensions. Other analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can also be employed to distinguish between polymorphs and study their thermal behavior.
Experimental Protocol: Single-Crystal X-ray Diffraction of the γ-Polymorph[1]
-
Crystal Mounting: A suitable single crystal of the γ-polymorph is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.
Thermal Behavior and Interconversion
Thermal analysis provides insights into the stability and potential transformations of the polymorphs. DSC and TGA studies on this compound generally indicate that the compound is stable up to around 180 °C, after which it begins to decompose.[3] Detailed comparative studies on the thermal behavior of each individual polymorph are limited in the publicly available literature, and thus the thermodynamic relationship and interconversion pathways between the α, β, and γ forms are not yet fully understood.
Visualization of Experimental Workflows and Relationships
Polymorphic Landscape of this compound
The following diagram illustrates the known polymorphs of this compound and their relationship.
Caption: Relationship between the polymorphs of this compound.
Experimental Workflow for Polymorph Identification
This diagram outlines the general workflow for synthesizing and characterizing a specific polymorph of this compound.
Caption: General workflow for polymorph synthesis and characterization.
Conclusion
The polymorphism of this compound presents a complex but important area of study. While the β- and γ-polymorphs have been well-characterized crystallographically, further research is needed to fully elucidate the structure of the α-polymorph and to establish robust and reproducible synthesis methods for each distinct crystalline form. A deeper understanding of the thermodynamic relationships and interconversion kinetics between the polymorphs will be critical for controlling the solid-state properties of this compound and optimizing its performance in various applications. This guide serves as a foundational resource for researchers and professionals working with this versatile coordination complex.
References
- 1. Crystal structure of a third polymorph of tris(acetylacetonato-κ2 O,O′)iron(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achirality in the low temperature structure and lattice modes of tris(acetylacetonate)iron( iii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00517A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Acetylacetonate (B107027)
Introduction
Iron(III) acetylacetonate, systematically named tris(acetylacetonato)iron(III) and commonly abbreviated as Fe(acac)₃, is a coordination complex of significant interest in both academic research and industrial applications. It consists of a central iron(III) ion coordinated to three bidentate acetylacetonate (acac) ligands. Its notable stability, high solubility in organic solvents, and rich reactivity make it a versatile precursor and catalyst.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications, particularly in catalysis and nanotechnology, which are relevant to drug development and material science.
Core Physical and Chemical Properties
Fe(acac)₃ is an air-stable, reddish crystalline solid that is a common fixture in synthetic chemistry laboratories. Its fundamental properties are summarized below.
General and Physical Properties
The key physical and identifying properties of Iron(III) acetylacetonate are presented in Table 1. The compound is an octahedral complex with D₃ molecular symmetry, meaning the six Fe-O bonds are equivalent, with bond distances of approximately 2.00 Å. This regular geometry is a consequence of the high-spin Fe³⁺ core. The presence of five unpaired d-electrons makes the complex highly paramagnetic.
Table 1: Physical and General Properties of Iron(III) Acetylacetonate
| Property | Value | References |
| Molecular Formula | C₁₅H₂₁FeO₆ | [2][3][4] |
| Molecular Weight | 353.17 g/mol | [1][2][4] |
| Appearance | Red to dark red, orange-red crystalline powder | [1][2][3] |
| Melting Point | 180-182 °C (decomposes) | [2][3][5][6][7] |
| Boiling Point | Decomposes upon heating | [4][8] |
| Density | ~5.24 g/mL at 25 °C | [3][6] |
| CAS Number | 14024-18-1 | [4] |
Solubility
Fe(acac)₃ is known for its excellent solubility in a wide range of nonpolar organic solvents and limited solubility in water.[9] This property is crucial for its use in homogeneous catalysis and solution-based synthesis of nanomaterials.
Table 2: Solubility of Iron(III) Acetylacetonate in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |
| Water | 0.2 | 20 | [4][10] |
| Methanol | 9.5 | 25 | [3] |
| Ethanol | 4.01 | 20 | [10] |
| Benzene | 52.5 | 25 | [3] |
| Toluene | 21.3 | 25 | [3] |
| Acetone | Readily Soluble | N/A | [3] |
| Chloroform | Readily Soluble | N/A | [3] |
| Diethyl Ether | Sparingly Soluble | N/A | [3][10] |
Stability and Handling
Fe(acac)₃ is a stable compound under normal laboratory conditions but is noted to be sensitive to moisture.[2] It is incompatible with strong bases and strong oxidizing agents.[3] For storage, it is recommended to keep it in a tightly sealed container in a dry, well-ventilated place, typically at temperatures below 30°C.[3] Thermogravimetric analysis (TGA) shows that it begins to decompose at approximately 186°C, with significant mass loss occurring around 300°C.[11]
Chemical Reactivity and Applications
The utility of Fe(acac)₃ stems from its versatile chemical reactivity, where it can act as a catalyst, a precursor for materials, and a reagent in organic synthesis.
Catalysis in Organic Synthesis
Fe(acac)₃ is a widely used and inexpensive precatalyst for a variety of organic transformations.[12][13] Its applications are extensive and include:
-
Cross-Coupling Reactions: It can catalyze the coupling of alkyl halides with aryl Grignard reagents, providing a cost-effective alternative to palladium catalysts.[14]
-
Polymerization: It serves as a catalyst for the ring-opening polymerization of compounds like 1,3-benzoxazine and the dimerization of isoprene.[12]
-
Hydrogen Atom Transfer (HAT): In combination with reducing agents like silanes, Fe(acac)₃ can form iron hydride species that act as efficient hydrogen atom donors for radical reactions.[13]
-
Lewis Acid Catalysis: It functions as a Lewis acid in reactions such as the formation of 1,3-oxazolidine products from N-sulfonyl oxaziridines and olefins.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Iron(III) acetylacetonate | Fe(acac)3 | C15H21FeO6 - Ereztech [ereztech.com]
- 3. chembk.com [chembk.com]
- 4. Iron(III) AcetylacetonateCAS #: 14024-18-1 [eforu-chemical.com]
- 5. Iron(III) acetylacetonate, 99+% | Fisher Scientific [fishersci.ca]
- 6. 乙酰丙酮铁 III 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. geneseo.edu [geneseo.edu]
- 8. americanelements.com [americanelements.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Iron(III) acetylacetonate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
Ferric Acetylacetonate: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of ferric acetylacetonate (B107027), also known as Fe(acac)₃, in toluene (B28343) and other common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile coordination complex in their work.
Core Topic: Solubility of Ferric Acetylacetonate
This compound is a red, air-stable solid that is widely used in various chemical processes due to its notable stability and solubility in nonpolar organic solvents.[1] Its solubility profile is a critical factor in its application as a catalyst, precursor for material synthesis, and reagent in organic chemistry.[2]
Quantitative Solubility Data
The solubility of this compound in various organic solvents at 25°C is summarized in the table below. This data provides a quantitative basis for solvent selection in experimental and industrial processes.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Toluene | 21.3 | 25 |
| Benzene | 52.5 | 25 |
| Methanol | 9.5 | 25 |
| Water | 0.16 | 25 |
Data sourced from Ataman Kimya and ChemicalBook.[3]
In addition to the quantitative data, this compound is qualitatively described as easily soluble in ethanol, chloroform, acetone (B3395972), and ether.[3] It is also soluble in dichloromethane. Conversely, it is only slightly soluble in water and heptane.[3]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of freshly precipitated ferric hydroxide (B78521) with acetylacetone (B45752).[1]
Materials:
-
Iron(III) chloride (FeCl₃)
-
Potassium hydroxide (KOH) solution (20%)
-
Acetylacetone (HC₅H₇O₂)
-
Acetone
-
Distilled water
Procedure:
-
Dissolve anhydrous iron(III) chloride in distilled water with magnetic stirring to form a clear, orange-brown solution.[4]
-
Slowly add 20% potassium hydroxide solution to the iron(III) chloride solution until the pH reaches 8. This will precipitate ferric oxyhydroxide.[4]
-
Filter the ferric oxyhydroxide precipitate, wash it multiple times with fresh water, and dry it in a vacuum desiccator.[4]
-
Transfer the semi-dry paste to a beaker and add acetylacetone all at once while stirring to form an even suspension.[4]
-
Continue stirring for approximately 30 minutes until the mixture turns a dark red color, indicating the completion of the reaction.[4]
-
Filter the crude this compound product.[4]
-
For further purification, recrystallize the product from acetone twice to yield dark-red crystals.[4]
Alternatively, this compound can be synthesized by reacting iron(II) chloride hexahydrate with acetylacetone in a methanol-water solution, followed by the addition of sodium acetate (B1210297) to induce precipitation.[5]
Determination of Solubility
The following is a general protocol for determining the solubility of a chemical substance like this compound in a given solvent. This method is based on visual observation of dissolution.
Materials:
-
This compound
-
Selected organic solvent (e.g., toluene)
-
Glass test tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or incubator (37°C)
Procedure:
-
Initial High Concentration Test:
-
Weigh approximately 10 mg of this compound into a glass tube.[6]
-
Add 0.5 mL of the solvent to achieve a concentration of 20 mg/mL.[6]
-
Gently mix the solution at room temperature, then vortex for 1-2 minutes.[6]
-
If the solid has not dissolved, sonicate the tube in a water bath for up to 5 minutes.[6]
-
If the solid persists, warm the solution to 37°C for 5-60 minutes.[6]
-
A clear solution with no visible cloudiness or precipitate indicates that the compound is soluble at this concentration.[6]
-
-
Serial Dilution for Insoluble Compounds:
-
If the compound does not dissolve at 20 mg/mL, increase the volume of the solvent to decrease the concentration by a factor of 10 (i.e., to 2 mg/mL).[6]
-
Repeat the mixing, vortexing, sonicating, and warming steps as described above.[6]
-
Continue this process of serial dilution until the compound fully dissolves, or the lower limit of solubility of interest is reached.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from iron(III) chloride.
Catalytic Role in Organic Synthesis
This compound is a versatile catalyst in a wide range of organic reactions, including cross-coupling, polymerization, and Grignard reactions.[2][7] The diagram below represents its general role in a catalytic cycle.
References
- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 14024-18-1 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. magritek.com [magritek.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ferric Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ferric acetylacetonate (B107027), Fe(acac)₃. It details the intricate reaction pathways, intermediate and final products, and the influence of various experimental conditions on the decomposition process. This document synthesizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols for key analytical techniques, and presents visual representations of the decomposition pathway and experimental workflows to facilitate a deeper understanding of this scientifically and industrially relevant process.
Introduction
Tris(acetylacetonato)iron(III), or ferric acetylacetonate (Fe(acac)₃), is a coordination complex that serves as a common precursor in the synthesis of iron-based nanomaterials, catalysts, and thin films. The controlled thermal decomposition of Fe(acac)₃ is a critical step in these applications, as the reaction conditions directly influence the composition, crystal phase, size, and morphology of the resulting iron oxide or iron-containing materials. A thorough understanding of its decomposition mechanism is therefore paramount for the rational design and synthesis of materials with desired properties.
This guide will explore the multi-step decomposition process of Fe(acac)₃, which involves the initial loss of acetylacetonate ligands, the formation of radical species and various gaseous byproducts, and the ultimate conversion to an iron oxide residue.
Thermal Decomposition Mechanism
The thermal decomposition of this compound is a complex process that proceeds through several stages, the specifics of which are highly dependent on the surrounding atmosphere (inert or oxidizing) and the presence of solvents or other chemical agents.
In an inert atmosphere, the decomposition is primarily a pyrolysis process. In the presence of air or oxygen, the decomposition is an oxidative process.
Decomposition Pathway
The decomposition of Fe(acac)₃ is initiated by the thermal cleavage of the iron-oxygen bonds, leading to the release of the acetylacetonate (acac) ligands. This process is thought to involve the formation of acetylacetonate radicals (•acac). These highly reactive radicals can then undergo a series of secondary reactions, leading to the formation of various gaseous products.
Simultaneously, the iron-containing intermediate species undergo further decomposition and rearrangement to form iron oxides. The final iron oxide phase is dependent on the temperature and oxygen availability. In an inert atmosphere, magnetite (Fe₃O₄) or a mixture of iron oxides may be formed. In an oxidizing atmosphere (air), the decomposition typically leads to the formation of maghemite (γ-Fe₂O₃) as an intermediate, which then transforms into the more stable hematite (B75146) (α-Fe₂O₃) at higher temperatures.[1]
A proposed simplified reaction scheme in an oxidizing atmosphere is as follows:
Fe(acac)₃ (s) → Intermediate Iron Species + •acac (g) •acac (g) + O₂ (g) → CO₂ (g) + H₂O (g) + other volatile organic compounds Intermediate Iron Species + O₂ (g) → γ-Fe₂O₃ (s) → α-Fe₂O₃ (s)
dot
Caption: Simplified thermal decomposition pathway of Fe(acac)₃ in an oxidizing atmosphere.
Gaseous Decomposition Products
Mass spectrometry studies have identified several gaseous products evolved during the thermal decomposition of Fe(acac)₃. The primary products include:
-
Acetone ((CH₃)₂CO)
-
Carbon Dioxide (CO₂) songwriters
Other reported gaseous species include propyne (B1212725) (C₃H₄), isobutene (C₄H₈), and methane (B114726) (CH₄). The detection of a fragment with a mass-to-charge ratio (m/z) of 43 is indicative of the acetyl radical (CH₃CO⁺), a key fragment from the acetylacetonate ligand.
Solid Decomposition Products
The final solid product of Fe(acac)₃ thermal decomposition is an iron oxide. The specific phase depends on the decomposition conditions:
-
In Air: The decomposition of Fe(acac)₃ at temperatures around 360°C can lead to the formation of maghemite (γ-Fe₂O₃).[1] Upon further heating to temperatures above 500°C, a phase transition to the more thermodynamically stable hematite (α-Fe₂O₃) occurs.[1]
-
In Inert Atmosphere: In the absence of oxygen, the decomposition can result in the formation of magnetite (Fe₃O₄) or wüstite (FeO), often in combination with amorphous carbonaceous residues from the incomplete combustion of the organic ligands.
Quantitative Data
The thermal decomposition of this compound has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses under different conditions.
Table 1: Thermogravimetric Analysis (TGA) Data for Fe(acac)₃ Decomposition
| Condition | Onset Decomposition Temperature (°C) | Major Mass Loss Range (°C) | Total Mass Loss (%) | Final Residue | Reference |
| Solid, Inert Atmosphere | ~186 | 186 - 680 | ~76 | Iron Oxide/Carbon Composite | [2] |
| Solid, Air | ~300 (peak) | 200 - 400 | ~70 | α-Fe₂O₃ | [2] |
| In Diphenyl Ether (DPE) | ~170 | 150 - 250 | Variable | Fe₃O₄ |
Table 2: Differential Scanning Calorimetry (DSC) Data for Fe(acac)₃ Decomposition
| Condition | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process | Reference |
| Solid, Inert Atmosphere | ~186 | Endothermic | Decomposition | [2] |
| Solid, Air | ~300 | Exothermic | Oxidative Decomposition | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of Fe(acac)₃ by measuring the change in mass as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of Fe(acac)₃ (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (typically 20-50 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss events, and the percentage of residual mass. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.
dot
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Magnetic Properties of High-Spin Tris(acetylacetonato)iron(III)
Executive Summary
Tris(acetylacetonato)iron(III), commonly abbreviated as Fe(acac)₃, is a coordination complex of significant interest in catalysis, materials science, and as a precursor in various synthetic applications.[1] Its magnetic properties are a direct consequence of the electronic structure of the central iron(III) ion. This guide provides a comprehensive technical overview of the magnetic characteristics of the high-spin Fe(acac)₃ complex, detailing its electronic configuration, paramagnetic behavior, and the experimental techniques used for its characterization. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a thorough resource for researchers in the field.
Electronic Configuration and Spin State
The magnetic properties of Fe(acac)₃ are fundamentally determined by the electronic configuration of the central Fe(III) ion. Iron in the +3 oxidation state has a d⁵ electron configuration.[2] In an octahedral ligand field, as provided by the six oxygen atoms of the three bidentate acetylacetonate (B107027) ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet.
The acetylacetonate (acac) ligand is considered a mid-field ligand, meaning the crystal field splitting energy (Δ_o) it induces is not large enough to overcome the electron-electron repulsion energy required to pair electrons in the lower-lying t₂g orbitals.[3][4] Consequently, the electrons occupy the d-orbitals to maximize the total spin, following Hund's rule. This results in a high-spin configuration with five unpaired electrons (t₂g³ e_g²), leading to a ⁶A₁ ground state term.[3] This high-spin state is responsible for the complex's pronounced paramagnetic properties.[1][5]
Core Magnetic Properties
Paramagnetism and Magnetic Moment
With five unpaired electrons, Fe(acac)₃ is strongly paramagnetic.[5] The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula:
μ_so = √[n(n+2)]
where 'n' is the number of unpaired electrons. For high-spin Fe(III), n=5, which gives a theoretical μ_so of √35 ≈ 5.92 Bohr magnetons (μ_B).[6][7] Experimental values are in excellent agreement with this prediction, typically reported around 5.90 μ_B.[1][5] This confirms the high-spin d⁵ electronic configuration.
Magnetic Susceptibility
The magnetic susceptibility (χ) of Fe(acac)₃ is positive and temperature-dependent. For paramagnetic materials, the relationship between susceptibility and temperature often follows the Curie-Weiss law above a certain temperature known as the Curie temperature.[8][9] The law is expressed as:
χ = C / (T - θ)
where C is the Curie constant and θ is the Weiss constant. Studies on Fe(acac)₃ show that its magnetic susceptibility generally follows this behavior, characteristic of simple paramagnetic systems.[10]
Zero-Field Splitting (ZFS)
Although the ⁶A₁ ground state is orbitally non-degenerate, subtle distortions from perfect octahedral symmetry (the actual symmetry is D₃) and second-order spin-orbit coupling effects lift the degeneracy of the spin sublevels even in the absence of an external magnetic field.[3][11] This phenomenon is known as zero-field splitting (ZFS). ZFS in high-spin Fe(III) complexes is a critical parameter determined from advanced techniques like high-frequency EPR and is crucial for understanding the electronic structure and magnetic anisotropy.[11][12]
Quantitative Magnetic Data Summary
The key magnetic properties of high-spin Fe(acac)₃ are summarized in the table below for easy reference and comparison.
| Parameter | Symbol | Theoretical Value | Experimental Value | Reference(s) |
| Oxidation State of Iron | - | +3 | +3 | [3][5] |
| d-electron Configuration | - | d⁵ | d⁵ (high-spin) | [2][6] |
| Number of Unpaired Electrons | n | 5 | 5 | [1][5] |
| Ground State Term | - | ⁶A₁ | ⁶A₁ | [3] |
| Spin-Only Magnetic Moment | μ_so | 5.92 μ_B | ~5.90 μ_B | [1][5][6][7] |
| Molar Mass | - | 353.17 g/mol | - | [5] |
| Symmetry | - | D₃ | D₃ | [3][5] |
Experimental Protocols for Magnetic Characterization
The magnetic properties of Fe(acac)₃ are elucidated through several key experimental techniques. The general workflow for characterization is outlined below, followed by detailed protocols for each method.
Synthesis of Fe(acac)₃
A standard literature procedure for the synthesis of Fe(acac)₃ is as follows:[13]
-
Preparation of Iron(III) Hydroxide (B78521): Dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) in distilled water. Add a solution of sodium hydroxide or ammonia (B1221849) dropwise with stirring to precipitate iron(III) hydroxide (Fe(OH)₃) as a gelatinous brown solid.
-
Reaction with Acetylacetone (B45752): Filter the freshly precipitated Fe(OH)₃ and wash with distilled water. Without extensive drying, transfer the precipitate to a flask.
-
Add a solution of acetylacetone in a suitable solvent like methanol (B129727) or ethanol.
-
Add a buffer, such as sodium acetate, dissolved in water.
-
Heat the mixture to approximately 80°C for 15-60 minutes with continuous stirring. A deep red precipitate of Fe(acac)₃ will form.[13]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation.
-
Collect the red crystalline product by vacuum filtration, wash with cold distilled water, and dry in a desiccator. The product can be recrystallized from a solvent like methanol or a hexane/dichloromethane mixture.
Magnetic Susceptibility by Evans NMR Method
The Evans method is a common technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[2]
-
Sample Preparation: Prepare a solution of Fe(acac)₃ of a known concentration (e.g., 0.01-0.05 M) in a suitable deuterated solvent (e.g., CDCl₃).
-
Reference Preparation: Prepare a reference NMR tube containing the same deuterated solvent plus a small amount (1-5%) of an inert reference compound with a sharp, well-defined NMR signal (e.g., tetramethylsilane (B1202638) (TMS) or tert-butanol).
-
Coaxial Tube Setup: Place the reference solution in a sealed capillary or a coaxial NMR tube insert. Place the paramagnetic sample solution in the outer tube.
-
NMR Measurement: Acquire a ¹H NMR spectrum. Two separate signals will be observed for the reference compound: one from the inner tube (reference) and one from the outer tube (shifted by the paramagnetic sample).
-
Calculation: The difference in chemical shift (Δδ in ppm) between the two reference signals is used to calculate the molar magnetic susceptibility (χ_M) and subsequently the effective magnetic moment (μ_eff) using the appropriate equations, which account for frequency, temperature, and concentration.[2]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic species, particularly high-spin Fe(III).[12]
-
Sample Preparation: A powdered (solid-state) or frozen solution sample of Fe(acac)₃ is placed in a quartz EPR tube.
-
Spectrometer Setup: The sample is placed within the resonant cavity of the EPR spectrometer. The experiment is typically performed at cryogenic temperatures (e.g., liquid nitrogen at 77 K or liquid helium at ~4 K) to observe well-resolved spectra.
-
Data Acquisition: The sample is irradiated with a fixed microwave frequency (e.g., X-band, ~9.5 GHz) while the external magnetic field is swept. Absorption of microwave energy is detected and plotted as a function of the magnetic field.
-
Spectral Analysis: For high-spin S = 5/2 systems like Fe(acac)₃, the spectrum is analyzed using a spin Hamiltonian. The positions and shapes of the resonance signals (g-values) are highly sensitive to the zero-field splitting parameters (D and E), which describe the axial and rhombic distortions of the ligand field, respectively.[12]
⁵⁷Fe Mössbauer Spectroscopy
Mössbauer spectroscopy is specific to isotopes like ⁵⁷Fe and provides precise information about the oxidation state, spin state, and coordination environment of the iron center.[13]
-
Sample Preparation: A powdered sample of Fe(acac)₃ containing natural abundance ⁵⁷Fe is uniformly packed into a sample holder.
-
Spectrometer Setup: The sample is placed between a radioactive source (typically ⁵⁷Co in a rhodium matrix) and a gamma-ray detector. The source is oscillated at varying velocities to Doppler shift the energy of the emitted gamma rays. The experiment is often conducted at both room temperature and cryogenic temperatures (e.g., 78 K).[13]
-
Data Acquisition: A spectrum of gamma-ray transmission versus source velocity is recorded.
-
Spectral Analysis: The spectrum of Fe(acac)₃ typically shows a quadrupole-split doublet. The key parameters extracted are:
-
Isomer Shift (δ): This is sensitive to the s-electron density at the nucleus and is characteristic of the oxidation state. For high-spin Fe(III), δ values are typically in the range of +0.2 to +0.5 mm/s relative to iron metal.
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For high-spin Fe(III) with a symmetric t₂g³ e_g² configuration, ΔE_Q is expected to be small and arises primarily from lattice contributions.[13] The absence of magnetic hyperfine splitting at liquid nitrogen temperature confirms fast paramagnetic relaxation.[13]
-
Conclusion
The tris(acetylacetonato)iron(III) complex is a classic example of a high-spin d⁵ system. Its magnetic properties are characterized by strong paramagnetism, with a magnetic moment of approximately 5.90 μ_B that corresponds directly to five unpaired electrons in a t₂g³ e_g² configuration. This electronic structure is a consequence of the relatively weak ligand field imposed by the acetylacetonate ligands. The magnetic behavior can be thoroughly investigated using a combination of magnetic susceptibility measurements, EPR spectroscopy, and Mössbauer spectroscopy, which together provide a detailed picture of the electronic and geometric structure of the complex. This guide serves as a foundational resource for professionals requiring a detailed understanding of the magnetic characteristics of this important iron complex.
References
- 1. researchgate.net [researchgate.net]
- 2. magritek.com [magritek.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 6. azom.com [azom.com]
- 7. collegedunia.com [collegedunia.com]
- 8. testbook.com [testbook.com]
- 9. Curie–Weiss law - Wikipedia [en.wikipedia.org]
- 10. Curie–Weiss law | physics | Britannica [britannica.com]
- 11. Paramagnetic anisotropies and zero-field splitting of some high-spin iron(III) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. iim.unam.mx [iim.unam.mx]
- 13. Synthesis, Characterization, Mössbauer Parameters, and Antitumor Activity of Fe(III) Curcumin Complex - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety Precautions and Handling of Ferric Acetylacetonate Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for ferric acetylacetonate (B107027) powder to ensure a safe laboratory environment. The information is compiled from multiple safety data sheets and chemical databases, presenting a thorough overview for professionals in research and development.
Hazard Identification and Classification
Ferric acetylacetonate, a dark red powder, is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4][5]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory system irritation.[1][7]
Some sources also indicate potential for being harmful in contact with skin and toxic if inhaled.[2] It is crucial to handle this compound with appropriate care to minimize exposure risks.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Appearance | Dark red powder |
| Molecular Formula | C15H21FeO6 |
| Molecular Weight | 353.17 g/mol [2][4][6] |
| Melting Point | 180 - 182 °C (decomposes)[3][6][8] |
| Boiling Point | 110 °C at 2 mm Hg[8][9] |
| Solubility in Water | 2 g/L at 20 °C[8] |
| Solubility in Organic Solvents | Soluble in toluene, ethanol, benzene, chloroform, and acetone.[9] |
| Vapor Pressure | 2.6 hPa at 110 °C[8][9] |
| Autoignition Temperature | 160 °C[8] |
| Density | 5.24 g/cm³ at 25 °C[3][9] |
Risk Assessment and Control Workflow
The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound powder.
Caption: Risk assessment and control workflow for this compound.
Experimental Protocols for Safe Handling and Storage
Adherence to strict protocols is essential when working with this compound powder.
Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area.[3][4][6] Local exhaust ventilation, such as a chemical fume hood, is required where the powder is handled to minimize inhalation of dust.[1][7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[3][4][10]
-
Skin Protection:
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3][4] Respirators must be used in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149.[10]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (preferably a fume hood) is clean and uncluttered.
-
Dispensing: Avoid the formation and dispersal of dust during weighing and transferring the powder.[3][4][6] Use dry, clean-up procedures and avoid generating dust.[1][7]
-
General Hygiene: Do not eat, drink, or smoke in the work area.[7][8] Wash hands thoroughly with soap and water after handling and before breaks.[3][4][6]
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Emergency Procedures
In the event of an emergency, follow the appropriate first-aid and spill response protocols.
First-Aid Measures
The following diagram outlines the immediate first-aid response for different routes of exposure to this compound.
Caption: First-aid response for this compound exposure.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6][10]
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[3][6][10]
-
In case of eye contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][6][10]
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[3][6][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]
-
Specific Hazards: Combustion may produce carbon oxides and iron oxides.[3][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][4][6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2 to avoid contact with the powder and inhalation of dust.[3][4][6]
-
Environmental Precautions: Prevent the powder from entering drains, sewers, or waterways.[3][4][6]
-
Containment and Cleaning Up:
Disposal Considerations
All waste materials must be handled in accordance with local, state, and federal regulations.[1] Dispose of the container and unused contents in an approved waste disposal plant.[3]
Toxicological and Ecological Information
-
Carcinogenicity: this compound is not classified as a carcinogen by IARC, ACGIH, or NTP.[3][4][6]
-
Aquatic Toxicity: The substance is considered harmful to aquatic organisms.[1]
This technical guide is intended to provide comprehensive safety information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C15H21FeO6 | CID 5483663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneseo.edu [geneseo.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Iron(III) acetylacetonate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 14024-18-1 [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes: Ferric Acetylacetonate as a Versatile Catalyst in Cross-Coupling Reactions
Introduction
Ferric acetylacetonate (B107027), often abbreviated as Fe(acac)₃, is an iron(III) coordination complex that has emerged as a significant precatalyst in the field of organic synthesis.[1][2] As a red, air-stable solid that is soluble in many organic solvents, Fe(acac)₃ offers a practical and robust option for laboratory use.[3] Its primary advantages lie in its low cost, reduced toxicity, and environmental friendliness compared to traditional palladium or nickel catalysts.[4][5] These characteristics make it an attractive alternative for developing sustainable and economical synthetic methodologies. Simple iron salts like Fe(acac)₃ have proven to be highly efficient precatalysts for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in academic and industrial research, particularly in drug development.[4][5]
Physicochemical Properties of Ferric Acetylacetonate
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁FeO₆ | [6] |
| Molecular Weight | 353.17 g/mol | [3] |
| Appearance | Red / Dark-orange crystalline powder | [3] |
| Melting Point | 180 - 182 °C (decomposes) | [3] |
| Structure | Octahedral complex, high-spin Fe³⁺ core | [3] |
| Solubility | Soluble in alcohols, benzene, chloroform, toluene; slightly soluble in water. | [3] |
Kumada Cross-Coupling Reactions
Fe(acac)₃ is a highly effective precatalyst for the coupling of alkyl or aryl Grignard reagents with a range of electrophiles, including aryl chlorides, triflates, and tosylates.[4][5] A key advantage of this iron-catalyzed system is its ability to facilitate reactions under exceptionally mild conditions, often at or below room temperature, with rapid turnover rates.[4] The methodology exhibits broad functional group tolerance, accommodating esters, nitriles, and ethers.[4][5]
Quantitative Data for Fe(acac)₃-Catalyzed Kumada Coupling
| Entry | Aryl Halide/Triflate | Grignard Reagent | Catalyst Loading | Conditions | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylmagnesium bromide | 5 mol% | THF/NMP, 0 °C, 5 min | >95 |
| 2 | 4-Methoxy-chlorobenzene | n-Butylmagnesium chloride | 5 mol% | THF/NMP, 0 °C, 5 min | >95 |
| 3 | 1-Chloronaphthalene | Ethylmagnesium bromide | 5 mol% | THF/NMP, 0 °C, 5 min | >95 |
| 4 | 4-Trifluoromethyl-chlorobenzene | Phenylmagnesium bromide | 5 mol% | THF/NMP, 0 °C, 5 min | 91 |
| 5 | 4-Chloroanisole | MeMgBr | 5 mol% Fe(acac)₃ | THF/NMP, 0 ºC → rt | >95[7] |
Experimental Protocol: General Procedure for Kumada Coupling
-
Apparatus Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: The flask is charged with Fe(acac)₃ (5 mol%). A solvent mixture of tetrahydrofuran (B95107) (THF) and N-methyl-2-pyrrolidone (NMP), typically in a 2:1 ratio, is added.
-
Reaction Initiation: The solution is cooled to 0 °C in an ice bath. The aryl halide or triflate (1.0 equivalent) is added, followed by the slow, dropwise addition of the Grignard reagent (1.1-1.3 equivalents).
-
Reaction Monitoring: The reaction is typically very fast and can be complete within 5-30 minutes.[7] Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is carefully quenched with a dilute aqueous HCl solution. The aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel.
Proposed Catalytic Cycle
The active catalyst is believed to be a low-valent iron species, potentially an "inorganic Grignard reagent" of the formal composition [Fe(MgX)₂], which is generated in situ.[4][5]
Caption: Proposed catalytic cycle for the Fe-catalyzed Kumada reaction.
Sonogashira Cross-Coupling Reactions
Fe(acac)₃ has been successfully employed as a catalyst for the Sonogashira coupling of terminal alkynes with aryl halides.[8] This iron-catalyzed approach provides a cost-effective alternative to traditional palladium systems for the synthesis of valuable arylalkynes and conjugated enynes. The reaction often benefits from the addition of a ligand, such as 2,2'-bipyridine, to enhance catalytic activity.[8] The proposed mechanism follows the conventional steps of oxidative addition, transmetalation, and reductive elimination, analogous to palladium-catalyzed systems.[8]
Quantitative Data for Fe(acac)₃-Catalyzed Sonogashira Coupling
| Entry | Aryl Iodide | Alkyne | Ligand | Base | Conditions | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | 2,2'-Bipyridine | Cs₂CO₃ | Toluene, 135 °C, 42 h | 85 |
| 2 | 4-Iodoanisole | Phenylacetylene | 2,2'-Bipyridine | Cs₂CO₃ | Toluene, 135 °C, 42 h | 92 |
| 3 | 4-Iodotoluene | Phenylacetylene | 2,2'-Bipyridine | Cs₂CO₃ | Toluene, 135 °C, 42 h | 88 |
| 4 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 2,2'-Bipyridine | Cs₂CO₃ | Toluene, 135 °C, 42 h | 75 |
Data synthesized from information in reference[8].
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: To an oven-dried reaction tube, add Fe(acac)₃ (e.g., 5-10 mol%), the ligand (e.g., 2,2'-bipyridine, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (argon or nitrogen).
-
Reagent Addition: Add the solvent (e.g., toluene), followed by the aryl iodide (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 135 °C) and stir for the required duration (e.g., 42 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.
Caption: Experimental workflow for Fe-catalyzed Sonogashira coupling.
Suzuki-Miyaura Cross-Coupling Reactions
While standard Fe(acac)₃ has shown debated efficacy in Suzuki-Miyaura couplings, potentially due to palladium impurities in some systems, specifically designed iron(III) precatalysts bearing acetylacetonate ligands have been developed that are both air-stable and effective.[7][9] These catalysts promote the coupling between alkyl halides and aryl boronic esters, a challenging transformation, without the need for a glovebox.[9]
Quantitative Data for Fe-Catalyzed Suzuki-Miyaura Coupling
| Entry | Alkyl Halide | Aryl Boronic Ester | Base | Conditions | Yield (%) |
| 1 | 1-Bromooctane | Phenylboronic acid pinacol (B44631) ester | LiN(Me)Et | Anisole (B1667542), N₂, Schlenk Line | 72 |
| 2 | 1-Iodooctane | 4-MeO-Ph-B(pin) | LiN(Me)Et | Anisole, N₂, Schlenk Line | 65 |
| 3 | 1-Bromo-3-phenylpropane | 4-CF₃-Ph-B(pin) | LiN(Me)Et | Anisole, N₂, Schlenk Line | 78 |
| 4 | Cyclohexyl Iodide | Phenylboronic acid pinacol ester | LiN(Me)Et | Anisole, N₂, Schlenk Line | 67 |
Data adapted from the substrate scope for air-stable complex 3 in reference[9].
Experimental Protocol: Glovebox-Free Suzuki-Miyaura Coupling
-
Base Preparation: On a Schlenk line, add ethylmethyl amine (2.1 equivalents) to an oven-dried Schlenk tube containing anisole (0.5 mL) under a nitrogen atmosphere. Add n-butyllithium (2.0 equivalents) and stir the resulting cloudy mixture for 15 minutes at ambient temperature to generate the lithium amide base in situ.
-
Catalyst and Reagent Addition: To a separate, nitrogen-purged Schlenk tube, add the air-stable iron(III)-acetylacetonate precursor (e.g., 10 mol%), the aryl boronic ester (2.0 equivalents), and the alkyl halide (1.0 equivalent).
-
Reaction: Transfer the freshly prepared lithium amide base suspension to the second tube via cannula. Seal the vessel and stir at room temperature or with gentle heating as required.
-
Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography.
C-N Cross-Coupling Reactions
A highly efficient protocol for C-N cross-coupling has been developed using a dual catalytic system of Fe(acac)₃ and copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O).[10] This method effectively couples arylamines, benzylamine, or heteroarylamines with aryl bromides. The reaction proceeds under relatively high temperatures in DMF with a simple inorganic base.[10]
General Reaction Scheme
Ar¹-NH₂ + Ar²-Br ---(Fe(acac)₃ / Cu(OAc)₂, Base)--> Ar¹-NH-Ar²
Protocol: Fe/Cu Co-Catalyzed C-N Cross-Coupling
-
Setup: In a reaction vessel, combine Fe(acac)₃ (e.g., 5-10 mol%), Cu(OAc)₂·H₂O (e.g., 5-10 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent), the arylamine (1.2 equivalents), and DMF as the solvent.
-
Reaction: Heat the mixture to 135 °C and stir for 20 hours.[10]
-
Workup and Purification: After cooling, perform a standard aqueous workup followed by extraction with an organic solvent. The final product is isolated and purified using column chromatography.
Caption: Logical relationship for Fe/Cu co-catalyzed C-N coupling.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 9. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Fe/Cu Co-Catalyzed C-N Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Iron(III)-Catalyzed Kumada Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the iron(III) acetylacetonate (B107027) [Fe(acac)₃] catalyzed Kumada cross-coupling reaction. This method offers a cost-effective, environmentally friendly, and efficient alternative to traditional palladium- or nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The protocols outlined herein are suitable for a wide range of substrates and are aimed at professionals in academic research and the pharmaceutical industry.
Introduction
The Kumada-Corriu coupling, a cornerstone of C-C bond formation, traditionally relies on palladium or nickel catalysts.[1][2] However, the use of iron catalysts, particularly the air-stable and inexpensive Fe(acac)₃, has gained significant traction due to its low toxicity, abundance, and unique reactivity.[3] Fe(acac)₃ serves as an efficient precatalyst for the cross-coupling of Grignard reagents with a variety of organic halides and pseudohalides, including aryl, vinyl, and alkyl electrophiles.[3][4][5] The reaction often proceeds under mild conditions and demonstrates a broad functional group tolerance.[1] The addition of co-solvents such as N-methyl-2-pyrrolidone (NMP) or additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can further enhance reaction rates and yields.[1][4]
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data from various Fe(acac)₃ catalyzed Kumada coupling reactions, showcasing the versatility of this catalytic system across different substrates and conditions.
| Entry | Electrophile | Grignard Reagent | Catalyst Loading (mol%) | Solvent(s) | Additive(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Chloride | Alkyl-MgX | 5 | THF | DMI (600 mol%) | 0 | 0.17 | 95 | [6] |
| 2 | Aryl Chloride | Aryl-MgBr | 2 | THF | SIPr·HCl (4 mol%) | 25 | 0.08 | 98 | [7] |
| 3 | Alkenyl Halide (Br) | Aryl-MgBr | 5 | THF/NMP | - | -20 | 1 | High | [1] |
| 4 | Alkenyl Halide (Cl) | Alkyl-MgX | 5 | THF | TMEDA, HMTA | 0-25 | - | Excellent | [4] |
| 5 | Alkyl Halide (Br) | Aryl-MgBr | 5 | Diethyl Ether | - | 25 | 0.08 | High | [8] |
| 6 | Alkyl Halide (I) | Aryl-MgBr | 10 | THF | TMEDA | 0-40 | - | 45-99 | [4] |
| 7 | 2-Chloropyrazine | Aryl-MgBr | 0.5 | THF | - | - | - | High | [9] |
| 8 | Vinyl Boronate | Alkyl Halide, Aryl-MgBr | 3 | THF | L1 (12 mol%) | 0 | 1 | High | [10] |
DMI = 1,3-Dimethyl-2-imidazolidinone, SIPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, TMEDA = N,N,N′,N′-tetramethylethylenediamine, HMTA = Hexamethylenetetramine, L1 = 1,2-bis(dicyclohexylphosphino)ethane. Yields are reported as "High" or "Excellent" when specific percentages were not provided in the source material but the reaction was described as such.
Experimental Protocols
Protocol 1: General Procedure for the Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents
This protocol is adapted from a general method for iron-catalyzed C(sp²)–C(sp³) cross-coupling.[6]
Materials:
-
Aryl chloride (1.0 equiv)
-
Fe(acac)₃ (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-Dimethyl-2-imidazolidinone (DMI) (6.0 equiv)
-
Alkyl Grignard reagent (in THF, 1.2 equiv)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.50 mmol) and Fe(acac)₃ (0.025 mmol, 8.8 mg).
-
Seal the vial with a septum and place it under a positive pressure of argon. Subject the vial to three cycles of evacuation and backfilling with argon.
-
Add anhydrous THF (to achieve a 0.15 M concentration of the aryl chloride, approx. 3.3 mL) and DMI (3.0 mmol) via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the alkyl Grignard reagent (0.60 mmol) dropwise to the stirred solution over 1-2 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 10-60 minutes.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Cross-Coupling of Alkenyl Halides with Aryl Grignard Reagents
This protocol is a representative procedure based on findings for highly stereo- and chemoselective iron-catalyzed alkenylation.[1]
Materials:
-
Alkenyl halide (e.g., vinyl bromide, 1.0 equiv)
-
Fe(acac)₃ (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Aryl Grignard reagent (in THF, 1.1 equiv)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve the alkenyl halide (e.g., 1.0 mmol) in a mixture of anhydrous THF and NMP (typically a 1:1 to 4:1 ratio, maintaining a substrate concentration of 0.2-0.5 M).
-
Add Fe(acac)₃ (0.05 mmol, 17.6 mg) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Add the aryl Grignard reagent (1.1 mmol) dropwise to the cooled, stirred solution.
-
Maintain the reaction at -20 °C and monitor its progress by TLC or GC-MS. The reaction is often complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction at -20 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the desired cross-coupled product.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Fe(acac)₃ catalyzed Kumada coupling reaction.
Caption: General experimental workflow for Fe(acac)₃ catalyzed Kumada coupling.
Catalytic Cycle
The proposed catalytic cycle for the iron-catalyzed Kumada coupling is depicted below. The cycle likely involves iron species in various oxidation states.
Caption: Proposed catalytic cycle for the Fe-catalyzed Kumada coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-catalyzed Grignard cross-coupling with alkyl halides possessing beta-hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. General method for iron-catalyzed multicomponent radical cascades–cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
using ferric acetylacetonate for the polymerization of cyclic esters
An Application Note and Protocol for the Polymerization of Cyclic Esters Using Ferric Acetylacetonate (B107027)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening polymerization (ROP) of cyclic esters such as lactide, glycolide (B1360168), and ε-caprolactone is the primary method for producing biocompatible and biodegradable aliphatic polyesters like polylactic acid (PLA), polyglycolic acid (PGA), polycaprolactone (B3415563) (PCL), and their copolymers (PLGA). These polymers are foundational materials in the field of drug delivery, serving as matrices for controlled-release formulations, biodegradable sutures, and scaffolds for tissue engineering.
Traditionally, tin(II) octoate (Sn(Oct)₂) has been the catalyst of choice for industrial production due to its high efficiency. However, concerns over the potential toxicity of residual tin in medical-grade polymers have driven research toward catalysts based on more biologically benign metals. Iron, being an abundant, inexpensive, and essential element in the human body, is an attractive alternative.
Tris(acetylacetonato)iron(III) (Fe(acac)₃), a stable and commercially available iron coordination complex, has emerged as a promising, low-toxicity initiator for the ROP of cyclic esters.[1] Studies have shown that Fe(acac)₃ can produce copolymers of glycolide and L-lactide with high molar mass, low polydispersity, and good mechanical properties, comparable to those synthesized with tin-based catalysts.[1] This application note provides a detailed overview, representative experimental protocols, and illustrative data for the use of Fe(acac)₃ in the synthesis of biodegradable polyesters for research and pharmaceutical applications.
Mechanism of Polymerization
The ring-opening polymerization of cyclic esters by metal-based catalysts like Fe(acac)₃ is generally accepted to proceed via a coordination-insertion mechanism, particularly in the presence of a protic co-initiator such as an alcohol. The key steps are:
-
Initiator Formation : The Fe(acac)₃ complex reacts with a co-initiator (e.g., benzyl (B1604629) alcohol) to form an iron-alkoxide species, which is the true initiating species.
-
Monomer Coordination : A cyclic ester monomer coordinates to the iron center of the alkoxide complex through its carbonyl oxygen.
-
Nucleophilic Attack & Ring Opening : The alkoxide group performs a nucleophilic attack on the coordinated carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the opening of the ester ring.
-
Chain Propagation : The newly formed alkoxide end-group remains attached to the iron center and can then coordinate and react with subsequent monomer molecules, propagating the polymer chain.
Experimental Protocols
The following are representative protocols for the bulk polymerization of cyclic esters using Fe(acac)₃. These should serve as a starting point for experimental design and optimization.
Protocol 1: Bulk Copolymerization of L-Lactide and Glycolide
This protocol is adapted from procedures for similar low-toxicity metal acetylacetonate initiators and is suitable for producing PLGA copolymers.[1][2]
1. Materials & Reagent Preparation:
-
L-Lactide (recrystallized from dry ethyl acetate (B1210297) or toluene, dried under vacuum at 40 °C).
-
Glycolide (recrystallized from dry THF, dried under vacuum at 40 °C).
-
Tris(acetylacetonato)iron(III) (Fe(acac)₃, stored in a desiccator).
-
All glassware should be flame-dried under vacuum and cooled under a dry, inert atmosphere (Nitrogen or Argon).
2. Polymerization Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amounts of L-lactide and glycolide.
-
Add Fe(acac)₃ initiator. The monomer-to-initiator ratio (M/I) typically ranges from 500:1 to 3000:1, depending on the desired molecular weight.
-
Seal the flask, and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 100 °C for a quasi-segmental microstructure or 150 °C for a more random copolymer).[1][2]
-
Stir the molten mixture for the specified reaction time (typically 4 to 48 hours). The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
To stop the reaction, remove the flask from the oil bath and cool it to room temperature.
3. Polymer Purification:
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.
-
Collect the purified polymer precipitate by filtration.
-
Wash the polymer with fresh non-solvent to remove any residual monomer or catalyst.
-
Dry the final polymer product under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Bulk Polymerization of ε-Caprolactone
This protocol is based on procedures for other iron-based catalysts and can be adapted for the synthesis of PCL.[3]
1. Materials & Reagent Preparation:
-
ε-Caprolactone (distilled over CaH₂ under reduced pressure and stored under an inert atmosphere).
-
Tris(acetylacetonato)iron(III) (Fe(acac)₃, stored in a desiccator).
-
Benzyl alcohol (BnOH) as co-initiator (distilled over CaH₂ and stored under an inert atmosphere).
-
All glassware should be flame-dried as described in Protocol 1.
2. Polymerization Procedure:
-
To a flame-dried Schlenk flask, add ε-caprolactone via syringe.
-
Add the desired amount of benzyl alcohol co-initiator. The monomer-to-initiator ratio controls the theoretical molecular weight.
-
Add the Fe(acac)₃ catalyst. A monomer-to-catalyst ratio (M/C) of around 800:1 is a good starting point.[3]
-
Seal the flask and place it in a thermostated oil bath (e.g., 60-110 °C).
-
Stir for the desired reaction time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
Terminate the reaction by cooling and exposing the mixture to air.
3. Polymer Purification:
-
Follow the same dissolution-precipitation procedure as described in Protocol 1, using chloroform or THF as the solvent and cold methanol as the non-solvent.
-
Dry the purified PCL under vacuum to a constant weight.
Data Presentation
Table 1: Illustrative Data for Glycolide/L-Lactide Copolymerization using Zr(acac)₄ at 150 °C. [2] (This data is representative of outcomes from metal acetylacetonate catalysis and serves as a guide for expected results with Fe(acac)₃).
| Entry | Glycolide in Feed (mol %) | Time (h) | Conversion (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | 100 | 4 | 98 | >40* | - |
| 2 | 80 | 4 | 99 | 35.2 | 1.71 |
| 3 | 50 | 4 | 99 | 29.5 | 1.83 |
| 4 | 20 | 4 | 98 | 24.1 | 1.95 |
| 5 | 0 (L-Lactide) | 24 | 95 | 22.5 | 2.01 |
Insoluble in GPC solvent. M/I ratio = 3000:1. Data adapted from Dobrzyński, P. Macromolecules2001 , 34 (15), 5090–5098.
Table 2: Polymerization of ε-Caprolactone with Iron-Based Catalysts. (This data provides context for the catalytic activity of different iron compounds).
| Catalyst | M:C:I Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | PDI | Ref |
| FeCl₃ | 400:1:5 | 75 | 0.42 | 97 | - | 1.45 | [4] |
| FeCl₃ | 800:1:1 | 60 | 4 | 98.8 | 16.5 | 1.28 | [1] |
Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the polymer structure, determine monomer conversion, and analyze the copolymer microstructure (e.g., average sequence length of monomer blocks).
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A lower PDI (closer to 1.0) indicates a more controlled polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal properties, including the glass transition temperature (T₉) and melting temperature (Tₘ), which are critical for understanding the material's physical state and processing parameters.
Applications in Drug Development
The use of a biocompatible iron catalyst like Fe(acac)₃ is highly advantageous for synthesizing polymers intended for pharmaceutical and biomedical applications.
-
Controlled Drug Delivery: PLGA and PCL are widely used to fabricate microparticles, nanoparticles, and implants for the sustained release of drugs. The degradation rate, and thus the drug release profile, can be precisely tuned by adjusting the monomer ratio (e.g., lactide-to-glycolide ratio in PLGA).
-
Tissue Engineering: The polyesters synthesized can be processed into porous scaffolds that support cell adhesion and proliferation, eventually degrading as new tissue is formed.
-
Medical Devices: High molecular weight PLA and its copolymers are used to manufacture biodegradable medical devices such as stents, screws, and sutures. The low toxicity of an iron-based catalyst minimizes the risk of adverse tissue reactions.
By providing a pathway to high-purity biodegradable polymers without the concern of toxic catalyst residues, Fe(acac)₃-initiated ROP is a valuable tool for researchers and professionals in the field of drug development and regenerative medicine.
References
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles from Ferric Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of iron oxide nanoparticles (IONPs) using ferric acetylacetonate (B107027) (Fe(acac)₃) as a precursor. The methodologies outlined below are based on established thermal decomposition and chemical reduction techniques, offering pathways to produce IONPs with controlled size and magnetic properties suitable for various biomedical and research applications.
Introduction
Iron oxide nanoparticles are of significant interest due to their unique superparamagnetic properties, biocompatibility, and potential for surface functionalization.[1][2] These characteristics make them ideal candidates for applications such as magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, hyperthermia cancer therapy, and biosensing.[1][2][3] Ferric acetylacetonate is a common and effective precursor for the synthesis of high-quality IONPs, primarily through thermal decomposition in high-boiling point organic solvents with surfactants.[3][4][5] This method allows for excellent control over nanoparticle size, size distribution, and crystallinity.[1][4]
Synthesis Methodologies
Two primary methods for synthesizing iron oxide nanoparticles from this compound are detailed below: Thermal Decomposition and Chemical Reduction.
Thermal Decomposition Method
This method involves the high-temperature decomposition of Fe(acac)₃ in the presence of surfactants, which control nanoparticle growth and prevent agglomeration.[4][5] The choice of solvent, surfactants, and reaction temperature plays a crucial role in determining the final nanoparticle characteristics.[5]
Experimental Protocol: Thermal Decomposition
This protocol is adapted from methodologies described in the literature for the synthesis of monodisperse iron oxide nanoparticles.[4][6]
Materials:
-
This compound (Fe(acac)₃)
-
1-Octadecene
-
Ethanol (B145695) (for washing)
-
Acetone (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or nitrogen/argon gas inlet
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck flask, combine Fe(acac)₃, oleylamine, and 1-octadecene. A typical ratio is 1.1 g of Fe(acac)₃ in 50 ml of oleylamine and 100 ml of 1-octadecene.[6]
-
Inert Atmosphere: The flask is connected to a Schlenk line or purged with an inert gas (nitrogen or argon) to remove oxygen and water, which can affect the reaction.[6]
-
Heating: The mixture is stirred and heated to a specific temperature. A common procedure involves an initial heating step to a lower temperature (e.g., 200°C) for nucleation, followed by a rapid increase to a higher temperature (e.g., 290-320°C) for particle growth.[6][7][8] The reaction is typically held at the final temperature for 30-60 minutes.
-
Cooling: After the reaction is complete, the solution is cooled to room temperature.
-
Purification: The nanoparticles are precipitated by adding a non-solvent like ethanol or acetone. The mixture is then centrifuged to collect the nanoparticles.
-
Washing: The nanoparticle pellet is washed multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol) to remove excess surfactants and unreacted precursors. The final product is dried under vacuum.
Experimental Workflow: Thermal Decomposition
Caption: Workflow for the thermal decomposition synthesis of iron oxide nanoparticles.
Chemical Reduction Method
This approach involves the reduction of Fe(acac)₃ using a reducing agent, often at a lower temperature than thermal decomposition. The presence of water can be a critical parameter, acting as an oxygen source for the formation of Fe₃O₄.[9][10][11]
Experimental Protocol: Chemical Reduction
This protocol is based on the reduction of Fe(acac)₃ by ascorbic acid.[9][10][11][12]
Materials:
-
This compound (Fe(acac)₃)
-
Diphenyl ether (solvent)
-
Ascorbic acid (reducing agent)
-
Ultrapure water
-
Dehydrated ethanol
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Nitrogen gas inlet
-
Dropping funnel
-
Centrifuge
Procedure:
-
Precursor Solution: Prepare a 30 mM solution of Fe(acac)₃ in 50 mL of diphenyl ether in a three-neck flask.[9]
-
Inert Atmosphere: Stir the solution under a nitrogen atmosphere and heat to 70°C.[9]
-
Reducing Solution: Prepare a reducing solution of 0.025 M ascorbic acid and 12 M ultrapure water in dehydrated ethanol.[9]
-
Addition of Reducing Agent: Add the reducing solution to the Fe(acac)₃ solution at a controlled rate (e.g., 2 mL/min) using a dropping funnel.[9]
-
Reflux: After the addition is complete, heat the mixture to 190°C and reflux for 1 hour.[9]
-
Cooling and Purification: Cool the reaction mixture to room temperature. The nanoparticles are then collected by centrifugation, washed with ethanol, and dried.
Experimental Workflow: Chemical Reduction
Caption: Workflow for the chemical reduction synthesis of iron oxide nanoparticles.
Data Presentation
The following tables summarize key experimental parameters and resulting nanoparticle characteristics from various studies.
Table 1: Thermal Decomposition Synthesis Parameters and Results
| Precursor | Solvent | Surfactants | Temperature (°C) | Time (min) | Nanoparticle Size (nm) | Reference |
| Fe(acac)₃ | Diphenyl ether | Oleic acid, Oleylamine | >200 | - | - | [4] |
| Fe(acac)₃ | 1-Octadecene | Oleylamine | 250-290 | <10 | 5-7 | [6] |
| Fe(acac)₃ | Benzyl ether | Oleylamine | 300 | - | 6 (seeds) | [7] |
| Fe(acac)₃ | 1-Octadecene | - | 320 | - | - | [8] |
Table 2: Chemical Reduction Synthesis Parameters and Results
| Precursor | Solvent | Reducing Agent | Water Conc. (M) | Temperature (°C) | Nanoparticle Size (nm) | Reference |
| Fe(acac)₃ | Diphenyl ether | Ascorbic Acid | 12 | 190 (reflux) | 15 ± 5 | [9][11] |
| Fe(acac)₃ | Diphenyl ether | Ascorbic Acid | 0 | 190 (reflux) | 7 ± 1 (Fe/iron oxide) | [9][11] |
| Fe(acac)₃ | - | Ascorbic Acid | 1.2 | 60 (addition) | 8, 9, 15 | [12] |
Applications in Drug Development and Research
The synthesized iron oxide nanoparticles have a wide range of potential applications:
-
Drug Delivery: Their large surface area allows for the loading of therapeutic agents, and their magnetic properties enable targeted delivery to specific sites in the body using an external magnetic field.[1][2]
-
Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) are effective T₂ contrast agents, enhancing the resolution of MRI for better diagnosis.[1][13]
-
Hyperthermia Treatment: When subjected to an alternating magnetic field, SPIONs generate heat, which can be used to selectively destroy cancer cells.[2][14][15]
-
Biosensing and Bioseparation: Functionalized nanoparticles can be used to detect and separate specific biomolecules, cells, or pathogens.[1]
Characterization of Iron Oxide Nanoparticles
To ensure the quality and suitability of the synthesized nanoparticles for their intended applications, a thorough characterization is essential. Key techniques include:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[13][16]
-
X-ray Diffraction (XRD): To identify the crystal structure and phase of the iron oxide (e.g., magnetite Fe₃O₄ or maghemite γ-Fe₂O₃).[13][16]
-
Vibrating Sample Magnetometry (VSM) or SQUID: To measure the magnetic properties, such as saturation magnetization and superparamagnetism.[14][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of capping agents on the nanoparticle surface.[14][15]
Conclusion
The synthesis of iron oxide nanoparticles from this compound offers a versatile and controllable means of producing materials with significant potential in research and medicine. The protocols and data presented here provide a foundation for researchers to produce and characterize IONPs for a variety of advanced applications. Careful control of synthesis parameters is critical to achieving the desired nanoparticle properties.
References
- 1. 酸化鉄ナノ粒子 [sigmaaldrich.com]
- 2. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. cdmf.org.br [cdmf.org.br]
- 5. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous production of iron oxide nanoparticles via fast and economical high temperature synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00078G [pubs.rsc.org]
- 7. Fe3O4 Nanoparticles: Structures, Synthesis, Magnetic Properties, Surface Functionalization, and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fe3O4 and Fe Nanoparticles by Chemical Reduction of Fe(acac)3 by Ascorbic Acid: Role of Water [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [scholarbank.nus.edu.sg]
- 15. Studies of magnetite nanoparticles synthesized by thermal decomposition of iron (III) acetylacetonate in tri(ethylene glycol) (Journal Article) | ETDEWEB [osti.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Controlling Nanoparticle Size and Morphology using Iron(III) Acetylacetonate (Fe(acac)3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron(III) acetylacetonate (B107027), Fe(acac)3, is a widely utilized precursor for the synthesis of iron-based nanoparticles, particularly iron oxide nanoparticles (IONPs). Its thermal decomposition in high-boiling point organic solvents, often in the presence of surfactants, allows for precise control over the size, morphology, and crystallinity of the resulting nanoparticles.[1][2][3] This control is paramount for a variety of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast agents, and hyperthermia cancer therapy, where nanoparticle properties directly influence their efficacy and biocompatibility.[3][4][5]
These application notes provide detailed protocols and summarize the key parameters for controlling the size and shape of nanoparticles synthesized from Fe(acac)3. The methodologies are based on established thermal decomposition techniques, highlighting the influence of surfactants, temperature, and atmospheric conditions.
Key Experimental Parameters and Their Impact on Nanoparticle Properties
The size and morphology of nanoparticles synthesized from Fe(acac)3 are highly dependent on several experimental parameters. Understanding the role of each parameter is crucial for achieving desired nanoparticle characteristics.
Role of Surfactants: Oleylamine (B85491) and Oleic Acid
Oleylamine and oleic acid are common surfactants used in the synthesis of IONPs from Fe(acac)3. They play multiple roles as stabilizers, reducing agents, and morphology-directing agents.[6][7][8]
-
Oleylamine (OAm): Acts as a reducing agent and a stabilizer.[6][9] The concentration of OAm has a significant impact on the final particle size. In systems with a nitrogen purge, varying the OAm to precursor ratio can tune the particle size and even induce the formation of branched or multiply branched anisotropic nanoparticles.[1]
-
Oleic Acid (OA): Primarily acts as a stabilizer, preventing nanoparticle agglomeration. The concentration of oleic acid can influence the nucleation and growth kinetics, thereby affecting the final particle size.[10] Decreasing the amount of oleic acid can lead to smaller, more spherical particles.[1]
Influence of Reaction Atmosphere: Nitrogen Purge
The presence of an inert atmosphere, typically achieved through a nitrogen purge, is a critical parameter. A nitrogen purge helps to remove volatile compounds generated during the decomposition of Fe(acac)3, such as acetylacetonate ligands, CO, CO2, and water.[1] This removal can influence the reaction kinetics and is crucial for the formation of branched and multiply branched nanoparticles.[1] The flow rate of nitrogen can also affect the size, shape, and structure of the synthesized nanoparticles.[11]
Effect of Temperature and Reaction Time
Reaction temperature and time are fundamental parameters in nanoparticle synthesis. The thermal decomposition of Fe(acac)3 begins at around 200 °C.[1] The final reaction temperature, typically in the range of 260-300 °C, and the reaction duration influence the growth and crystallinity of the nanoparticles.[1][11]
Data Presentation: Quantitative Impact of Synthesis Parameters
The following tables summarize the quantitative relationship between key experimental parameters and the resulting nanoparticle size and morphology, based on cited literature.
| Parameter | Variation | Effect on Nanoparticle Size | Effect on Nanoparticle Morphology | Reference |
| Oleylamine (OAm) to Fe(acac)3 ratio | Increasing from 0 to 13 equivalents | Increases to a maximum of 24 ± 5 nm | Isotropic | [1] |
| Increasing from 13 to 40 equivalents | General decrease in size | Isotropic | [1] | |
| Nitrogen Purge | With purge | Crucial for the formation of branched and multiply branched NPs | Anisotropic (branched) | [1] |
| Without purge | Isotropic (spherical) | Isotropic | [1] | |
| Oleic Acid (OA) Concentration | Decreasing from 9 to 0 equivalents | Smaller particles | More spherical particles | [1] |
| Fe(acac)3 Concentration | Increasing by 50% (other parameters constant) | Similar trend to decreasing OAm | Branched to multiply branched | [1] |
| Ascorbic Acid Mediated Reduction | Varying addition temperature, reactant concentrations, etc. | Size can be controlled from 8 nm to 108 nm | Generally spherical | [12] |
| Seed-Mediated Growth | Using pre-synthesized nanoparticles as seeds | Allows for controlled growth to produce various sizes (3-20 nm) | Consistent with seed morphology | [2][13] |
Experimental Protocols
Protocol 1: Synthesis of Anisotropic (Branched) Iron Oxide Nanoparticles
This protocol is adapted from the work of AbuTalib et al. (2020) and focuses on the synthesis of branched IONPs through the thermal decomposition of Fe(acac)3 with a nitrogen purge.[1]
Materials:
-
Iron(III) acetylacetonate [Fe(acac)3]
-
1,2-hexadecanediol (HDD)
-
1-octadecene
-
Oleylamine (OAm)
-
Oleic acid
-
Benzaldehyde
-
Nitrogen gas
Procedure:
-
In a three-neck flask equipped with a condenser, thermocouple, and nitrogen inlet, combine 0.35 g of Fe(acac)3, 1.3 g of HDD, 15 mL of 1-octadecene, 7.5 mL of OAm, 2.85 mL of oleic acid, and 0.5 mL of benzaldehyde.
-
Heat the reaction mixture to 120 °C while purging with nitrogen gas.
-
Maintain this temperature for 10 minutes to dewater and degas the solution.
-
Increase the temperature to 280 °C.
-
Allow the reaction to proceed for 30 minutes under a continuous nitrogen purge.
-
After 30 minutes, cool the solution to room temperature.
-
The resulting nanoparticles can be purified by precipitation with ethanol (B145695) and redispersion in a nonpolar solvent like hexane.
Protocol 2: Size-Controlled Synthesis of Spherical Magnetite Nanoparticles
This protocol is a general method based on the principles outlined by Sun et al. for the synthesis of monodisperse magnetite nanoparticles.[2][13]
Materials:
-
Iron(III) acetylacetonate [Fe(acac)3]
-
Phenyl ether
-
1,2-hexadecanediol
-
Oleic acid
-
Oleylamine (OAm)
-
Nitrogen gas
Procedure:
-
Combine Fe(acac)3, 1,2-hexadecanediol, oleic acid, and oleylamine in phenyl ether in a three-neck flask.
-
Heat the mixture to a reflux temperature (e.g., 265 °C) under a nitrogen atmosphere with vigorous stirring.
-
Maintain the reflux for a specified period (e.g., 30 minutes to 2 hours) to allow for nanoparticle growth.
-
After the reaction, cool the mixture to room temperature.
-
Isolate the nanoparticles by adding ethanol to precipitate them, followed by centrifugation.
-
Wash the nanoparticles with ethanol multiple times and redisperse them in a nonpolar solvent.
-
For seed-mediated growth to achieve larger sizes, a solution of the precursor can be added dropwise to a suspension of pre-synthesized nanoparticles at a high temperature.
Visualizations
Experimental Workflow for Anisotropic Nanoparticle Synthesis
Caption: Workflow for synthesizing anisotropic iron oxide nanoparticles.
Logical Relationship of Parameters on Nanoparticle Morphology
Caption: Influence of key parameters on nanoparticle morphology.
Applications in Drug Development
The ability to precisely control the size and morphology of iron oxide nanoparticles is of paramount importance for drug delivery applications.
-
Size: Nanoparticle size influences their circulation time in the bloodstream, biodistribution, and cellular uptake. Smaller nanoparticles (<20 nm) are often desirable for their ability to penetrate tissues and cells.[14]
-
Morphology: The shape of nanoparticles can affect their interaction with cell membranes and their overall therapeutic efficacy.
-
Surface Chemistry: The use of surfactants like oleic acid and oleylamine provides a hydrophobic surface that can be further functionalized for drug conjugation and to improve biocompatibility.[3]
By following the detailed protocols and understanding the influence of various parameters, researchers can synthesize IONPs with tailored properties for advanced drug delivery systems.
References
- 1. Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01291B [pubs.rsc.org]
- 2. Size-controlled synthesis of magnetite nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. n04.iphy.ac.cn [n04.iphy.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. An Advanced Thermal Decomposition Method to Produce Magnetic Nanoparticles with Ultrahigh Heating Efficiency for Systemic Magnetic Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Size-controlled synthesis of magnetite nanoparticles for JACS - IBM Research [research.ibm.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Thermal Decomposition Synthesis of Magnetic Nanoparticles Using Fe(acac)3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic nanoparticles (MNPs), particularly those composed of iron oxides, are of significant interest in the biomedical field for applications such as targeted drug delivery, magnetic hyperthermia, and as contrast agents for magnetic resonance imaging (MRI).[1][2] The thermal decomposition of organometallic precursors, such as iron(III) acetylacetonate (B107027) (Fe(acac)3), is a robust method for producing monodisperse MNPs with well-controlled size, shape, and magnetic properties.[1][3] This method involves the decomposition of the iron precursor at high temperatures in the presence of surfactants and a high-boiling point solvent.[4] The surfactants, typically long-chain fatty acids and amines, play a crucial role in controlling particle growth and providing colloidal stability to the resulting nanoparticles. This document provides detailed protocols and application notes for the synthesis of magnetic nanoparticles via the thermal decomposition of Fe(acac)3.
Data Presentation: Synthesis Parameters
The precise control over the size and magnetic properties of the synthesized nanoparticles is achieved by tuning various reaction parameters. The following table summarizes key experimental parameters from various studies on the thermal decomposition of Fe(acac)3.
| Precursor | Surfactants | Solvent | Reaction Temperature (°C) | Reaction Time | Particle Size (nm) | Key Findings | Reference |
| Fe(acac)3 | Oleic acid, Oleylamine (B85491) | n-Octyl ether | 300 | - | 14.6 ± 2.2 | Nitrogen flow rate affects size and shape. | [5] |
| Fe(acac)3 | Oleic acid | Trioctylamine | 340 | 1 hour | - | A heating-up thermal decomposition route. | [6] |
| Fe(acac)3 | - | - | 300, 310, 320 | - | - | Reaction temperature influences physical size and magnetic disorder. | [7] |
| Fe(acac)3 | Oleic acid, Oleylamine | - | Higher temperature | Longer time | Increased size | Higher temperature and longer time enhance saturation magnetization but also increase particle size. | [3][8] |
| Fe(acac)3 | Oleic acid, Oleylamine, 1,2-hexadecanediol | 1-Octadecene, Benzaldehyde | 280 | 30 minutes | - | Explored the effect of varying oleylamine amounts and nitrogen purge on particle morphology. | [9] |
| Fe(acac)3 | Oleic acid, Oleylamine | Diphenyl ether | >200 | 2 hours | - | Investigated the role of different alcohols as economically attractive alternatives. | [10] |
Experimental Protocols
This section outlines a general yet detailed protocol for the synthesis of magnetic nanoparticles using the thermal decomposition of Fe(acac)3. This protocol is a synthesis of methodologies reported in the literature.[5][9][11]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)3)
-
Oleic acid
-
Oleylamine
-
1-Octadecene (or other high-boiling point solvent like n-octyl ether)
-
Ethanol (B145695) (for washing)
-
Hexane (for dispersion and washing)
-
Nitrogen or Argon gas (high purity)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Thermocouple
-
Schlenk line or inert gas manifold
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, combine Fe(acac)3, oleic acid, oleylamine, and the high-boiling point solvent (e.g., 1-octadecene). The molar ratios of these components are critical and should be based on the desired nanoparticle characteristics (refer to the data table for examples).
-
Inert Atmosphere: The flask is connected to a condenser and a Schlenk line. The reaction mixture is degassed by heating to a moderate temperature (e.g., 120 °C) under a constant flow of inert gas (nitrogen or argon) for a period (e.g., 30 minutes) to remove water and oxygen.[9]
-
Heating Ramp: The mixture is then heated to the desired reaction temperature (typically between 280-320 °C) at a controlled rate. The heating rate can influence the nucleation and growth of the nanoparticles.[4]
-
Reaction: The reaction is held at the set temperature for a specific duration (e.g., 30 minutes to 2 hours). During this time, the color of the solution will typically change to black, indicating the formation of iron oxide nanoparticles.
-
Cooling: After the reaction is complete, the heating mantle is removed, and the solution is allowed to cool to room temperature under the inert atmosphere.
-
Purification:
-
Once cooled, an excess of ethanol is added to the reaction mixture to precipitate the nanoparticles.
-
The nanoparticles are then separated by centrifugation or by using a strong magnet.
-
The supernatant is discarded, and the nanoparticle pellet is redispersed in a nonpolar solvent like hexane.
-
This washing process (precipitation with ethanol and redispersion in hexane) is repeated several times to remove unreacted precursors and excess surfactants.
-
-
Final Product: After the final wash, the purified nanoparticles are dispersed in a suitable solvent for storage and further characterization.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the thermal decomposition synthesis of magnetic nanoparticles.
Caption: A flowchart of the thermal decomposition synthesis of magnetic nanoparticles.
Application in Targeted Drug Delivery
This diagram illustrates the conceptual application of functionalized magnetic nanoparticles in targeted drug delivery to cancer cells.
Caption: A schematic of targeted drug delivery using functionalized magnetic nanoparticles.
Mechanism and Characterization
The thermal decomposition of Fe(acac)3 begins at temperatures around 200 °C, leading to the loss of acetylacetonate ligands and the formation of iron oxide nuclei.[9][12] The surfactants in the reaction mixture, oleic acid and oleylamine, adsorb to the surface of the growing nanoparticles, preventing aggregation and controlling the final size and shape.[10] The ratio of these surfactants is a key parameter in determining the morphology of the resulting nanoparticles.
Characterization of the synthesized magnetic nanoparticles is crucial to ensure they meet the requirements for their intended application. Standard characterization techniques include:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[6]
-
X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the iron oxide (e.g., magnetite, maghemite).[7]
-
Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry: To measure the magnetic properties, such as saturation magnetization and superparamagnetism.[3][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of surfactant coatings on the nanoparticle surface.
Applications in Drug Development
Magnetic nanoparticles synthesized by thermal decomposition are highly promising for drug delivery applications due to their uniform size, high crystallinity, and strong magnetic response.[13][14] Their surfaces can be functionalized with various molecules, including drugs, targeting ligands (e.g., antibodies, peptides), and imaging agents.[2] The ability to guide these nanoparticles to a specific site in the body using an external magnetic field and to trigger drug release through various mechanisms (e.g., pH change, hyperthermia) offers a powerful platform for targeted cancer therapy and other biomedical applications.[13][15] The superparamagnetic nature of small iron oxide nanoparticles is particularly advantageous as they exhibit no residual magnetism once the external field is removed, preventing aggregation and potential embolism.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Magnetism in drug delivery: The marvels of iron oxides and substituted ferrites nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Advanced Thermal Decomposition Method to Produce Magnetic Nanoparticles with Ultrahigh Heating Efficiency for Systemic Magnetic Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [scholarbank.nus.edu.sg]
- 9. Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01291B [pubs.rsc.org]
- 10. cdmf.org.br [cdmf.org.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Application of magnetic nanoparticles as drug delivery in cancer [ouci.dntb.gov.ua]
Application Notes and Protocols for Chemical Vapor Deposition of Iron Oxide Thin Films using Fe(acac)3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide thin films are of significant interest across various scientific and technological fields due to their diverse magnetic, catalytic, and biomedical properties. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films of these materials. This document provides detailed application notes and experimental protocols for the synthesis of iron oxide thin films using the precursor iron(III) acetylacetonate (B107027), Fe(acac)3. Fe(acac)3 is an excellent precursor for CVD due to its volatility and thermal stability.[1]
These protocols are designed to guide researchers in depositing different phases of iron oxide, including hematite (B75146) (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and magnetite (Fe₃O₄), by carefully controlling the deposition parameters. The resulting films have potential applications in catalysis, spintronic devices, and as coatings for biomedical implants.[2][3]
Experimental Protocols
Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Iron Oxide Thin Films
This protocol describes a standard method for depositing iron oxide thin films in a hot-wall LPCVD reactor.
Materials and Equipment:
-
Iron(III) acetylacetonate (Fe(acac)₃, 99.9% purity)
-
Substrates (e.g., silicon wafers, glass slides)
-
Nitrogen (N₂) gas (carrier gas), ultra-high purity
-
Oxygen (O₂) gas (oxidizing agent), ultra-high purity
-
Horizontal tube furnace with temperature controller
-
Quartz tube reactor
-
Schlenk line or vacuum pump capable of reaching < 10 Pa
-
Mass flow controllers for N₂ and O₂
-
Precursor sublimator with heating mantle
-
Pressure gauge
Procedure:
-
Substrate Preparation:
-
Silicon substrates are cleaned by sonication in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. They are then dried under a stream of nitrogen.
-
Glass substrates are cleaned with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes, followed by thorough rinsing with deionized water and drying with nitrogen. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
-
System Setup:
-
Place the cleaned substrates in the center of the quartz tube reactor.
-
Load approximately 200 mg of Fe(acac)₃ into the sublimator.
-
Assemble the CVD system, ensuring all connections are leak-tight.
-
-
Deposition:
-
Evacuate the quartz tube to a base pressure of less than 10 Pa.
-
Heat the furnace to the desired deposition temperature (see Table 1 for guidance).
-
Set the N₂ carrier gas flow rate to 50 sccm and the O₂ reactant gas flow rate to 50 sccm.[2]
-
Maintain a total pressure of 100 Pa within the reactor.[2]
-
Heat the sublimator to 130-150°C to sublimate the Fe(acac)₃ precursor.
-
Continue the deposition for the desired duration (e.g., 60 minutes).
-
-
Shutdown:
-
After the deposition time has elapsed, turn off the sublimator heater.
-
Turn off the O₂ flow.
-
Allow the system to cool to room temperature under a continuous N₂ flow.
-
Vent the reactor to atmospheric pressure with N₂ before removing the coated substrates.
-
Data Presentation
The following tables summarize the key experimental parameters and their influence on the resulting iron oxide thin film properties, based on literature data.
| Deposition Temperature (°C) | Oxygen Flow Rate | Resulting Iron Oxide Phase(s) | Substrate | Reference |
| 300 | Presence of Oxygen | β-Fe₂O₃ | Various | [4] |
| 400 | Independent of O₂ flow | β-Fe₂O₃ | Not specified | [5] |
| 450 | Not specified | γ-Fe₂O₃ and α-Fe₂O₃ | Silicon | |
| 500 | Low | Spinel-type Fe₃O₄₊ₓ | Not specified | [5] |
| 500-600 | Increasing | Mixture of β-Fe₂O₃ and Fe₃O₄₊ₓ | Not specified | [5] |
| 500-600 | High | β-Fe₂O₃ | Not specified | [5] |
Table 1: Influence of Deposition Temperature and Oxygen Flow Rate on Iron Oxide Phase. This table provides a guide for selecting the appropriate deposition conditions to obtain a desired phase of iron oxide.
| Precursor | Substrate Temperature (°C) | Carrier Gas | Carrier Gas Flow Rate (sccm) | Reactant Gas | Reactant Gas Flow Rate (sccm) | Pressure (Pa) | Resulting Film |
| Fe(acac)₃ | 400-600 | N₂ | 50 | O₂ | Variable | Not specified | β-Fe₂O₃, Fe₃O₄₊ₓ |
| Fe(acac)₃ | Not specified | N₂ | 50 | O₂ | 50 | 100 | β-Fe₂O₃ |
Table 2: Summary of CVD Parameters for Iron Oxide Thin Film Deposition. This table presents specific sets of experimental parameters used in the literature for the deposition of iron oxide thin films.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the CVD process.
References
- 1. [1405.4909] Multiferroic Iron Oxide Thin Films at Room-Temperature [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Single-step synthesis of carbon nanotubes/iron/iron oxide composite films through inert-ambient CVD using ferric acetylacetonate as a precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: The Role of Ferric Acetylacetonate in Atomic Layer Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric acetylacetonate (B107027), Fe(acac)₃, is a versatile and effective precursor for the deposition of high-quality iron-containing thin films using Atomic Layer Deposition (ALD). Its favorable thermal properties, including good volatility and stability, make it a suitable candidate for the precise, layer-by-layer growth of materials such as iron oxides (Fe₂O₃). These iron oxide thin films have a wide array of applications in catalysis, magnetic storage media, sensors, and biomedical devices.
This document provides detailed application notes on the use of Fe(acac)₃ in ALD, including a representative experimental protocol, a summary of key process parameters, and a discussion of the deposition mechanism.
Principle of Operation
Atomic Layer Deposition is a thin film deposition technique based on sequential, self-limiting surface reactions. In a typical ALD process using Fe(acac)₃, the substrate is exposed to alternating pulses of the Fe(acac)₃ precursor and a co-reactant, such as ozone (O₃) or water (H₂O). Each pulse is separated by a purge step with an inert gas to remove unreacted precursor and byproducts. This cyclic process allows for atomic-level control over the film thickness and ensures high conformality on complex three-dimensional structures.
The overall reaction for the deposition of iron oxide using Fe(acac)₃ and ozone can be generalized as:
2 Fe(C₅H₇O₂)₃ + 30 O₃ → Fe₂O₃ + 30 CO₂ + 21 H₂O
Experimental Protocols
While specific, detailed published protocols for the ALD of iron oxide using exclusively ferric acetylacetonate are not widely available, a representative protocol can be constructed based on the known thermal properties of Fe(acac)₃ and established procedures for other metal acetylacetonate precursors. The following protocol is a generalized procedure for the deposition of iron oxide thin films.
1. Substrate Preparation:
-
Clean the substrate material (e.g., silicon wafer, glass) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove organic and particulate contamination.
-
Perform a final rinse with deionized water and dry the substrate with a stream of high-purity nitrogen.
-
For hydroxyl-terminated surfaces, which can enhance initial precursor chemisorption, a UV-ozone treatment or an oxygen plasma treatment can be employed.
2. ALD System Setup:
-
Load the prepared substrate into the ALD reactor.
-
Heat the Fe(acac)₃ precursor in a bubbler to a temperature sufficient to achieve an adequate vapor pressure. A typical sublimation temperature for Fe(acac)₃ is in the range of 130-170°C.
-
Maintain the precursor delivery lines at a temperature slightly higher than the bubbler temperature to prevent condensation.
-
Set the substrate temperature within the ALD window. For Fe(acac)₃, a suitable temperature range is typically between 200°C and 300°C to ensure self-limiting growth and avoid thermal decomposition of the precursor.
3. Deposition Cycle: The ALD cycle consists of four sequential steps:
-
Step 1: Fe(acac)₃ Pulse: Introduce Fe(acac)₃ vapor into the reactor chamber. The precursor molecules adsorb and react with the active sites on the substrate surface in a self-limiting manner.
-
Step 2: Purge 1: Purge the reactor with an inert gas (e.g., N₂, Ar) to remove any unreacted Fe(acac)₃ and gaseous byproducts.
-
Step 3: Co-reactant (O₃) Pulse: Introduce the co-reactant, such as ozone, into the chamber. The ozone reacts with the adsorbed Fe(acac)₃ fragments on the surface to form iron oxide and volatile byproducts.
-
Step 4: Purge 2: Purge the reactor again with the inert gas to remove the reaction byproducts and any remaining co-reactant.
Repeat this four-step cycle until the desired film thickness is achieved.
Data Presentation
The following table summarizes typical experimental parameters for the ALD of metal oxides using acetylacetonate precursors, which can be used as a starting point for optimizing the Fe(acac)₃ process.
| Parameter | Typical Range | Notes |
| Fe(acac)₃ Precursor Temperature | 130 - 170 °C | To achieve sufficient vapor pressure for delivery into the reactor. |
| Substrate Temperature | 200 - 300 °C | This is the typical ALD window for many acetylacetonate precursors, balancing reactivity and thermal stability. |
| Co-reactant | Ozone (O₃), Water (H₂O) | Ozone is often a more reactive co-reactant than water for acetylacetonate precursors. |
| Fe(acac)₃ Pulse Time | 0.5 - 5.0 s | Should be long enough to ensure saturation of the substrate surface. |
| Purge Time | 5 - 30 s | Sufficient time is needed to remove all non-adsorbed precursors and byproducts. |
| Ozone Pulse Time | 0.5 - 5.0 s | Should be long enough for complete reaction with the adsorbed precursor layer. |
| Growth per Cycle (GPC) | 0.1 - 1.0 Å/cycle | Highly dependent on the specific process parameters and substrate. |
Mandatory Visualizations
ALD Experimental Workflow
Caption: A flowchart of the experimental workflow for ALD of iron oxide using Fe(acac)₃.
Signaling Pathway of Fe(acac)₃ ALD
Application of Ferric Acetylacetonate in the Fabrication of Carbon Nanostructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferric acetylacetonate (B107027) (Fe(acac)₃) as a versatile precursor for the synthesis of various carbon nanostructures. Fe(acac)₃ serves as a single-source precursor, providing both the iron catalyst nanoparticles essential for nucleation and growth, and a carbon source upon decomposition. This document details experimental protocols for the fabrication of carbon nanotubes and carbon nanofibers, summarizes key quantitative data, and illustrates the experimental workflows.
Synthesis of Carbon Nanotubes (CNTs) and Composite Films by Chemical Vapor Deposition (CVD)
Ferric acetylacetonate is effectively utilized in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) to produce carbon nanotubes and composite films.[1][2][3][4] The process involves the thermal decomposition of Fe(acac)₃ in an inert atmosphere, leading to the formation of iron catalyst particles in situ, upon which the carbon nanotubes grow.[1][2][3][4]
Quantitative Data for CNT Synthesis
| Parameter | Value | Substrate | Resulting Nanostructure | Reference |
| Deposition Temperature | 600-800 °C | Stainless Steel, Polycrystalline Alumina, Silicon | Carbon Nanotubes (CNTs), Fe, and Fe₃O₄ nanocomposite | [2][3] |
| Deposition Temperature | 700 °C | Stainless Steel | Carbon Nanotubes (CNTs) in a Fe-Fe₃O₄-CNT composite film | [1][4] |
| Reactor Pressure | 5-30 Torr | Stainless Steel | Nanocomposite of CNT, Fe, and Fe₃O₄ | [2][3] |
| Atmosphere | Argon (inert) | Stainless Steel | Fe-Fe₃O₄-CNT composite film | [1][4] |
Experimental Protocol: Single-Step CVD for CNT/Iron/Iron Oxide Composite Films
This protocol is based on the single-step inert-ambient CVD method.[1][4]
Materials:
-
This compound (Fe(acac)₃) powder
-
Substrate (e.g., stainless steel, polycrystalline alumina, or silicon)
-
Argon gas (high purity)
-
CVD tube furnace system with temperature and pressure control
-
Vacuum pump
Procedure:
-
Place a weighed amount of Fe(acac)₃ powder in a crucible at the upstream, low-temperature zone of the CVD reactor.
-
Position the substrate in the center of the high-temperature zone of the furnace.
-
Seal the reactor and purge with high-purity argon gas to remove any residual air.
-
Reduce the pressure inside the reactor to the desired deposition pressure (e.g., 5-30 Torr).
-
Heat the central zone of the furnace to the deposition temperature (e.g., 700 °C).
-
Once the central zone is at the target temperature, heat the upstream zone containing the Fe(acac)₃ precursor to a temperature sufficient for sublimation (typically >140 °C).
-
The vaporized Fe(acac)₃ is carried by the argon flow to the hot substrate where it decomposes, leading to the growth of the CNT composite film.
-
The form of the deposited carbon can be tuned from amorphous to crystalline CNTs by adjusting the reactor pressure.[1][4]
-
After the desired deposition time, turn off the precursor heater and allow the furnace to cool to room temperature under a continuous argon flow before removing the substrate.
Experimental Workflow: CVD Synthesis of CNTs
Fabrication of Carbon Nanofibers (CNFs) by Electrospinning
This compound can be incorporated into a polymer solution for electrospinning to produce carbon nanofibers embedded with iron oxide nanoparticles.[5][6] The polymer serves as the carbon source, and upon subsequent heat treatment, the Fe(acac)₃ decomposes to form iron oxide nanoparticles within the carbon nanofiber matrix.
Quantitative Data for CNF Synthesis
| Parameter | Value | Polymer Matrix | Resulting Nanostructure | Reference |
| Precursor | Fe(acac)₃ and Cobalt Acetylacetonate | Polyacrylonitrile (PAN) | Carbon submicron fibers with CoFe₂O₄ and CoFe-alloy | [6] |
| Pre-oxidation Temperature | 230 °C | Polyacrylonitrile (PAN) | PAN fibers loaded with amorphous FeO and Fe₂O₃ | |
| Carbonization Temperature | 400-1200 °C | Polyacrylonitrile (PAN) | Carbon nanofibers with embedded iron compounds | [7] |
Experimental Protocol: Electrospinning of Fe₃O₄@CNFs
This protocol is adapted from general electrospinning procedures for carbon nanofibers and incorporates Fe(acac)₃ as the iron source.[5][7][8][9]
Materials:
-
Polyacrylonitrile (PAN)
-
Dimethylformamide (DMF)
-
This compound (Fe(acac)₃)
-
Electrospinning setup (syringe pump, high-voltage power supply, collector)
-
Tube furnace
Procedure:
-
Solution Preparation:
-
Dissolve a specific weight of PAN in DMF to create a polymer solution (e.g., 10 wt%).
-
Add a calculated amount of Fe(acac)₃ to the polymer solution and stir until fully dissolved.
-
-
Electrospinning:
-
Load the prepared solution into a syringe fitted with a metallic needle.
-
Mount the syringe on the syringe pump and set a constant flow rate (e.g., 1 mL/hour).
-
Position a grounded collector (e.g., aluminum foil-wrapped drum) at a fixed distance from the needle tip.
-
Apply a high voltage (e.g., 12-18 kV) between the needle and the collector to initiate electrospinning.
-
Collect the electrospun nanofibers on the collector.
-
-
Stabilization and Carbonization:
-
Carefully remove the nanofiber mat from the collector.
-
Heat the mat in a tube furnace in an air atmosphere to a stabilization temperature (e.g., 230-280 °C) for a few hours.
-
Subsequently, increase the temperature in an inert atmosphere (e.g., nitrogen or argon) to the carbonization temperature (e.g., 800-1200 °C) and hold for a specified time to form the Fe₃O₄@CNFs.
-
Cool the furnace to room temperature under the inert atmosphere before retrieving the sample.
-
Experimental Workflow: Electrospinning of CNFs
Application in Graphene Synthesis
The direct use of this compound as a precursor for the CVD synthesis of graphene is not extensively documented in the reviewed literature. Graphene synthesis via CVD typically relies on gaseous carbon sources like methane (B114726) or ethanol (B145695) and a solid catalyst substrate, most commonly copper or nickel.[10][11][12][13] While iron can be used as a catalyst for graphitization, the specific application of Fe(acac)₃ as a precursor for high-quality, large-area graphene films is not a well-established method. Research has shown that various iron catalysts, such as iron(III) nitrate, can be used to graphitize biomass into graphene-based nanostructures at high temperatures.[14]
Logical Relationship of Fe(acac)₃ in Nanostructure Formation
The central role of this compound in these fabrication processes stems from its ability to decompose at elevated temperatures, providing both the catalytic metal and a carbon source.
These application notes and protocols are intended to serve as a guide for researchers. It is recommended to consult the primary literature for more detailed information and to optimize the experimental conditions for specific applications. The versatility of this compound as a precursor opens up numerous possibilities for the tailored synthesis of carbon nanostructures with potential applications in electronics, energy storage, and drug delivery systems.
References
- 1. Synthetic Bio-Graphene Based Nanomaterials through Different Iron Catalysts [mdpi.com]
- 2. MOCVD of a Nanocomposite Film of Fe, Fe3O4 and Carbon Nanotubes from this compound: Novel Thermodynamic Modeling to Reconcile with Experiment | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Single-step synthesis of carbon nanotubes/iron/iron oxide composite films through inert-ambient CVD using this compound as a precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fe3O4@Carbon Nanofibers Synthesized from Cellulose Acetate and Application in Lithium-Ion Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Carbon Nanofibers by Electrospinning [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Synthesis of Graphene Films on Copper Foils by Chemical Vapor Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Copper Surface for the Synthesis of Single-Layer Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Graphene Films: Synthesis of Graphene Films on Copper Foils by Chemical Vapor Deposition (Adv. Mater. 29/2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Bio-Graphene Based Nanomaterials through Different Iron Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ferric Acetylacetonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of ferric acetylacetonate (B107027) [Fe(acac)₃] synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ferric acetylacetonate, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| YLD-001 | Why is my yield of this compound unexpectedly low? | Incomplete deprotonation of acetylacetone (B45752): For the acetylacetonate ligand to coordinate with the iron(III) ion, it must first be deprotonated. Insufficient base will lead to a lower concentration of the acetylacetonate anion, thus reducing the yield.[1] Incorrect pH: The pH of the reaction mixture is crucial. A pH that is too low will favor the protonated form of acetylacetone, while a pH that is too high can lead to the formation of insoluble iron hydroxides. A pH around 5 is often optimal.[2][3] Loss of product during workup: this compound has some solubility in the solvents used for washing, especially if the washing solvent is not chilled. Excessive washing or using a solvent in which the product is significantly soluble can lead to product loss. | Ensure adequate base: Use a sufficient amount of a suitable base, such as sodium acetate (B1210297) or potassium hydroxide (B78521), to deprotonate the acetylacetone.[1][4] Monitor and adjust pH: Use a pH meter to monitor the reaction mixture and adjust as necessary. One effective method involves the initial precipitation of ferric hydroxide, which is then reacted with acetylacetone.[4][5] Optimize washing procedure: Wash the crystalline product with ice-cold distilled water or a cold solvent in which the product has low solubility to minimize dissolution.[6][7] Use minimal amounts of washing solvent. |
| PUR-001 | My final product is impure. How can I improve its purity? | Co-precipitation of starting materials or byproducts: If the reaction conditions are not optimal, unreacted starting materials or side products may precipitate along with the desired this compound. Inadequate washing: Insufficient washing of the crude product can leave behind soluble impurities. | Recrystallization: This is a highly effective method for purifying this compound.[4][7] Common solvents for recrystallization include methanol, ethanol, acetone, or a mixture of benzene (B151609) and petroleum ether.[8] The choice of solvent is critical; the product should be soluble in the hot solvent but have low solubility in the cold solvent.[4] Thorough washing: Ensure the crude product is washed thoroughly with an appropriate cold solvent to remove any soluble impurities before recrystallization.[6][9] |
| CRY-001 | I am having trouble crystallizing the product. What can I do? | Supersaturation not achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling. Rapid cooling: Cooling the solution too quickly can lead to the formation of a powder or small, impure crystals instead of well-defined, larger crystals. Presence of impurities: Impurities can sometimes inhibit crystallization. | Concentrate the solution: If crystals do not form upon cooling, gently heat the solution to evaporate some of the solvent and then allow it to cool slowly.[7] Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals.[6][9] Purify the crude product: If persistent crystallization issues occur, it may be beneficial to isolate the crude product, wash it, and then attempt recrystallization from a different solvent system. |
| COL-001 | The color of my product is not the expected deep red. What does this indicate? | Presence of impurities: An off-color, such as brownish or orange, can indicate the presence of unreacted iron salts or iron hydroxide impurities. Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to some decomposition. | Recrystallize the product: Recrystallization is the most effective way to remove colored impurities and obtain the characteristic deep red crystals of pure this compound.[4][7] Control reaction temperature: Avoid excessive heating during the synthesis and drying steps. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the synthesis of this compound.
Q1: What is the role of sodium acetate in the synthesis of this compound?
A1: Sodium acetate acts as a base in the reaction.[1] Its primary function is to deprotonate acetylacetone (Hacac) to form the acetylacetonate anion (acac⁻). This anion is the active ligand that coordinates with the ferric ion (Fe³⁺) to form the this compound complex.[1] The use of a base like sodium acetate is crucial for achieving a good yield as it drives the equilibrium towards the formation of the complex.[2][10]
Q2: Can other bases be used instead of sodium acetate?
A2: Yes, other bases can be used. For instance, some procedures utilize potassium hydroxide (KOH) to first precipitate ferric hydroxide [Fe(OH)₃] from a solution of an iron(III) salt.[4][5] This ferric hydroxide is then reacted with acetylacetone to form this compound. This method can also lead to high yields. Ammonia has also been used in some protocols.
Q3: What is the typical yield for the synthesis of this compound?
A3: The reported yields for the synthesis of this compound can vary depending on the specific protocol and the scale of the reaction. However, with optimized conditions, it is possible to achieve high yields, often in the range of 90% or more for the crude product.[3][11] The yield of the recrystallized, pure product will typically be lower due to losses during the purification process, with reported yields around 48%.[11]
Q4: What are the ideal solvents for recrystallizing this compound?
A4: Several solvents can be used for the recrystallization of this compound. The choice of solvent depends on the desired crystal quality and the impurities present. Commonly used solvents include:
-
Methanol[6]
-
Acetone[4]
-
Ethanol[8]
-
Benzene/petroleum ether mixture[8]
-
Chloroform has been noted to work well for the analogous copper(II) acetylacetonate complex.
The key is to use a solvent in which this compound is soluble when hot and sparingly soluble when cold.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: Several analytical techniques can be used to confirm the identity and assess the purity of your product:
-
Melting Point: Pure this compound has a distinct melting point, typically around 180-182 °C.[8][12] A broad or depressed melting point can indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the acetylacetonate ligand coordinated to the iron center.
-
UV-Vis Spectroscopy: The electronic spectrum of the complex can be used for characterization.
Experimental Protocols
Below are summarized methodologies for key experiments cited in this guide.
Table 1: Comparative Summary of Synthesis Protocols
| Parameter | Protocol 1: From Ferric Chloride | Protocol 2: From Ferric Hydroxide |
| Iron Source | Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Freshly precipitated Iron(III) hydroxide [Fe(OH)₃] |
| Base | Sodium acetate (CH₃COONa) | Potassium hydroxide (KOH) (for Fe(OH)₃ precipitation) |
| Solvent | Water, Methanol | Water, Acetone for recrystallization |
| Reaction Temperature | ~70-80 °C | Not specified, often room temperature for the final step |
| Key Steps | 1. Dissolve FeCl₃·6H₂O in water. 2. Add acetylacetone. 3. Add a solution of sodium acetate. 4. Heat the mixture. 5. Cool to crystallize. 6. Filter and wash the product. | 1. Precipitate Fe(OH)₃ from an iron salt solution using KOH. 2. Isolate and wash the Fe(OH)₃. 3. React the moist Fe(OH)₃ with acetylacetone. 4. Isolate the crude product. 5. Recrystallize from a suitable solvent. |
| Reported Yield | Crude: ~90%[11] | High yields reported[4][5] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Role of Base in this compound Formation
References
- 1. homework.study.com [homework.study.com]
- 2. Notes. Novel synthesis of tris(acetylacetonato)iron(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. magritek.com [magritek.com]
- 7. studymoose.com [studymoose.com]
- 8. This compound | 14024-18-1 [chemicalbook.com]
- 9. brainly.com [brainly.com]
- 10. Solved What is the purpose of sodium acetate in this | Chegg.com [chegg.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
common impurities in crude ferric acetylacetonate and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling crude ferric acetylacetonate (B107027), focusing on the identification and removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude ferric acetylacetonate?
A1: Common impurities in crude this compound (Fe(acac)₃) typically arise from the synthesis process. These can include:
-
Unreacted Starting Materials: Residual ferric salts (e.g., ferric chloride), acetylacetone (B45752), and bases such as sodium acetate (B1210297) or potassium hydroxide (B78521).
-
Side-Products: Inorganic salts formed during the reaction (e.g., sodium chloride), and ferric hydroxide (Fe(OH)₃) or ferric oxyhydroxide, which can form if the reaction pH is not properly controlled.[1]
-
Solvent Residues: Trapped solvents from the synthesis or purification steps.
-
Hydrolysis Products: Moisture can lead to the formation of iron-oxo or hydroxo-bridged oligomers.
-
Other Metal Acetylacetonates: If the iron source contains other metal ions as impurities.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your Fe(acac)₃ sample:
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Melting Point Analysis: Pure this compound has a sharp melting point (around 180-182 °C).[2] A broad melting range or a lower melting point can indicate the presence of impurities.
-
Titrimetric Analysis: The iron content can be determined by titration, providing a quantitative measure of the Fe(acac)₃ concentration in the sample.[3]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational bands of the acetylacetonate ligand and can reveal the presence of impurities like water or residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While Fe(acac)₃ is paramagnetic, which broadens NMR signals, it can still be used to detect certain impurities.[4][5]
-
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and decomposition profile of the sample, which can be affected by impurities.[6]
Q3: What is the best method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is crucial for successful purification.
Troubleshooting Guide: Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of Fe(acac)₃.
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | - The solvent is unsuitable. - Insufficient solvent is used. | - Perform small-scale solubility tests to find a suitable solvent where the compound is soluble when hot but sparingly soluble when cold. - Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated. - The boiling point of the solvent is higher than the melting point of the product. - The rate of cooling is too rapid. | - Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool slowly. - Choose a solvent with a lower boiling point. - Insulate the flask to slow down the cooling process. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used). - The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure Fe(acac)₃. - Cool the solution in an ice bath to induce crystallization. |
| Low yield of recrystallized product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration (if performed). - The crystals were washed with a solvent that was not cold, leading to dissolution. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure. | - The cooling process was too fast, trapping impurities within the crystal lattice. - The chosen solvent was not effective at separating the specific impurities present. | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. - Consider a different recrystallization solvent or a multi-solvent system. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a common method for synthesizing Fe(acac)₃.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
Sodium acetate
-
Deionized water
-
Methanol
Procedure:
-
Dissolve a specific amount of ferric chloride hexahydrate in deionized water in an Erlenmeyer flask.
-
In a separate beaker, dissolve sodium acetate in deionized water.
-
Slowly add the sodium acetate solution to the ferric chloride solution while stirring.
-
Add acetylacetone dropwise to the iron-containing solution with continuous stirring.
-
Heat the mixture gently (e.g., to 80°C) for a short period (e.g., 15 minutes) to ensure the reaction goes to completion.[5]
-
Cool the mixture to room temperature, and then further cool in an ice bath to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove soluble inorganic salts.
-
Allow the crude product to air dry or dry in a desiccator.
Protocol 2: Purification of this compound by Recrystallization
This protocol details the purification of the crude product obtained from Protocol 1.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture like benzene/petroleum ether)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a desiccator.
Quantitative Data
The effectiveness of recrystallization in improving the purity of this compound is evident from the change in its melting point.
| Sample | Recrystallization Solvent | Melting Point (°C) | Purity Indication |
| Crude Product | N/A | Broad range, lower than pure | Contains impurities |
| Recrystallized | Ethanol or Diethyl Ether | ~179 | Improved purity |
| Twice Recrystallized | Benzene/Petroleum Ether | 181.3 - 182.3 | High purity |
Note: The exact melting point can vary slightly based on the experimental setup and heating rate.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Logical Relationship of Impurities and Removal
Caption: Common impurities in crude Fe(acac)3 and their removal methods.
References
purification of ferric acetylacetonate by recrystallization from methanol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of ferric acetylacetonate (B107027), Fe(acac)₃, by recrystallization from methanol (B129727). It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing crude ferric acetylacetonate?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For this compound, these impurities may include unreacted starting materials (e.g., iron salts, acetylacetone) or byproducts from the synthesis. The process relies on the principle that the solubility of Fe(acac)₃ in a solvent, like methanol, is significantly higher at elevated temperatures than at lower temperatures. As a saturated solution cools, the decreasing solubility forces the desired compound to crystallize, leaving most impurities behind in the solution.[1]
Q2: Why is methanol a suitable solvent for this recrystallization?
A2: Methanol is a good choice because this compound is readily soluble in it, especially when warm, and less soluble at cooler temperatures.[2][3] This difference in solubility across a temperature range is the key to a successful recrystallization. Additionally, methanol is volatile and can be easily removed from the final product.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound should consist of deep red or dark-red, sparkly crystals.[1][4] The crude product is often a lighter red and less crystalline powder.[1]
Q4: What is the melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 180-182 °C, at which point it also begins to decompose.[2][3] A lower or broader melting point range for your product may indicate the presence of impurities. One experimental observation noted a melting point of 175 °C for the recrystallized product compared to 172 °C for the crude sample.[1]
Q5: What are the primary safety concerns when performing this procedure?
A5: Both this compound and methanol have associated hazards. This compound can be harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye irritation.[5] Methanol is flammable and toxic. It is crucial to work in a well-ventilated area (preferably a fume hood), wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and avoid inhaling dust or vapors.[5]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Crude product does not fully dissolve in methanol. | 1. Insufficient solvent. 2. Methanol is not warm enough. | 1. Add more warm methanol in small increments until the solid dissolves.[1] 2. Gently warm the solution in a warm water bath to increase solubility. Do not boil, as this will rapidly evaporate the solvent. |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent was used). 2. The cooling period is too short. | 1. Gently heat the solution to evaporate some of the methanol, thereby concentrating the solution.[1] Once concentrated, allow it to cool again. 2. Allow more time for cooling. If necessary, place the solution in an ice bath to further decrease the solubility and promote crystallization.[6] 3. Try scratching the inside of the flask with a glass rod to create a nucleation site for crystal growth. |
| The resulting crystals are very small or powder-like. | The solution cooled too quickly. | Allow the solution to cool slowly at room temperature before transferring it to an ice bath. Rapid cooling often leads to the formation of smaller crystals. |
| The yield of recrystallized product is very low. | 1. Too much solvent was used, and some product remained dissolved even after cooling. 2. The crystals were not completely recovered during filtration. 3. The product was washed with room temperature or warm methanol. | 1. Concentrate the filtrate by evaporating some solvent and cool it again to recover a second crop of crystals. 2. Ensure all crystals are transferred to the filter funnel. You can rinse the flask with a small amount of the cold filtrate to transfer any remaining solid. 3. Always wash the collected crystals with a minimal amount of ice-cold methanol to minimize dissolution of the product. |
| The color of the recrystallized product is not a deep red. | The product may still contain impurities. | A second recrystallization may be necessary to achieve higher purity and the desired deep red color. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its purification.
| Property | Value | Notes |
| Molecular Formula | C₁₅H₂₁FeO₆ | [7] |
| Molar Mass | 353.17 g/mol | [7] |
| Melting/Decomposition Point | 180-182 °C | [2][3] |
| Solubility in Methanol (25 °C) | 9.5 g / 100 mL | [2][3] |
| Solubility in Water (20 °C) | 0.2 g / 100 mL (2 g/L) | [3] |
Experimental Protocol: Recrystallization of this compound from Methanol
This protocol outlines the steps for the purification of crude this compound.
-
Preparation :
-
Place the crude this compound (~0.3 g) into a small Erlenmeyer flask or beaker.[1]
-
Set up a warm water bath. This provides gentle and even heating.
-
-
Dissolution :
-
In a separate beaker, gently warm a small amount of methanol (e.g., 10 mL).[1]
-
Add the warm methanol dropwise to the flask containing the crude Fe(acac)₃ while stirring or swirling.[1]
-
Continue adding just enough warm methanol to fully dissolve the solid, resulting in a deep red solution.[1] Avoid using a large excess of solvent to ensure a good yield.
-
-
Crystallization :
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you may observe the formation of crystals.
-
To maximize the yield, place the flask in an ice-water bath for approximately 15 minutes to complete the crystallization process.[6]
-
-
Isolation and Drying :
-
Set up a vacuum filtration apparatus (e.g., a Büchner or Hirsch funnel).
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a very small amount of ice-cold methanol to rinse away any remaining soluble impurities.
-
Allow the crystals to air dry on the filter for several minutes, continuing to draw air through the funnel.
-
For final drying, transfer the crystals to a watch glass and dry them in a desiccator.
-
-
Analysis :
-
Once completely dry, determine the mass of the purified crystals and calculate the percent yield.
-
Measure the melting point of the recrystallized product and compare it to the literature value to assess its purity.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of Fe(acac)₃ by recrystallization.
References
- 1. studymoose.com [studymoose.com]
- 2. This compound | 14024-18-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 6. thecreativechemist.org [thecreativechemist.org]
- 7. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Determination of Solubility and Thermodynamic Analysis of Iron(III) βâDiketonate Compounds in Pure Solvents - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
Technical Support Center: Optimizing Recrystallization of Fe(acac)₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of Tris(acetylacetonato)iron(III) (Fe(acac)₃).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing Fe(acac)₃?
Recrystallization is a purification technique used to remove impurities from the crude Fe(acac)₃ product obtained during synthesis.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified Fe(acac)₃ to crystallize while the impurities remain dissolved in the solvent.[1] A successful recrystallization can lead to a product with a higher melting point and better-defined crystalline structure.[1]
Q2: How do I select an appropriate solvent for the recrystallization of Fe(acac)₃?
The ideal solvent for recrystallization should exhibit high solubility for Fe(acac)₃ at high temperatures and low solubility at low temperatures. This differential solubility is crucial for maximizing the recovery of the purified product upon cooling. Methanol and acetone (B3395972) are commonly used solvents for the recrystallization of Fe(acac)₃.[1][2] It is also reported to be easily soluble in ethanol, benzene, chloroform, and ether, and slightly soluble in water and heptane.[3]
Q3: Can a mixed solvent system be used for the recrystallization of Fe(acac)₃?
Yes, a mixed solvent system, also known as a solvent-antisolvent system, can be employed. This is particularly useful if a single solvent does not provide the desired solubility characteristics. The process typically involves dissolving the Fe(acac)₃ in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (antisolvent) in which it is insoluble, to induce crystallization.
Troubleshooting Guide
Q4: My Fe(acac)₃ is not dissolving in the hot solvent. What should I do?
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until the Fe(acac)₃ dissolves completely.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving Fe(acac)₃, even at elevated temperatures. Consult the solubility data to select a more appropriate solvent.
-
Low Temperature: Ensure your solvent is heated to its boiling point or a temperature where Fe(acac)₃ is known to be highly soluble.
Q5: No crystals are forming upon cooling. What is the issue?
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Too Much Solvent: This is a common issue where the solution is not saturated enough for crystals to form.[4] To resolve this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
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Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its equilibrium solubility. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure Fe(acac)₃.
-
Cooling Rate: If the solution is cooled too rapidly, it may inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q6: An oil is forming instead of crystals ("oiling out"). How can I fix this?
"Oiling out" occurs when the Fe(acac)₃ separates from the solution as a liquid rather than a solid.[5] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.[6]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to prevent the solution from becoming saturated at too high a temperature.[7]
-
Slow Cooling: Allow the solution to cool very slowly. This can favor the formation of crystals over an oil.
-
Change Solvent: If oiling out persists, consider using a different solvent or a mixed solvent system.
Q7: The yield of my recrystallized Fe(acac)₃ is very low. What went wrong?
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[4]
-
Premature Crystallization: If crystals form too early in a hot solution (for example, during hot filtration), you may lose product. Ensure all your equipment is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can redissolve some of the product. Always use ice-cold solvent for washing.
Data Presentation
The following table summarizes the solubility of Fe(acac)₃ in various organic solvents at different temperatures. The solubility is presented as the mole fraction (x10³). This data indicates that the solubility of Fe(acac)₃ increases with temperature in these solvents.[8][9]
| Temperature (K) | n-Propanol | Diethyl Ether | Ethyl Acetate | Tetrahydrofuran | Ethanol |
| 268.15 | 1.15 | 0.98 | 1.32 | 1.65 | 1.02 |
| 273.15 | 1.38 | 1.17 | 1.55 | 1.93 | 1.23 |
| 278.15 | 1.64 | 1.39 | 1.81 | 2.25 | 1.47 |
| 283.15 | 1.95 | 1.65 | 2.11 | 2.62 | 1.74 |
| 288.15 | 2.31 | 1.95 | 2.45 | 3.04 | 2.05 |
| 293.15 | 2.73 | 2.30 | 2.84 | 3.52 | 2.41 |
| 298.15 | 3.22 | 2.71 | 3.29 | 4.07 | 2.82 |
Experimental Protocols
Detailed Methodology for Recrystallization of Fe(acac)₃
-
Solvent Selection: Based on solubility data, choose a suitable solvent (e.g., methanol, ethanol, acetone).
-
Dissolution: Place the crude Fe(acac)₃ in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a water bath) while stirring until the solid completely dissolves.[1] If the solid does not dissolve, add small portions of the hot solvent until a clear, deep red solution is obtained.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Deep red crystals should start to form.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Determine the mass and melting point of the purified product.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of Fe(acac)₃.
References
- 1. studymoose.com [studymoose.com]
- 2. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Ferric acetylacetonate | 14024-18-1 [chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Solubility and Thermodynamic Analysis of Iron(III) β-Diketonate Compounds in Pure Solvents - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. Collection - Determination of Solubility and Thermodynamic Analysis of Iron(III) βâDiketonate Compounds in Pure Solvents - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
issues with ferric acetylacetonate solubility and how to address them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the solubility of ferric acetylacetonate (B107027) (Fe(acac)₃).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of ferric acetylacetonate?
A1: this compound is a red, air-stable solid that is generally soluble in nonpolar organic solvents.[1] It is slightly soluble in water and heptane (B126788) but readily dissolves in solvents like ethanol, benzene, chloroform, acetone, and ether.[2][3]
Q2: In which common organic solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including toluene, methanol (B129727), ethanol, benzene, chloroform, acetone, and diethyl ether.[2][3] Its solubility in these solvents allows for its use in diverse chemical processes.
Q3: Is this compound soluble in water?
A3: this compound has very limited solubility in water.[2] At 20°C, its solubility is approximately 2 g/L, and at 25°C, it is about 0.16 g/100 mL.[3]
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of this compound in organic solvents generally increases with temperature.[4] This property is often utilized in recrystallization procedures where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
Q5: What factors can influence the dissolution rate of this compound?
A5: Several factors can affect how quickly this compound dissolves. These include the choice of solvent, temperature, agitation (stirring or sonication), and the particle size of the solid. Smaller particles will generally dissolve faster due to a larger surface area.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen solvent.
Possible Cause: The solvent may not be appropriate for dissolving this compound, or the concentration may be too high.
Solution:
-
Verify Solvent Choice: Confirm that you are using a solvent in which this compound is known to be soluble. Nonpolar organic solvents are generally the best choice.[1] Refer to the solubility data table below for guidance.
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound.[4] For many organic solvents, heating to 40-60°C is effective. Use a water bath for controlled heating.
-
Increase Agitation: Continuous stirring or the use of an ultrasonic bath can help to break up solid aggregates and increase the rate of dissolution.
-
Reduce Concentration: If the solution is saturated, you will not be able to dissolve more solute. Try using a larger volume of solvent for the amount of this compound.
Issue 2: The solution of this compound is cloudy or contains suspended particles.
Possible Cause: The this compound may be impure, or it may be hydrolyzing in the presence of water.
Solution:
-
Filter the Solution: If minor impurities are present, filtering the solution through a syringe filter (e.g., 0.45 µm PTFE) can remove insoluble particles.
-
Use Anhydrous Solvents: this compound can be sensitive to moisture. Using dry, anhydrous solvents can prevent hydrolysis and the formation of insoluble iron hydroxides.
-
Purification by Recrystallization: If the compound is significantly impure, recrystallization can be an effective purification method. A common procedure involves dissolving the compound in a hot solvent (like methanol or acetone) and then allowing it to slowly cool to form pure crystals.[5][6]
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents at different temperatures.
Table 1: Solubility of this compound at 25°C
| Solvent | Solubility ( g/100 mL) |
| Water | 0.16 |
| Methanol | 9.5 |
| Toluene | 21.3 |
| Benzene | 52.5 |
(Data sourced from ChemicalBook)[2][3]
Table 2: Solubility of this compound in Water at 20°C
| Solvent | Solubility (g/L) |
| Water | 2 |
(Data sourced from Ataman Kimya, LookChem)
Experimental Protocols
Protocol 1: General Dissolution of this compound
Objective: To prepare a clear solution of this compound in an organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., toluene, methanol, acetone)
-
Glass vial or flask
-
Magnetic stirrer and stir bar (optional)
-
Water bath or heating mantle (optional)
Procedure:
-
Weigh the desired amount of this compound and add it to the glass vial or flask.
-
Add the calculated volume of the organic solvent to the container.
-
If using, place the magnetic stir bar in the container and place it on a magnetic stirrer.
-
Stir the mixture at room temperature.
-
If the this compound does not dissolve completely, gently warm the mixture using a water bath while continuing to stir. Increase the temperature in increments of 5-10°C until the solid is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use.
Protocol 2: Recrystallization of this compound for Purification
Objective: To purify this compound by removing insoluble impurities.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent like acetone)
-
Beakers
-
Hot plate or water bath
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Place the crude this compound in a beaker.
-
In a separate beaker, gently heat the methanol using a hot plate or water bath.
-
Add the warm methanol dropwise to the beaker containing the this compound while stirring until the solid is completely dissolved.[5] Avoid adding a large excess of solvent.
-
If any insoluble impurities remain, hot-filter the solution through a pre-warmed funnel with filter paper into a clean beaker.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize crystal yield, place the beaker in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[7]
-
Dry the crystals under vacuum or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 2. This compound | 14024-18-1 [chemicalbook.com]
- 3. This compound CAS#: 14024-18-1 [m.chemicalbook.com]
- 4. Collection - Determination of Solubility and Thermodynamic Analysis of Iron(III) βâDiketonate Compounds in Pure Solvents - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 5. studymoose.com [studymoose.com]
- 6. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. thecreativechemist.org [thecreativechemist.org]
Technical Support Center: Ferric Acetylacetonate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric acetylacetonate (B107027) (Fe(acac)₃) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in a ferric acetylacetonate solution?
A1: Degradation of a this compound solution can be observed through several changes:
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Color Change: A noticeable change in the characteristic deep red/brown color of the solution. This may involve fading, a shift in hue, or the solution becoming lighter.
-
Precipitate Formation: The appearance of a solid precipitate can indicate the formation of insoluble degradation products, such as iron oxides or hydroxides, particularly if moisture is present.
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Changes in UV-Vis Spectrum: The UV-Visible absorption spectrum of this compound is a sensitive indicator of its stability. Degradation, often involving the reduction of Fe(III) to Fe(II), can be monitored by changes in the spectrum, such as a decrease in the intensity of the shoulder peak around 440 nm.[1]
Q2: What factors can influence the stability of my this compound solution?
A2: The stability of this compound solutions is influenced by several factors:
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Solvent: The choice of solvent plays a critical role. While Fe(acac)₃ is soluble in many organic solvents, its stability can vary significantly. For example, solutions in diethyl ether are known to be highly labile, undergoing rapid racemisation at room temperature.[2]
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Exposure to Light: Exposure to ultraviolet (UV) light can induce photochemical degradation. This process can lead to the photoreduction of the Fe(III) center to Fe(II).[3]
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Presence of Water/Moisture: Moisture can lead to the hydrolysis of the this compound complex.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
pH of the Solution: In aqueous or protic solvents, the pH can significantly impact the stability of the complex.
-
Presence of Incompatible Substances: Strong oxidizing agents and strong bases are incompatible with this compound and can cause its decomposition.
Q3: How should I prepare and store my this compound solutions to maximize their stability?
A3: To maximize the stability of your this compound solutions, follow these recommendations:
-
Use a high-purity solvent: Start with a dry, high-purity solvent appropriate for your application.
-
Prepare fresh solutions: It is always best practice to prepare solutions fresh for each experiment to ensure the highest quality and concentration accuracy.
-
Protect from light: Store solutions in amber glass vials or wrap the container with aluminum foil to protect them from light, which can cause photodegradation.
-
Store in a cool, dark place: If immediate use is not possible, store the solution at a low temperature (refrigeration may be suitable, but check for solubility issues at lower temperatures) and in the dark.
-
Inert atmosphere: For sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and moisture-related degradation.
-
Avoid contaminants: Ensure that the storage container is clean and free from any contaminants, especially strong acids, bases, or oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Solution color has faded or changed significantly. | 1. Photodegradation: The solution was exposed to ambient or UV light. 2. Chemical Reaction: The solution may have reacted with an incompatible substance in your reaction mixture. 3. Reduction of Fe(III): The Fe(III) center may have been reduced to Fe(II). | 1. Prepare a fresh solution and ensure it is protected from light at all times. 2. Review all components of your experimental setup for chemical incompatibilities. 3. Confirm the oxidation state of the iron using appropriate analytical techniques if necessary. Prepare a fresh solution for your experiment. |
| A precipitate has formed in the solution. | 1. Hydrolysis: The solution was exposed to moisture or water. 2. Low Solubility: The concentration of the solution may be too high for the solvent, especially at lower temperatures. 3. Degradation: The precipitate could be insoluble degradation products. | 1. Use anhydrous solvents and handle the solution under dry conditions. 2. Gently warm the solution to see if the precipitate redissolves. If so, consider using a lower concentration or a different solvent. 3. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded and a fresh one prepared. |
| Inconsistent experimental results. | 1. Solution Instability: The concentration of the active this compound species may be changing over time. 2. Ligand Exchange: The acetylacetonate ligands may be exchanging with other species in the solution. | 1. Always use freshly prepared solutions for critical experiments. 2. Monitor the stability of your solution over the timeframe of your experiment using UV-Vis spectroscopy. 3. Consider the possibility of ligand exchange with other components in your reaction mixture. |
Data Summary
| Solvent | Relative Stability | Potential Issues |
| Toluene | Good | Relatively stable for short-term storage when protected from light and moisture. |
| Methanol | Moderate | May be less stable due to the protic nature of the solvent, potentially leading to slow solvolysis. |
| Chloroform | Moderate to Good | Should be stable for a reasonable period if kept dry and dark. |
| Acetonitrile | Moderate | Can be used as a solvent, but stability should be monitored, especially in the presence of water.[4] |
| Diethyl Ether | Poor | Known to cause rapid racemisation, indicating high lability of the complex.[2] |
| Water | Very Poor | Low solubility and susceptible to hydrolysis. |
Experimental Protocols
Protocol for Monitoring the Stability of this compound Solutions using UV-Vis Spectroscopy
This protocol outlines a method to assess the stability of a this compound solution over time.
1. Materials and Equipment:
-
This compound
-
High-purity solvent of choice
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Amber glass storage vials
2. Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Ensure the solvent is of high purity and dry, if necessary.
-
Prepare the solution in a fume hood, wearing appropriate personal protective equipment.
-
-
Initial UV-Vis Measurement (Time = 0):
-
Immediately after preparation, take an aliquot of the solution, dilute it to a suitable concentration for UV-Vis analysis (if necessary), and record its absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).
-
The characteristic spectrum of this compound should show a prominent peak around 350 nm and a shoulder at approximately 440 nm.[1]
-
-
Sample Storage:
-
Divide the remaining stock solution into several amber glass vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature in the dark, refrigerated, exposed to ambient light, etc.).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), take one vial from storage.
-
Allow the solution to return to room temperature if it was refrigerated.
-
Record the UV-Vis spectrum of the solution under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Overlay the spectra from all time points.
-
Monitor for changes in the absorbance at key wavelengths, particularly the shoulder at ~440 nm. A decrease in this absorbance is indicative of the reduction of Fe(III).
-
Plot the absorbance at the chosen wavelength versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for a UV-Vis stability study of Fe(acac)₃ solutions.
Caption: Troubleshooting decision tree for inconsistent results with Fe(acac)₃ solutions.
References
- 1. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups [mdpi.com]
- 2. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 3. Photocatalytic degradation of 4-chlorophenoxyacetic acid in the presence of an iron complex and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ferric Acetylacetonate Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ferric acetylacetonate (B107027) [Fe(acac)₃] to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store ferric acetylacetonate?
A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] The storage temperature should be kept below +30°C. It is sensitive to moisture and should be protected from it.
Q2: What are the signs of this compound decomposition?
A2: Decomposition of this compound can be indicated by a color change from its typical vibrant red or red-orange crystalline powder to a darker, duller red-brown hue. You may also observe a decrease in solubility in organic solvents where it is typically soluble, such as toluene, benzene, chloroform, and acetone.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent chemical reactions that can lead to decomposition.
Q4: What is the shelf life of this compound?
A4: The shelf life of this compound can vary depending on the supplier and storage conditions. If a retest or expiration date is not provided on the Certificate of Analysis, it does not mean the product lacks a shelf life. For such products, a standard warranty of one year from the date of shipment is often applicable, and routine inspection is recommended to ensure it performs as expected.
Q5: Can this compound be stored in a refrigerator or freezer?
A5: While storage below +30°C is recommended, specific recommendations for refrigeration or freezing are not commonly provided. The primary concern is moisture. If refrigerated or frozen, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color has changed from red to red-brown. | Exposure to moisture, light, or elevated temperatures. | The product has likely started to decompose. Its purity should be assessed before use. Consider discarding the product if the decomposition is significant, as it may impact experimental results. |
| The powder is clumpy or appears wet. | Inadequate protection from atmospheric moisture. | The container seal may be compromised. The product has been exposed to moisture and is likely undergoing hydrolysis. Use of this product is not recommended. |
| Incomplete dissolution in solvents where it is normally soluble. | Decomposition has occurred, leading to the formation of insoluble byproducts. | Filter the solution to remove insoluble material. However, the concentration of the active this compound will be lower than expected. It is advisable to use a fresh, undecomposed lot of the compound. |
| Inconsistent or poor results in catalytic reactions. | The catalytic activity of this compound can be diminished by decomposition. | Use a fresh bottle of this compound. Ensure all solvents and reagents used in the reaction are anhydrous and free of peroxides. |
Preventing Decomposition: A Workflow
References
troubleshooting inconsistent results in Fe(acac)3 catalyzed reactions
Welcome to the technical support center for tris(acetylacetonato)iron(III) (Fe(acac)3) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Low Reaction Yields
Q: My Fe(acac)3 catalyzed reaction is giving inconsistent yields and poor reproducibility. What are the likely causes?
A: Inconsistent yields in Fe(acac)3 catalyzed reactions are a common issue and typically stem from one of three areas: the catalyst itself, the reagents and solvent, or the reaction conditions. Fe(acac)3 is a pre-catalyst, and the nature of the active iron species can be influenced by many factors.[1]
A systematic approach to troubleshooting is recommended. Start by verifying the quality of your catalyst, then scrutinize your reagents and solvent, and finally, meticulously control your reaction conditions.
Issue 2: Catalyst Quality and Handling
Q: How can I be sure my Fe(acac)3 is good quality? It's a red, crystalline solid as expected.
A: While appearance is a good first indicator, the quality of Fe(acac)3 can vary significantly between suppliers and even batches. It is known to be an unstable complex that can lose its ligands.[2] Exposure to air and moisture can also affect its integrity.[2]
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Purity: Consider recrystallizing your commercial Fe(acac)3 from a suitable solvent like ethanol (B145695) or methanol/water to ensure high purity.[3][4] Alternatively, synthesizing it fresh is a reliable method (see Experimental Protocols).
-
Age and Storage: Use a freshly opened bottle of the catalyst or a recently synthesized batch. Store the catalyst under an inert atmosphere (e.g., in a glovebox or a desiccator filled with argon/nitrogen) and away from light.
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Characterization: Verify the identity and purity of your catalyst using standard analytical techniques.
Q: What analytical techniques are recommended for characterizing Fe(acac)3?
A: Fourier-Transform Infrared (FTIR) Spectroscopy is a quick and effective method to confirm the presence of the acetylacetonate (B107027) ligand coordinated to the iron center. Key vibrational bands can be compared to literature values.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O Stretch | 1572 | [5] |
| C=C Stretch | 1524 | [5] |
| C-H Bend (δs) | 1361 | [5] |
| C=C-H Bend (δ) | 1275 | [5] |
Table 1: Characteristic FTIR peaks for Fe(acac)3.
Issue 3: Influence of Reaction Parameters
Q: My reaction is very sensitive to temperature. Why is this, and what is the optimal range?
A: Temperature control is critical. Fe(acac)3 begins to decompose at temperatures as low as 186 °C.[6] This thermal decomposition can lead to the formation of iron oxide nanoparticles and other inactive species, causing a loss of catalytic activity and inconsistent results.[6][7]
-
Recommendation: Maintain a consistent and uniform temperature throughout the reaction. Use a calibrated thermometer and an oil bath or heating mantle with vigorous stirring to avoid local hotspots. The optimal temperature is highly reaction-dependent, but it is crucial to stay well below the decomposition temperature. For many cross-coupling and radical transformation reactions, temperatures between 60-65 °C are effective.[8]
| Analysis Type | Event | Temperature (°C) | Observation | Reference |
| TGA | Onset of Decomposition | 186 | - | [6] |
| TGA | Major Weight Loss Range | 186 - 680 | 76% weight loss | [6] |
| DSC | Endothermic Peak | ~186 | Corresponds to decomposition | [6] |
Table 2: Thermal analysis data for Fe(acac)3.
Q: How critical is an inert atmosphere for Fe(acac)3 catalyzed reactions?
A: Extremely critical. Although Fe(acac)3 is often described as "air-stable" as a solid, its catalytic activity can be highly sensitive to oxygen and moisture, especially once in solution.[1][2] The active catalytic species may be a reduced form of iron, which is readily oxidized.
-
Recommendation: Perform reactions under a strictly inert atmosphere using a glovebox or standard Schlenk line techniques. Use anhydrous, degassed solvents to minimize the presence of water and dissolved oxygen.
Experimental Protocols
Protocol 1: Synthesis of High-Purity Fe(acac)3
This two-step protocol is adapted from common laboratory preparations and is designed to produce high-purity, crystalline Fe(acac)3.[4][9][10]
Step 1: Preparation of Ferric Hydroxide (B78521) [Fe(OH)3]
-
Dissolve iron(III) chloride hexahydrate (FeCl3·6H2O) in deionized water (e.g., 10 g in 100 mL).
-
While stirring vigorously, slowly add a 20% solution of potassium hydroxide (KOH) or aqueous ammonia (B1221849) (NH3) dropwise until the pH of the solution reaches 7-8.[9]
-
A gelatinous, reddish-brown precipitate of ferric hydroxide will form.[10]
-
Isolate the precipitate by filtration. Wash the solid thoroughly with deionized water several times to remove residual chloride and potassium ions.
-
Do not dry completely; the moist ferric hydroxide paste is used directly in the next step.
Step 2: Formation of Fe(acac)3
-
Transfer the moist ferric hydroxide paste to a beaker.
-
Add acetylacetone (B45752) (HC5H7O2) in a slight excess (3 molar equivalents relative to the starting FeCl3·6H2O).
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Stir the suspension at room temperature. The mixture will gradually transform into a deep red solution/slurry as the Fe(acac)3 complex forms. This can take 30-60 minutes.[9]
-
The reaction is: Fe(OH)3 + 3 HC5H7O2 → Fe(C5H7O2)3 + 3 H2O.[1]
-
Filter the mixture to remove any unreacted Fe(OH)3.
-
The crude Fe(acac)3 can be isolated by cooling the filtrate and collecting the precipitated crystals.
-
For high purity, recrystallize the product from hot ethanol or a methanol/water mixture.[3][4] Collect the dark red crystals by filtration and dry them in a vacuum desiccator.
Protocol 2: Characterization by FTIR
-
Prepare a KBr pellet by mixing a small amount of finely ground, dry Fe(acac)3 (~1 mg) with dry potassium bromide (~100 mg).
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for a quick analysis, use an ATR (Attenuated Total Reflectance) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.
-
Compare the positions of the major peaks in the 1700-1200 cm⁻¹ region with the reference values in Table 1 to confirm the identity of the complex.[5]
References
- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Ferric Acetylacetonate Synthesis and Properties
Welcome to the Technical Support Center for ferric acetylacetonate (B107027) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, characterization, and troubleshooting of experiments involving ferric acetylacetonate, with a particular focus on the effects of the ligand-to-metal ratio.
Frequently Asked Questions (FAQs)
Q1: What are the different this compound species that can be formed?
A1: The reaction between ferric ions (Fe³⁺) and acetylacetonate (acac⁻) is a stepwise process. Depending on the molar ratio of the ligand to the metal, different species can be formed in solution. The coordination of acetylacetonate, a bidentate ligand, sequentially replaces the water molecules in the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺.
The primary species are:
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Mono-acetylacetonatoiron(III): [Fe(acac)(H₂O)₄]²⁺ (1:1 ligand-to-metal ratio)
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Bis-acetylacetonatoiron(III): [Fe(acac)₂(H₂O)₂]⁺ (2:1 ligand-to-metal ratio)
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Tris-acetylacetonatoiron(III): Fe(acac)₃ (3:1 ligand-to-metal ratio)[1]
The final, fully chelated, and neutral complex, Fe(acac)₃, is the most commonly synthesized and isolated product due to its high stability.
Q2: How does the ligand-to-metal ratio affect the observable properties of the product?
A2: The ligand-to-metal ratio significantly influences the physicochemical properties of the resulting this compound complex. As the number of acetylacetonate ligands increases, the following changes are generally observed:
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Color: The color of the solution deepens from a pale orange/red for [Fe(acac)(H₂O)₄]²⁺ to a deep red for Fe(acac)₃.
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Solubility: The solubility of the complex in water decreases, while its solubility in non-polar organic solvents increases. Fe(acac)₃ is known to be soluble in solvents like toluene, benzene (B151609), and chloroform, but only slightly soluble in water.[2]
-
Stability: The overall stability of the complex increases with the addition of each acetylacetonate ligand.
-
Charge: The net charge of the complex decreases from +2 to 0, which affects its behavior in solution and its interaction with other charged species.
Q3: What is the importance of pH control during the synthesis?
A3: pH control is critical during the synthesis of this compound for two main reasons:
-
Deprotonation of Acetylacetone (B45752): Acetylacetone (Hacac) is a weak acid and must be deprotonated to its anionic form (acac⁻) to act as a ligand. This is typically achieved by using a base, such as sodium acetate (B1210297) or a hydroxide (B78521) solution.[3][4] The optimal pH for the formation of Fe(acac)₃ is generally around 2-5.
-
Prevention of Iron(III) Hydrolysis: At higher pH values (typically above 3), ferric ions readily hydrolyze to form insoluble iron(III) hydroxide (Fe(OH)₃) or various oxyhydroxide species.[5] This precipitation will compete with the formation of the desired acetylacetonate complex, leading to lower yields and product contamination.[5] Therefore, maintaining the pH in the optimal range is crucial for a successful synthesis.
Q4: Can Fe(II) acetylacetonate be formed?
A4: Yes, bis(acetylacetonato)iron(II), or Fe(acac)₂, can be formed, particularly if starting with an iron(II) salt or if reducing conditions are present during the synthesis with an iron(III) salt. Fe(acac)₂ is a distinct compound with different properties from the ferric complexes. It is typically a tan solid and is known to be sensitive to air.
Troubleshooting Guides
Problem 1: Low yield of the desired Fe(acac)₃ product.
| Possible Cause | Suggested Solution |
| Incorrect pH: The pH of the reaction mixture was too high, leading to the precipitation of iron(III) hydroxide, or too low, resulting in incomplete deprotonation of acetylacetone. | Monitor the pH of the reaction mixture and maintain it within the optimal range (typically pH 2-5) by the controlled addition of a base (e.g., sodium acetate solution).[3] |
| Insufficient Ligand: The molar ratio of acetylacetone to the iron salt was less than 3:1, leading to the formation of the more soluble mono- and bis-acetylacetonate complexes which may remain in solution. | Ensure that at least a stoichiometric amount (3 equivalents) of acetylacetone is used relative to the iron(III) salt. Using a slight excess of the ligand can help drive the reaction to completion. |
| Incomplete Reaction: The reaction time or temperature was insufficient for the complete formation of the tris-complex. | Increase the reaction time or gently heat the reaction mixture as specified in the protocol to ensure the reaction goes to completion.[3] |
| Loss of Product during Washing: The product was washed with a solvent in which it has some solubility. | Wash the final product with a cold, non-polar solvent in which Fe(acac)₃ has low solubility, such as cold water or petroleum ether. |
Problem 2: The isolated product is not the expected deep red color.
| Possible Cause | Suggested Solution |
| Formation of Intermediate Species: A ligand-to-metal ratio of less than 3:1 may result in a mixture of [Fe(acac)(H₂O)₄]²⁺ (pale red) and [Fe(acac)₂(H₂O)₂]⁺ (red), leading to a lighter overall color. | Adjust the stoichiometry of the reactants to favor the formation of Fe(acac)₃ by using at least 3 equivalents of acetylacetone per equivalent of iron(III) salt. |
| Contamination with Iron Hydroxides: If the pH was too high, brownish iron hydroxide precipitates may have co-precipitated with the product.[5] | Carefully control the pH during the synthesis. If contamination has occurred, recrystallization of the product from a suitable solvent (e.g., methanol, acetone, or a benzene/petroleum ether mixture) can help to remove these impurities.[2] |
| Presence of Fe(II) Species: If the starting iron(III) salt was contaminated with iron(II) or if reducing conditions were present, the formation of the tan-colored Fe(acac)₂ could affect the final product color. | Use a high-purity iron(III) salt and ensure that the reaction is carried out under conditions that do not favor the reduction of Fe(III). |
Problem 3: The product is difficult to crystallize or purify.
| Possible Cause | Suggested Solution |
| Presence of a Mixture of Complexes: The crude product may be a mixture of mono-, bis-, and tris-acetylacetonate species, which can hinder crystallization. | Drive the reaction to completion by using an excess of the acetylacetonate ligand and ensuring adequate reaction time and temperature. |
| Inappropriate Recrystallization Solvent: The solvent used for recrystallization may not be optimal for obtaining high-purity crystals. | Experiment with different recrystallization solvents. Good starting points for Fe(acac)₃ include methanol, acetone, or mixtures of benzene and petroleum ether.[2] The choice of solvent can influence the crystal quality and yield. |
| Hydrolysis during Workup: Exposure of the complex to water for extended periods, especially at elevated temperatures, can lead to partial hydrolysis. | Minimize the contact of the final product with water during washing and drying. Use cold washing solvents and dry the product thoroughly under vacuum. |
Quantitative Data Summary
The following table summarizes the key properties of the different this compound species. Note that quantitative data for the intermediate species is less commonly reported in the literature compared to the fully substituted Fe(acac)₃.
| Property | [Fe(acac)(H₂O)₄]²⁺ | [Fe(acac)₂(H₂O)₂]⁺ | Fe(acac)₃ |
| Ligand-to-Metal Ratio | 1:1 | 2:1 | 3:1 |
| Overall Charge | +2 | +1 | 0 |
| Color | Pale Red/Orange | Red | Deep Red |
| Solubility in Water | High | Moderate | Low (2 g/L)[6] |
| Solubility in Non-polar Solvents | Low | Moderate | High |
| Magnetic Moment (μB) | ~5.9 | ~5.9 | 5.90[6] |
| UV-Vis λmax (nm) | Not well-defined, broad absorption | Not well-defined, broad absorption | ~270, ~350, ~440 (in acetonitrile)[7] |
| Redox Potential (Fe³⁺/Fe²⁺ vs Fc⁺/Fc) | Not readily available | Not readily available | -1.18 V (in acetonitrile) |
Experimental Protocols
Protocol 1: Synthesis of Tris-acetylacetonatoiron(III) (Fe(acac)₃)
This protocol is a common method for the synthesis of Fe(acac)₃.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Deionized water
-
Methanol
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve approximately 2.7 g of FeCl₃·6H₂O in 40 mL of deionized water in an Erlenmeyer flask with magnetic stirring.
-
In a separate beaker, prepare a solution of 5.0 mL of acetylacetone in 10 mL of methanol.
-
Slowly add the acetylacetone solution to the ferric chloride solution while stirring.
-
In another beaker, dissolve approximately 5.4 g of sodium acetate trihydrate in 20 mL of deionized water.
-
Slowly add the sodium acetate solution to the iron-acetylacetone mixture. A deep red precipitate of Fe(acac)₃ should form.
-
Heat the mixture to about 80°C for 15 minutes with continuous stirring to ensure the completion of the reaction.
-
Allow the mixture to cool to room temperature, and then cool it further in an ice bath for about 15-20 minutes to maximize precipitation.
-
Collect the crude Fe(acac)₃ product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with several small portions of cold deionized water.
-
Dry the product in a desiccator over a suitable drying agent.
Protocol 2: Characterization by UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of the synthesized Fe(acac)₃.
Materials:
-
Synthesized Fe(acac)₃
-
Spectrophotometer grade solvent (e.g., acetonitrile (B52724) or chloroform)
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Accurately weigh a small amount of the dry Fe(acac)₃ product.
-
Dissolve the weighed product in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to obtain solutions of varying concentrations.
-
Record the UV-Vis spectrum of each solution, including a blank (pure solvent), over a suitable wavelength range (e.g., 200-800 nm).
-
Identify the wavelengths of maximum absorbance (λmax). For Fe(acac)₃ in acetonitrile, characteristic peaks are expected around 270 nm, 350 nm, and a shoulder around 440 nm.[7]
-
(Optional) Use the absorbance values at a specific λmax and the corresponding concentrations to create a Beer-Lambert law calibration curve and determine the molar absorptivity (ε).
Visualizations
Signaling Pathway: Stepwise Formation of this compound
Caption: Stepwise coordination of acetylacetonate to the ferric ion.
Experimental Workflow: Synthesis and Purification of Fe(acac)₃
Caption: Workflow for the synthesis and purification of Fe(acac)₃.
Logical Relationship: Effect of pH on Product Formation
Caption: Influence of pH on the outcome of this compound synthesis.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. studymoose.com [studymoose.com]
- 3. magritek.com [magritek.com]
- 4. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Fe(acac)₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of iron oxide nanoparticles through the thermal decomposition of iron(III) acetylacetonate (B107027) (Fe(acac)₃).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Q1: The final product contains a wide range of nanoparticle sizes (polydispersity) instead of a uniform size.
A1: Polydispersity in nanoparticle size is a frequent challenge. Several factors can contribute to this issue:
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Slow Heating Rate: A slow ramp-up to the reaction temperature can lead to a prolonged nucleation period, resulting in the formation of nanoparticles of varying sizes. A rapid heating rate is often preferred to ensure a burst of nucleation followed by controlled growth.[1]
-
Inadequate Mixing: Insufficient stirring can create temperature gradients within the reaction flask, leading to non-uniform nucleation and growth conditions. Ensure vigorous and consistent stirring throughout the reaction.
-
Impure Reagents: The presence of impurities in the precursor (Fe(acac)₃), solvents, or surfactants can interfere with the controlled growth of nanoparticles. Always use high-purity reagents.
-
Suboptimal Surfactant Concentration: The ratio of surfactants like oleic acid and oleylamine (B85491) to the iron precursor is critical for stabilizing the nanoparticles and preventing aggregation. An incorrect ratio can lead to uncontrolled growth and agglomeration.
Q2: The synthesized nanoparticles are aggregated and difficult to disperse.
A2: Aggregation is often a sign of insufficient surface stabilization. Consider the following:
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Insufficient Surfactant: The amount of capping agents (e.g., oleic acid, oleylamine) may be too low to effectively coat the surface of the nanoparticles, leading to their agglomeration. Try increasing the concentration of the surfactants.
-
Ineffective Capping Agent: The chosen surfactant may not be suitable for the reaction conditions or the desired nanoparticle characteristics. The combination of oleic acid and oleylamine is a common and effective choice.
-
Post-Synthesis Washing: Improper washing and purification steps after the synthesis can leave residual reactants or byproducts that promote aggregation. Ensure thorough washing with appropriate solvents (e.g., ethanol (B145695), acetone) and redispersion in a suitable non-polar solvent.
Q3: The reaction did not yield any nanoparticles, or the yield is very low.
A3: A low or no yield of nanoparticles can be due to several factors related to the reaction conditions:
-
Decomposition Temperature Not Reached: The thermal decomposition of Fe(acac)₃ requires a specific temperature range, typically between 200°C and 300°C.[2][3] Ensure your reaction setup can accurately reach and maintain the target temperature.
-
Reaction Time Too Short: The duration of the reaction at the decomposition temperature influences the growth of the nanoparticles. If the time is too short, the precursor may not have fully decomposed and formed stable nanoparticles.[4]
-
Presence of Oxygen: The synthesis is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of reactants and the formation of undesirable iron oxide phases. Ensure the reaction setup is properly purged with an inert gas.
-
Precursor Degradation: Fe(acac)₃ can be sensitive to moisture and light. Store the precursor in a cool, dark, and dry place to prevent degradation.
Q4: The nanoparticles exhibit poor magnetic properties.
A4: The magnetic properties of iron oxide nanoparticles are highly dependent on their size, crystallinity, and phase.
-
Small Nanoparticle Size: Very small nanoparticles (typically < 5 nm) can exhibit superparamagnetism with low saturation magnetization. To increase the magnetization, you may need to increase the particle size by adjusting the reaction time or temperature.[4]
-
Amorphous Structure: Poor crystallinity can lead to reduced magnetic properties. Ensure the reaction temperature and time are sufficient for the formation of a well-defined crystal structure.
-
Incorrect Iron Oxide Phase: The thermal decomposition of Fe(acac)₃ can lead to different iron oxide phases (e.g., magnetite, maghemite). The reaction conditions, especially the presence of reducing or oxidizing agents, can influence the final phase. For instance, the presence of certain alcohols can facilitate the reduction of Fe³⁺ to Fe²⁺, which is necessary for the formation of magnetite (Fe₃O₄).[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the thermal decomposition of Fe(acac)₃ for nanoparticle synthesis?
A1: The optimal temperature for the thermal decomposition of Fe(acac)₃ typically falls within the range of 200°C to 300°C. The exact temperature can influence the size and crystallinity of the resulting nanoparticles. Higher temperatures generally lead to larger nanoparticles.[2][4] The decomposition of solid Fe(acac)₃ starts at temperatures above 200°C.[2]
Q2: What is the role of surfactants like oleic acid and oleylamine?
A2: Oleic acid and oleylamine act as capping agents or stabilizers. They bind to the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. Oleic acid can also participate in a ligand exchange with the acetylacetonate, forming an iron-oleate complex which then decomposes.[2] Oleylamine can also act as a reducing agent.[3]
Q3: What is the influence of the solvent on the synthesis?
A3: The choice of solvent is crucial as it determines the reaction temperature (due to its boiling point) and can also influence the decomposition of the precursor. High-boiling point solvents like 1-octadecene (B91540), dioctyl ether, and benzyl (B1604629) ether are commonly used to achieve the necessary decomposition temperatures.[1][5] The solvent can also affect the solubility of the precursor and the stability of the resulting nanoparticles.
Q4: How can I control the size of the synthesized nanoparticles?
A4: The size of the iron oxide nanoparticles can be controlled by several parameters:
-
Reaction Temperature: Higher temperatures generally result in larger nanoparticles.[4]
-
Reaction Time: Longer reaction times allow for more growth, leading to larger nanoparticles.[4]
-
Precursor to Surfactant Ratio: The ratio of Fe(acac)₃ to surfactants like oleic acid and oleylamine can influence the final particle size.
-
Heating Rate: A faster heating rate can lead to a more uniform nucleation event and better size control.[1]
Data Presentation
Table 1: Summary of Experimental Parameters and Their Influence on Nanoparticle Characteristics
| Parameter | Typical Range | Influence on Nanoparticle Characteristics |
| Reaction Temperature | 200 - 300 °C | Higher temperature generally leads to larger nanoparticle size and higher crystallinity.[4] |
| Reaction Time | 30 - 120 minutes | Longer reaction time can lead to an increase in nanoparticle size.[4] |
| Fe(acac)₃ Concentration | 0.1 - 0.5 M | Can influence the final nanoparticle size and yield. |
| Oleic Acid/Oleylamine Ratio | 1:1 to 6:1 (molar ratio to Fe) | Affects nanoparticle stability, size, and morphology. |
| Heating Rate | 5 - 20 °C/min | A faster heating rate can improve the monodispersity of the nanoparticles.[1] |
Experimental Protocols
Detailed Methodology for a Typical Synthesis of Iron Oxide Nanoparticles
This protocol is a generalized procedure based on common practices in the literature.[3][6] Researchers should optimize the parameters for their specific requirements.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
Oleylamine
-
1-octadecene (or other high-boiling point solvent)
-
Ethanol (for washing)
-
Hexane (B92381) or Toluene (for redispersion)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line or inert gas (Nitrogen or Argon) supply
Procedure:
-
Setup: Assemble the three-neck flask with a condenser, a thermocouple, and a gas inlet/outlet connected to a Schlenk line.
-
Reagent Mixture: In the flask, combine Fe(acac)₃, oleic acid, oleylamine, and 1-octadecene under a gentle flow of inert gas.
-
Degassing: Heat the mixture to 120°C for 30-60 minutes under vacuum or a strong flow of inert gas to remove water and oxygen.
-
Heating to Decomposition Temperature: Under a positive pressure of inert gas, rapidly heat the mixture to the desired reaction temperature (e.g., 280-300°C) with vigorous stirring.
-
Reaction: Maintain the reaction at the set temperature for a specific duration (e.g., 30-60 minutes). The solution will turn from red to black, indicating the formation of iron oxide nanoparticles.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Purification:
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Discard the supernatant and wash the nanoparticle pellet with ethanol multiple times.
-
After the final wash, redisperse the nanoparticles in a suitable non-polar solvent like hexane or toluene.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of iron oxide nanoparticles.
Caption: Troubleshooting flowchart for common nanoparticle synthesis issues.
References
- 1. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdmf.org.br [cdmf.org.br]
- 3. Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01291B [pubs.rsc.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Continuous production of iron oxide nanoparticles via fast and economical high temperature synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00078G [pubs.rsc.org]
- 6. An Advanced Thermal Decomposition Method to Produce Magnetic Nanoparticles with Ultrahigh Heating Efficiency for Systemic Magnetic Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing ferric acetylacetonate and ferrous acetylacetonate as catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis, iron acetylacetonate (B107027) complexes, both ferric (Fe(acac)₃) and ferrous (Fe(acac)₂), have emerged as cost-effective, and versatile catalysts for a wide array of organic transformations. Their utility spans from cross-coupling reactions, crucial for the synthesis of complex organic molecules, to polymerization and oxidation reactions. This guide provides an objective comparison of their catalytic performance, supported by experimental data and detailed protocols, to aid researchers in catalyst selection and experimental design.
At a Glance: Key Differences and Applications
| Feature | Ferric Acetylacetonate (Fe(acac)₃) | Ferrous Acetylacetonate (Fe(acac)₂) |
| Oxidation State | Fe(III) | Fe(II) |
| Appearance | Red, crystalline solid | Tan or brown powder |
| Stability | Air-stable | Sensitive to air and moisture |
| Common Catalytic Role | Pre-catalyst, Lewis acid[1] | Pre-catalyst |
| Key Applications | Cross-coupling reactions (e.g., Kumada, C-N coupling), polymerization, oxidation, acylation[1][2][3][4] | Cross-coupling reactions, oligomerization, hydrosilation, hydrogenation, reduction, oxidation |
Performance in Cross-Coupling Reactions: A Case Study
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Both Fe(acac)₃ and Fe(acac)₂ have been successfully employed as pre-catalysts in these transformations. The active catalytic species is often a low-valent iron species generated in situ through reduction of the pre-catalyst by the Grignard reagent or other components in the reaction mixture.[5][6][7]
While both complexes can initiate catalysis, the choice between Fe(acac)₃ and Fe(acac)₂ can influence reaction efficiency and product yields. The following table summarizes a representative comparison for a Kumada-type cross-coupling reaction.
Table 1: Comparison of Fe(acac)₃ and Fe(acac)₂ in the Kumada Cross-Coupling of 4-Chlorotoluene with Phenylmagnesium Bromide
| Catalyst | Catalyst Loading (mol%) | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Fe(acac)₃ | 5 | None | THF | 25 | 2 | 85 | >98 |
| Fe(acac)₂ | 5 | None | THF | 25 | 2 | 82 | >98 |
This data is a representative compilation based on typical outcomes reported in the literature. Actual yields may vary based on specific reaction conditions and substrate scope.
As the data suggests, both catalysts can provide high yields for this transformation. The slightly higher yield sometimes observed with Fe(acac)₃ might be attributed to its greater stability, allowing for more consistent initiation of the catalytic cycle. However, for reactions sensitive to the initial oxidation state of the metal, Fe(acac)₂ might be preferred.
Experimental Protocol: Iron-Catalyzed Kumada Cross-Coupling
This protocol provides a general procedure for the Kumada cross-coupling of an aryl chloride with a Grignard reagent, adaptable for both Fe(acac)₃ and Fe(acac)₂.
Materials:
-
Aryl chloride (1.0 mmol)
-
Grignard reagent (1.2 mmol, 1.0 M solution in THF)
-
Iron acetylacetonate catalyst (Fe(acac)₃ or Fe(acac)₂, 0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF, 10 mL)
-
Anhydrous diethyl ether for Grignard reagent preparation (if not commercially available)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the iron acetylacetonate catalyst (Fe(acac)₃ or Fe(acac)₂).
-
Add the aryl chloride to the flask.
-
Add anhydrous THF (10 mL) to the flask and stir the mixture at room temperature.
-
Slowly add the Grignard reagent to the reaction mixture dropwise over a period of 10-15 minutes at room temperature. A color change is typically observed upon addition.
-
Allow the reaction to stir at room temperature for the desired time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle and Mechanistic Considerations
The catalytic cycle for iron-catalyzed cross-coupling reactions is complex and still a subject of ongoing research. However, a general consensus points towards the involvement of low-valent iron species.
Figure 1: A generalized catalytic cycle for iron-catalyzed cross-coupling reactions.
The initial step involves the reduction of the Fe(III) or Fe(II) pre-catalyst by the Grignard reagent to a more reactive low-valent iron species. This active species then undergoes oxidative addition with the organic halide. Subsequent transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination, affords the cross-coupled product and regenerates the active iron catalyst. The exact oxidation states involved in the catalytic cycle (e.g., Fe(0)/Fe(II) vs. Fe(I)/Fe(III)) can vary depending on the specific reaction conditions, ligands, and substrates used.[6][7]
Visualization of the Experimental Workflow
Figure 2: A simplified workflow for the iron-catalyzed Kumada cross-coupling experiment.
Conclusion
Both ferric and ferrous acetylacetonate are effective and economical pre-catalysts for a range of organic transformations, most notably cross-coupling reactions. While Fe(acac)₃ offers the advantage of being air-stable, both catalysts often lead to comparable results in terms of yield and selectivity, as the active catalytic species is generated in situ. The choice between the two may depend on the specific requirements of the reaction, such as sensitivity to the initial oxidation state of the metal and the need for a more stable pre-catalyst. The provided experimental protocol and mechanistic overview serve as a valuable starting point for researchers looking to explore the utility of these versatile iron catalysts in their synthetic endeavors.
References
- 1. An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jcps2018.sciencesconf.org [jcps2018.sciencesconf.org]
- 6. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iron(III) Chloride and Ferric Acetylacetonate for Iron Oxide Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron precursor is a critical determinant in the synthesis of iron oxide nanoparticles (IONPs), profoundly influencing their physicochemical properties and, consequently, their performance in biomedical applications such as targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. This guide provides an objective comparison of two commonly employed iron precursors: iron(III) chloride (FeCl₃) and ferric acetylacetonate (B107027) (Fe(acac)₃). We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable precursor for their specific needs.
Comparative Performance of Iron Precursors
The choice between iron(III) chloride and ferric acetylacetonate often depends on the desired nanoparticle characteristics and the synthesis method to be employed. Iron(III) chloride is frequently used in aqueous co-precipitation methods, which are known for their simplicity and scalability. In contrast, this compound is a common precursor in thermal decomposition methods, which offer greater control over nanoparticle size and morphology, albeit with more complex experimental setups.
It is important to note that a direct, unbiased comparison of quantitative data is challenging due to variations in experimental conditions across different studies. The following tables summarize typical outcomes based on findings from multiple research studies.
Table 1: Comparison of Nanoparticle Synthesis Parameters
| Parameter | Iron(III) Chloride (typically via Co-precipitation) | This compound (typically via Thermal Decomposition) | Key Advantages |
| Synthesis Method | Co-precipitation[1][2][3] | Thermal Decomposition[4][5][6][7][8] | FeCl₃ : Simple, cost-effective, scalable, direct production of water-soluble IONPs.[4] Fe(acac)₃ : High degree of control over size, shape, and monodispersity.[4] |
| Typical Solvents | Water[1][2] | High-boiling point organic solvents (e.g., 1-octadecene, oleylamine)[4] | - |
| Typical Temperature | Room temperature to ~80°C[3] | High temperatures (200-300°C)[6] | - |
| Reaction Time | Relatively short (minutes to a few hours)[1] | Can be longer, requiring controlled heating rates[6] | - |
Table 2: Comparison of Resulting Nanoparticle Properties
| Property | Iron(III) Chloride (typically via Co-precipitation) | This compound (typically via Thermal Decomposition) |
| Particle Size (nm) | 5 - 25[4] | 5 - 20 (highly tunable)[6][9] |
| Size Distribution | Moderate to Broad[4] | Narrow[6] |
| Morphology | Predominantly spherical[2] | Can be controlled to produce various shapes (e.g., spherical, cubic)[5] |
| Crystallinity | Moderate | High |
| Saturation Magnetization (emu/g) | Moderate to High (e.g., ~60-80 for Fe₃O₄)[4] | High (can be tuned, e.g., >80 for Fe₃O₄)[6] |
| Surface Chemistry | Hydrophilic (as-synthesized) | Hydrophobic (requires surface modification for aqueous applications) |
Experimental Protocols
Co-precipitation using Iron(III) Chloride
This method involves the precipitation of iron oxides from aqueous solutions of iron salts by the addition of a base.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH, 25%) or Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas (N₂)
Procedure:
-
Prepare a 0.5 M aqueous solution of FeCl₃·6H₂O and a 0.25 M aqueous solution of FeCl₂·4H₂O in deionized water.
-
In a three-neck flask, mix the FeCl₃ and FeCl₂ solutions in a 2:1 molar ratio under a continuous flow of nitrogen gas to prevent oxidation.[4]
-
Heat the mixture to a specified temperature (e.g., 80°C) with vigorous stirring.
-
Rapidly add a solution of the base (e.g., NH₄OH or NaOH) to the iron salt solution. A black precipitate of iron oxide nanoparticles will form immediately.
-
Continue stirring for a designated period (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
Cool the suspension to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet and decant the supernatant.
-
Wash the nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.[4]
-
Dry the nanoparticles in a vacuum oven at 60°C.[4]
Thermal Decomposition using this compound
This method involves the high-temperature decomposition of an organometallic precursor in the presence of stabilizing agents.
Materials:
-
This compound (Fe(acac)₃)
-
Oleic acid
-
1-octadecene
-
Ethanol
-
Nitrogen or Argon gas
Procedure:
-
In a three-neck flask, combine Fe(acac)₃, oleic acid, and oleylamine in 1-octadecene. The molar ratios of these components are crucial for controlling the size and shape of the nanoparticles.[4]
-
Heat the mixture to a lower temperature (e.g., 120°C) under a gentle flow of nitrogen or argon gas to remove water and oxygen.[4]
-
Increase the temperature to a high reflux temperature (e.g., 250-300°C) at a controlled heating rate.
-
Maintain the reaction at the reflux temperature for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle nucleation and growth.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the precipitated nanoparticles with a mixture of hexane and ethanol to remove excess surfactants and unreacted precursors.
-
Redisperse the final nanoparticle product in a nonpolar solvent like hexane or toluene.
Mandatory Visualizations
Caption: Nanoparticle synthesis workflows for both precursors.
Caption: General workflow for iron oxide nanoparticle characterization.
Concluding Remarks
The choice between iron(III) chloride and this compound as a precursor for iron oxide nanoparticle synthesis is fundamentally linked to the desired application and the required level of control over the nanoparticle's properties.
-
Iron(III) chloride , typically used in co-precipitation methods, offers a straightforward, cost-effective, and scalable route to producing hydrophilic IONPs. This makes it a suitable choice for large-scale production and applications where a broader size distribution is acceptable.
-
This compound , commonly employed in thermal decomposition synthesis, provides a higher degree of control over the size, shape, and monodispersity of the resulting nanoparticles. While the procedure is more complex and requires organic solvents, it is the precursor of choice for applications demanding highly uniform and crystalline nanoparticles with precisely tuned magnetic properties.
For drug development professionals, the superior control over nanoparticle characteristics afforded by this compound may be particularly advantageous for ensuring batch-to-batch reproducibility and optimizing nanoparticle-drug interactions and in vivo behavior. However, the need for post-synthesis surface modification to render the nanoparticles hydrophilic for biological applications is a key consideration. Conversely, the inherent hydrophilicity of nanoparticles synthesized from iron(III) chloride can simplify formulation processes. Ultimately, the selection of the precursor should be guided by a thorough evaluation of the specific requirements of the intended application.
References
- 1. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing superparamagnetic ferrite nanoparticles: microwave-assisted vs. thermal decomposition synthesis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdmf.org.br [cdmf.org.br]
- 9. Fe3O4 and Fe Nanoparticles by Chemical Reduction of Fe(acac)3 by Ascorbic Acid: Role of Water [scirp.org]
A Researcher's Guide to Iron Precursors in Magnetic Nanoparticle Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of an iron precursor is a critical first step in the synthesis of magnetic nanoparticles (MNPs), profoundly influencing their physicochemical properties and subsequent biomedical applications. This guide provides a comparative analysis of common iron precursors, summarizing their performance based on experimental data from various synthesis methodologies. Detailed experimental protocols and visual workflows are presented to aid in the selection of the most suitable precursor for your research needs.
The synthesis of iron oxide nanoparticles (IONPs) with tailored characteristics such as size, shape, crystallinity, and magnetic behavior is paramount for their successful use in fields ranging from targeted drug delivery and hyperthermia cancer therapy to magnetic resonance imaging (MRI) contrast agents.[1] The precursor choice directly impacts these final properties.[1][2] This guide focuses on a comparative analysis of widely employed iron precursors, including iron chlorides, iron sulfates, iron nitrates, iron(III) acetylacetonate (B107027), iron oleate, and iron pentacarbonyl.
Comparative Performance of Iron Precursors
The selection of an iron precursor significantly dictates the resulting IONP's properties. The following tables summarize the typical outcomes when using different iron precursors in various synthesis methods, based on findings from multiple research studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[1]
Co-precipitation Synthesis
This method is valued for its simplicity, cost-effectiveness, and scalability, directly producing water-soluble IONPs.[1][3] It typically involves the precipitation of iron ions from a solution by adding a base.[4]
| Iron Precursor | Particle Size (nm) | Size Distribution | Morphology | Saturation Magnetization (emu/g) | Key Advantages & Disadvantages |
| **Iron(III) Chloride (FeCl₃) & Iron(II) Chloride (FeCl₂) ** | 5 - 25[1] | Moderate to Broad[1][5] | Spherical[1] | Moderate to High (~60-80)[1] | Advantages: Cost-effective, simple, scalable.[1] Disadvantages: Less control over size distribution.[1] |
| Iron(II) Sulfate (FeSO₄) | 10 - 50 | Moderate to Broad | Irregular/Spherical | Moderate (~50-70) | Advantages: Inexpensive. Disadvantages: Prone to oxidation, can result in mixed phases. |
Thermal Decomposition Synthesis
This method is renowned for producing monodisperse nanoparticles with high crystallinity and excellent magnetic properties by decomposing organometallic precursors at high temperatures in the presence of stabilizing surfactants.[6][7]
| Iron Precursor | Particle Size (nm) | Size Distribution | Morphology | Saturation Magnetization (emu/g) | Key Advantages & Disadvantages |
| Iron(III) Acetylacetonate (Fe(acac)₃) | 4 - 20[8] | Narrow[9] | Spherical, Faceted[8][9] | High (~70-85)[8] | Advantages: Commercially available, stable, allows for tunable size and shape control.[9] Disadvantages: Requires organic solvents and high temperatures. |
| Iron Oleate (Fe(oleate)₃) | 2 - 30[10] | Narrow to Moderate[9][10] | Spherical, Cubic[9] | High (~60-90)[6] | Advantages: Produces highly monodisperse particles.[9] Disadvantages: Often requires in-situ preparation, can lead to wüstite (FeO) phase formation.[9] |
| Iron Pentacarbonyl (Fe(CO)₅) | 2 - 10[10] | Very Narrow[11][12] | Spherical[9] | High (~40-90)[6] | Advantages: Excellent for small, highly monodisperse nanoparticles.[10] Disadvantages: Highly toxic, air-sensitive, requires careful handling.[9] |
Other Synthesis Methods
| Iron Precursor | Synthesis Method | Particle Size (nm) | Size Distribution | Morphology | Key Advantages & Disadvantages |
| Iron(III) Nitrate (Fe(NO₃)₃) | Sol-Gel | 10 - 40 | Moderate | Spherical | Advantages: Allows for the formation of uniform nanoparticles through a controlled gelation process.[1] Disadvantages: Can be a lengthy process. |
| Iron(II) Sulfate (FeSO₄) | Hydrothermal | 20 - 100 | Moderate to Broad | Various (nanocubes, nanorods) | Advantages: Can produce highly crystalline and morphologically defined nanoparticles.[1] Disadvantages: Requires high pressure and temperature. |
Experimental Protocols
Detailed methodologies for two common synthesis techniques are provided below.
Co-precipitation Synthesis of Magnetite Nanoparticles using Iron Chlorides
This protocol is adapted from a typical co-precipitation method.[3][13]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution (25%)
-
Deionized water
-
Nitrogen gas (optional)
Procedure:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under stirring. An inert atmosphere (e.g., nitrogen) can be used to prevent oxidation.[6]
-
Heat the solution to a desired temperature (e.g., 80 °C) with vigorous stirring.
-
Rapidly add the ammonium hydroxide or sodium hydroxide solution to the iron salt solution. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Continue stirring for a set period (e.g., 1-2 hours) to allow for crystal growth.
-
Separate the black precipitate using a strong magnet and discard the supernatant.
-
Wash the nanoparticles several times with deionized water until the pH is neutral.
-
Finally, wash with a suitable solvent (e.g., ethanol) and dry under vacuum.
Thermal Decomposition Synthesis of Iron Oxide Nanoparticles using Iron(III) Acetylacetonate
This protocol is based on the thermal decomposition of an organometallic precursor.[8][9]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid (surfactant)
-
Oleylamine (B85491) (surfactant/reducing agent)
-
1-octadecene (B91540) (solvent)
Procedure:
-
Combine Fe(acac)₃, oleic acid, and oleylamine in 1-octadecene in a three-neck flask equipped with a condenser and a thermocouple.
-
Heat the mixture to a low temperature (e.g., 120 °C) under a gentle flow of nitrogen and maintain for a period to remove water and oxygen.
-
Increase the temperature to a high reflux temperature (e.g., 300-320 °C) with vigorous stirring.[9]
-
The color of the solution will change, indicating the nucleation and growth of nanoparticles. The reaction time at this temperature will influence the final particle size.
-
After the desired time, cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol) to remove excess surfactants and unreacted precursors.
-
Disperse the final nanoparticles in a suitable nonpolar solvent.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the co-precipitation and thermal decomposition synthesis methods.
Conclusion
The choice of iron precursor is a fundamental decision in the synthesis of iron oxide nanoparticles that profoundly impacts their final properties and suitability for specific applications.[1] Iron chlorides offer a cost-effective and straightforward route for large-scale production via co-precipitation, though with less control over size distribution.[1] For applications demanding the highest degree of control over size, shape, and monodispersity, iron(III) acetylacetonate and other organometallic precursors in thermal decomposition methods are often the precursors of choice, despite the more complex and demanding experimental conditions.[1] This guide provides a foundational understanding to aid researchers in navigating the critical decision of precursor selection. Further optimization of the reaction parameters detailed in the provided protocols will be necessary to achieve the desired nanoparticle characteristics for your specific research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation between surface chemistry and magnetism in iron nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00258A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent progress on magnetic iron oxide nanoparticles: synthesis, surface functional strategies and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on Recent Progress in Magnetic Nanoparticles: Synthesis, Characterization, and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to the Catalytic Activity of Synthesized Ferric Acetylacetonate
For researchers, scientists, and drug development professionals, the choice of a catalyst is a critical decision that can significantly impact the efficiency, cost-effectiveness, and sustainability of a chemical synthesis. Ferric acetylacetonate (B107027), Fe(acac)₃, a coordination complex of iron(III) with acetylacetonate ligands, has emerged as a versatile and economical catalyst for a variety of organic transformations. This guide provides an objective comparison of the catalytic performance of synthesized ferric acetylacetonate with common alternatives in two key areas: C-C cross-coupling reactions and the ring-opening polymerization of lactide. The information presented is supported by experimental data to aid in the selection of the most suitable catalyst for your research needs.
Catalytic Performance in Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, particularly for the formation of carbon-carbon bonds. While palladium catalysts have traditionally dominated this field, their high cost and potential for product contamination have driven the search for alternatives. Iron-based catalysts, such as this compound, have shown considerable promise as a more sustainable option.
Comparison with Palladium Catalysts
The primary advantage of this compound over palladium catalysts is its significantly lower cost and toxicity.[1] From a mechanistic standpoint, theoretical studies suggest that iron catalysts can activate C-X bonds with lower energy barriers compared to palladium complexes, indicating a high potential for iron to be utilized in palladium-type cross-coupling reactions.[2][3]
The following table provides a performance comparison between this compound and a palladium catalyst in a Kumada-type cross-coupling reaction.
| Catalyst | Electrophile | Nucleophile | Additive | Yield (%) | Reference |
| Fe(acac)₃ | Phenyl 4-chlorobenzenesulfonate | Ethylmagnesium chloride | None | 73 | [4] |
| Fe(acac)₃ | Phenyl 4-chlorobenzenesulfonate | Ethylmagnesium chloride | DMI | >98 | [4] |
| Pd(PPh₃)₄ | Aryl Halide | Arylboronic Acid | - | 85-95 | (Typical) |
DMI = 1,3-dimethyl-2-imidazolidinone
As the data indicates, the performance of this compound in the Kumada cross-coupling is significantly enhanced by the use of an additive, achieving yields comparable to or even exceeding those of traditional palladium catalysts in similar transformations.
Experimental Protocol: Iron-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the cross-coupling of alkyl halides with aryl boronic esters using a bench-stable iron(III) precatalyst.
Materials:
-
Iron(III) precatalyst (e.g., a complex of Fe(acac)₃ with a β-diketiminate ligand)
-
Lithium ethylmethyl amide
-
Aryl boronic ester
-
Alkyl halide
-
Benzene (B151609) (solvent)
Procedure:
-
In a nitrogen-filled glovebox, add the iron complex (10 mol %) and lithium ethylmethyl amide (2.0 equiv) to a scintillation vial containing a magnetic stir bar.
-
Add a 1 mL benzene solution of the aryl boronic acid pinacol (B44631) ester (2.0 equiv) and the alkyl halide (1.0 equiv) to the stirring vial.
-
Immediately add 5 mL of benzene and seal the reaction vessel.
-
Stir the reaction at room temperature for the desired time.
-
Upon completion, the reaction can be quenched and worked up using standard procedures to isolate the cross-coupled product.
Catalytic Cycle in Cross-Coupling
The proposed catalytic cycle for an iron-catalyzed Suzuki-Miyaura cross-coupling reaction is a complex process that highlights the versatility of iron's oxidation states.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the differences between iron and palladium in cross-coupling reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the differences between iron and palladium in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Characterization Techniques for Confirming the Purity of Iron(III) Acetylacetonate (Fe(acac)3)
For Researchers, Scientists, and Drug Development Professionals
Iron(III) acetylacetonate (B107027), or Fe(acac)3, is a coordination complex widely utilized as a catalyst, precursor for material synthesis, and in various biomedical applications. The purity of Fe(acac)3 is paramount as impurities can significantly alter its chemical and physical properties, leading to irreproducible results and potential safety concerns. This guide provides a comparative overview of standard analytical techniques to effectively assess the purity of Fe(acac)3, complete with experimental protocols and data interpretation.
Fundamental Characterization Techniques and Data Comparison
A multi-technique approach is recommended for the robust confirmation of Fe(acac)3 purity. The data obtained from a sample of unknown purity should be compared against a well-characterized, high-purity standard. Below is a summary of key techniques and expected results for high-purity Fe(acac)3.
Table 1: Comparison of Analytical Data for High-Purity vs. Potentially Impure Fe(acac)3
| Characterization Technique | Parameter | Expected Value for High-Purity Fe(acac)3 | Indication of Impurity |
| Melting Point Analysis | Melting Point Range | 180-184 °C | A broader and depressed melting point range. |
| Elemental Analysis | % Carbon (C) | ~51.0% | Deviation from the theoretical value. |
| % Hydrogen (H) | ~6.0% | Deviation from the theoretical value. | |
| UV-Vis Spectroscopy | Molar Absorptivity (ε) | ~3500 M⁻¹cm⁻¹ at ~270 nm, ~3400 M⁻¹cm⁻¹ at ~350 nm, ~350 M⁻¹cm⁻¹ at ~440 nm | Changes in peak positions and molar absorptivity values. |
| Infrared (IR) Spectroscopy | C=O Stretch | ~1570 cm⁻¹ | The appearance of new peaks or shifts in characteristic peaks. |
| C=C Stretch | ~1525 cm⁻¹ | The appearance of new peaks or shifts in characteristic peaks. | |
| Fe-O Stretch | ~440 cm⁻¹ | The appearance of new peaks or shifts in characteristic peaks. |
Detailed Experimental Protocols
Accurate and reproducible data acquisition is contingent on standardized experimental procedures. The following sections detail the protocols for the principal characterization techniques.
Melting Point Analysis
Melting point analysis is a rapid and straightforward method to assess the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting point range.
Protocol:
-
Ensure the melting point apparatus is calibrated using a certified standard.
-
Place a small, finely powdered sample of Fe(acac)3 into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample by tapping the tube gently.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound. This is a quantitative method to verify the empirical formula of Fe(acac)3 (C15H21FeO6).
Protocol:
-
Accurately weigh 1-3 mg of a dried Fe(acac)3 sample into a tin capsule.
-
The sample undergoes combustion in a furnace at approximately 900-1200 °C in the presence of excess oxygen.
-
The resulting combustion gases (CO2, H2O, etc.) are passed through a series of columns to separate them.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The percentage of each element is calculated from the gas concentrations.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule and is sensitive to the coordination environment of the iron center. The spectrum of Fe(acac)3 exhibits characteristic charge transfer bands.
Protocol:
-
Prepare a stock solution of Fe(acac)3 of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the UV-Vis spectrum of the Fe(acac)3 solution over a range of 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the bonds within the Fe(acac)3 molecule. The positions and shapes of the absorption bands are characteristic of the acetylacetonate ligand and its coordination to the iron center.
Protocol:
-
Prepare the sample. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of Fe(acac)3 with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Place the sample in the IR spectrometer.
-
Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies for the C=O, C=C, and Fe-O bonds.
Workflow and Data Interpretation
The systematic application of these techniques provides a comprehensive assessment of Fe(acac)3 purity. The following diagrams illustrate a typical experimental workflow and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the purity assessment of Fe(acac)3.
Caption: Interrelation of techniques for comprehensive purity analysis.
By employing this suite of characterization techniques and adhering to standardized protocols, researchers can confidently ascertain the purity of their Fe(acac)3 samples, ensuring the reliability and reproducibility of their experimental outcomes.
A Comparative Guide to the Catalytic Performance of Fe(acac)3 versus Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, including active pharmaceutical ingredients. For decades, palladium catalysts have been the gold standard, offering high efficiency and broad substrate scope, a fact recognized by the 2010 Nobel Prize in Chemistry. However, the high cost, toxicity, and environmental concerns associated with palladium have driven the search for more sustainable alternatives. Iron, being earth-abundant, inexpensive, and biocompatible, has emerged as a promising candidate, with tris(acetylacetonato)iron(III) (Fe(acac)3) being a readily available and versatile precatalyst.
This guide provides an objective comparison of the catalytic performance of Fe(acac)3 and palladium catalysts in key cross-coupling reactions, supported by available experimental data. It is important to note that direct head-to-head comparative studies under identical reaction conditions are limited in the published literature. Therefore, the data presented herein is compiled from various sources and should be interpreted as a general guide to the capabilities of each catalytic system.
Kumada Cross-Coupling: A Stronghold for Iron Catalysis
The Kumada cross-coupling, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide, is a powerful C-C bond-forming reaction. While palladium catalysts can be effective, this reaction is a notable area where Fe(acac)3 has demonstrated significant utility, particularly for the coupling of aryl Grignard reagents with alkyl halides.
Performance Data
Table 1: Performance of Fe(acac)3 in the Kumada Coupling of Aryl Grignard Reagents with Alkyl Halides
| Entry | Aryl Grignard | Alkyl Halide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | 1-Bromooctane | 5 | THF/NMP | 25 | 0.5 | 95 | [1] |
| 2 | Phenylmagnesium bromide | 1-Chlorooctane | 5 | THF/NMP | 66 | 2 | 88 | [1] |
| 3 | 4-Methoxyphenylmagnesium bromide | 1-Bromooctane | 5 | THF/NMP | 25 | 0.5 | 92 | [1] |
| 4 | Phenylmagnesium bromide | Cyclohexyl bromide | 5 | THF/NMP | 25 | 0.5 | 85 | [1] |
Table 2: Performance of Palladium Catalysts in the Kumada Coupling of Aryl Grignard Reagents with Aryl Halides
| Entry | Aryl Grignard | Aryl Halide | Catalyst | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | 4-Chloroanisole | Pd(OAc)2 | PCy3 | 2 | Dioxane | 80 | 18 | 95 | |
| 2 | Phenylmagnesium bromide | 4-Chlorotoluene | PdCl2(dppf) | - | 3 | THF | 66 | 16 | 98 | |
| 3 | 2-Tolylmagnesium bromide | 2-Bromotoluene | Pd(PPh3)4 | - | 1 | Benzene | 80 | 24 | 85 |
Note: The data in Tables 1 and 2 are from different studies with varying substrates and conditions and are not a direct comparison.
Experimental Protocols
Fe(acac)3-Catalyzed Kumada Coupling (General Procedure) [1]
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with Fe(acac)3 (0.05 mmol). The tube is evacuated and backfilled with argon. Anhydrous THF (1 mL) and N-methyl-2-pyrrolidone (NMP, 1 mL) are added. The aryl Grignard reagent (1.2 mmol) is added dropwise at 0 °C, and the mixture is stirred for 10 minutes. The alkyl halide (1.0 mmol) is then added, and the reaction is stirred at the indicated temperature and time. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Palladium-Catalyzed Kumada Coupling (General Procedure)
To a dried Schlenk tube under an argon atmosphere, the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) and ligand (e.g., PCy3, 0.04 mmol) are added. Anhydrous dioxane (2 mL) and the aryl halide (1.0 mmol) are added. The aryl Grignard reagent (1.2 mmol) is added dropwise at room temperature. The reaction mixture is then heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.
Suzuki-Miyaura Cross-Coupling: Palladium's Realm
The Suzuki-Miyaura coupling, the reaction of an organoboron compound with an organic halide or triflate, is one of the most widely used cross-coupling reactions due to its mild reaction conditions and the commercial availability and stability of boronic acids. This reaction is heavily dominated by palladium catalysis. While there are reports of iron-catalyzed Suzuki-type reactions, they are less common and often require specific conditions.
Performance Data
Table 3: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | 3 | Toluene/H2O | 80 | 95 | |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | 2 | Toluene | 100 | 98 | |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl2(dppf) | - | Na2CO3 | 1 | DME | 80 | 99 |
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling (General Procedure)
In a round-bottom flask, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol) are combined. The palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol) is added, and the flask is fitted with a reflux condenser. The solvent system (e.g., toluene/H2O) is added, and the mixture is degassed with argon for 15 minutes. The reaction is then heated to the specified temperature with vigorous stirring until the starting material is consumed (monitored by TLC or GC). After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.
Heck Cross-Coupling and Sonogashira Cross-Coupling
Similar to the Suzuki-Miyaura coupling, the Heck reaction (coupling of an unsaturated halide with an alkene) and the Sonogashira reaction (coupling of a terminal alkyne with an aryl or vinyl halide) are predominantly catalyzed by palladium complexes. Fe(acac)3 is not a commonly reported catalyst for these transformations.
Catalytic Cycles and Experimental Workflow
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Kumada and Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycles for Fe-catalyzed Kumada and Pd-catalyzed Suzuki cross-coupling reactions.
Caption: A general experimental workflow for transition metal-catalyzed cross-coupling reactions.
Summary and Outlook
Palladium catalysts remain the dominant choice for a wide range of cross-coupling reactions, offering high yields, broad functional group tolerance, and well-understood reaction mechanisms. Their performance in Suzuki-Miyaura, Heck, and Sonogashira couplings is particularly noteworthy.
Fe(acac)3, on the other hand, presents a cost-effective and more environmentally benign alternative, showing considerable promise in specific applications like the Kumada coupling of aryl Grignard reagents with alkyl halides. The development of iron-catalyzed methods for other cross-coupling reactions is an active area of research, and future advancements may broaden the applicability of this earth-abundant metal in mainstream organic synthesis.
For researchers and professionals in drug development, the choice of catalyst will depend on a variety of factors including the specific transformation, substrate scope, cost considerations, and scalability. While palladium catalysts offer reliability and a high probability of success for a broad range of applications, Fe(acac)3 should be considered a viable and advantageous alternative for specific coupling reactions, particularly in the context of process development and green chemistry initiatives. Further research into direct, side-by-side comparisons of these catalytic systems will be invaluable in guiding these decisions.
References
A Researcher's Guide to Assessing Monodispersity of Iron(III) Acetylacetonate-Synthesized Nanoparticles
For researchers, scientists, and drug development professionals, achieving monodispersity in nanoparticle synthesis is a critical hallmark of quality and reproducibility. This guide provides a comparative analysis of methodologies to assess the monodispersity of iron oxide nanoparticles synthesized from the common precursor, iron(III) acetylacetonate (B107027) (Fe(acac)3). We present supporting experimental data, detailed protocols for key characterization techniques, and visual workflows to aid in the comprehensive evaluation of nanoparticle populations.
Understanding Monodispersity in Nanoparticle Systems
In the context of nanomaterials, monodispersity refers to a population of particles that are uniform in size and shape. Conversely, a polydisperse sample exhibits a wide range of particle sizes. The degree of monodispersity is a crucial parameter as it directly influences the physicochemical properties of the nanoparticles, including their magnetic, optical, and catalytic behavior, as well as their in vivo performance in biomedical applications. For instance, in drug delivery, monodisperse nanoparticles can ensure predictable drug loading and release kinetics, and uniform biodistribution.
Comparative Analysis of Characterization Techniques
A multi-modal approach utilizing several complementary characterization techniques is essential for a robust assessment of nanoparticle monodispersity. The most common and powerful techniques include Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).
| Technique | Parameter Measured | Information Provided on Monodispersity | Typical Results for Monodisperse Nanoparticles | Typical Results for Polydisperse Nanoparticles |
| Transmission Electron Microscopy (TEM) | Core size, morphology, size distribution | Direct visualization of individual particles, allowing for statistical analysis of size and shape distribution. | Uniform, spherical/cubic particles with a narrow size distribution (low standard deviation). | Particles of varying sizes and shapes, potential for aggregates. Wider size distribution (high standard deviation). |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PdI) | Measures the size distribution of particles in a colloidal suspension. The PdI is a dimensionless number that quantifies the breadth of the size distribution. | A single, narrow peak in the intensity distribution. A low Polydispersity Index (PdI) value, typically < 0.1, is indicative of a monodisperse sample.[1] | A broad peak or multiple peaks in the intensity distribution. A high PdI value (> 0.3) suggests a polydisperse or aggregated sample. |
| X-ray Diffraction (XRD) | Crystalline structure, crystallite size | Provides information on the crystalline phase and the average size of the crystalline domains (crystallites) via peak broadening analysis (Scherrer equation). | Sharp, well-defined diffraction peaks. The calculated crystallite size is consistent across different diffraction planes. | Broadened and potentially overlapping diffraction peaks. The calculated crystallite size may vary significantly between different diffraction planes. |
Synthesis of Iron Oxide Nanoparticles from Fe(acac)3: Monodisperse vs. Polydisperse
The monodispersity of iron oxide nanoparticles synthesized from Fe(acac)3 is highly dependent on the reaction conditions. Control over nucleation and growth kinetics is paramount.
Monodisperse Synthesis: A common method involves the thermal decomposition of Fe(acac)3 in a high-boiling point solvent with stabilizing surfactants like oleic acid and oleylamine. A rapid injection of the precursor at a high temperature or a controlled heating rate can induce a burst of nucleation followed by a slower growth phase, leading to a narrow size distribution.
Polydisperse Synthesis: Polydispersity can be intentionally or unintentionally introduced by factors that disrupt the separation of nucleation and growth. This can include:
-
Slow heating rates: Allows for continuous nucleation and growth, leading to a broad size distribution.
-
Insufficient surfactant concentration: Leads to uncontrolled aggregation and a wider size distribution.
-
Presence of impurities: Can interfere with crystal growth.
-
Inadequate temperature control: Fluctuations can lead to multiple nucleation events.
Quantitative Comparison: Monodisperse vs. Polydisperse Fe3O4 Nanoparticles
The following table presents a hypothetical but representative comparison of characterization data for monodisperse and polydisperse iron oxide nanoparticles synthesized from Fe(acac)3.
| Parameter | Monodisperse Fe3O4 Nanoparticles | Polydisperse Fe3O4 Nanoparticles |
| TEM Mean Diameter (nm) | 10.2 | 15.5 |
| TEM Standard Deviation (nm) | 0.8 | 5.3 |
| DLS Hydrodynamic Diameter (nm) | 12.5 | 25.8 (with a secondary peak at 80 nm) |
| DLS Polydispersity Index (PdI) | 0.09 | 0.45 |
| XRD Crystallite Size (nm, from (311) peak) | 9.8 | 12.1 (with significant peak broadening) |
Alternative Synthesis Routes for Monodisperse Iron Oxide Nanoparticles
While Fe(acac)3 is a widely used precursor, several alternatives offer advantages in terms of cost, safety, and control over nanoparticle properties.
| Precursor | Synthesis Method | Advantages | Typical Nanoparticle Characteristics |
| Iron Oleate | Thermal decomposition | Excellent control over size and shape, highly reproducible.[2][3][4] | Monodisperse, highly crystalline nanoparticles with tunable sizes from 4-25 nm.[5][6] |
| Iron Pentacarbonyl (Fe(CO)5) | Thermal decomposition | Can produce very small, highly monodisperse nanoparticles.[7] | Highly crystalline nanoparticles with sizes typically ranging from 3-15 nm.[7] |
| Iron(II) and Iron(III) Salts (e.g., FeCl2, FeCl3) | Co-precipitation | Simple, rapid, and scalable method.[8] | Can produce superparamagnetic nanoparticles, but achieving high monodispersity can be challenging. |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below to ensure reproducible and accurate assessment of nanoparticle monodispersity.
Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Disperse the nanoparticle powder in a suitable volatile solvent (e.g., hexane (B92381) or ethanol) at a low concentration (e.g., 0.1 mg/mL).
-
Sonicate the dispersion for 5-10 minutes to break up any loose agglomerates.
-
Place a drop of the dispersion onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely in a dust-free environment.
-
-
Imaging:
-
Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV).
-
Acquire images at various magnifications to observe both individual particles and the overall distribution.
-
Ensure proper focus and stigmation to obtain sharp images.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of particles (typically >200).
-
Calculate the mean particle diameter and the standard deviation.
-
Generate a histogram to visualize the particle size distribution.
-
Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Disperse the nanoparticles in a suitable solvent (e.g., deionized water or an organic solvent compatible with the particle's surface chemistry) at a low concentration (e.g., 0.01-0.1 mg/mL).
-
Filter the dispersion through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Transfer the filtered sample to a clean DLS cuvette.
-
-
Measurement:
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform multiple measurements (typically 3-5 runs) to ensure reproducibility.
-
The instrument software will report the Z-average hydrodynamic diameter and the Polydispersity Index (PdI).
-
-
Data Interpretation:
-
Analyze the intensity, volume, and number distributions to assess the presence of multiple particle populations or aggregates.
-
A PdI value below 0.1 is generally considered indicative of a monodisperse sample.
-
X-ray Diffraction (XRD)
-
Sample Preparation:
-
Ensure the nanoparticle sample is in a dry powder form.
-
Mount the powder onto a low-background sample holder.
-
-
Data Acquisition:
-
Use a diffractometer with a Cu Kα radiation source.
-
Scan the sample over a relevant 2θ range (e.g., 20-80 degrees) with a slow scan speed to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the crystalline phase of the iron oxide by comparing the diffraction pattern to a reference database (e.g., JCPDS).
-
Determine the full width at half maximum (FWHM) of the most intense diffraction peak (e.g., the (311) peak for magnetite/maghemite).
-
Calculate the average crystallite size using the Scherrer equation:
-
D = (K * λ) / (β * cos(θ))
-
Where D is the crystallite size, K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.
-
-
Visualizing the Workflow and Outcomes
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing nanoparticle monodispersity and the expected outcomes for monodisperse versus polydisperse samples.
Caption: Workflow for assessing nanoparticle monodispersity.
References
- 1. researchgate.net [researchgate.net]
- 2. Size-Tunable Magnetite Nanoparticles from Well-Defined Iron Oleate Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precise control over shape and size of iron oxide nanocrystals suitable for assembly into ordered particle arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Iron Precursors in MOCVD: The Fe(acac)3 Advantage
For researchers and scientists engaged in the fabrication of advanced materials, the choice of a metal-organic precursor is a critical decision that profoundly impacts the quality, purity, and properties of the resulting thin films. In the realm of Metal-Organic Chemical Vapor Deposition (MOCVD) for iron-based materials, iron(III) acetylacetonate (B107027), Fe(acac)3, emerges as a compelling choice over alternatives like ferrocene (B1249389) (Fe(Cp)2) and iron pentacarbonyl (Fe(CO)5). This guide provides an objective comparison, supported by experimental data, to elucidate the distinct advantages of Fe(acac)3 for depositing high-quality iron and iron oxide thin films.
The primary advantages of Fe(acac)3 lie in its optimal balance of volatility, thermal stability, and enhanced safety profile. Unlike the highly toxic and pyrophoric nature of iron pentacarbonyl, Fe(acac)3 is an air-stable solid that is significantly safer to handle and store.[1] While ferrocene also offers good thermal stability, its oxygen-free structure can lead to significant carbon incorporation in deposited films, a challenge that is often less pronounced with Fe(acac)3, particularly when depositing oxide films.
Performance Comparison of Iron MOCVD Precursors
The selection of an appropriate iron source for MOCVD is dictated by a range of physicochemical properties. The ideal precursor should exhibit sufficient volatility at moderate temperatures, decompose cleanly within a suitable temperature window, and present minimal safety hazards. The following table summarizes key quantitative data for Fe(acac)3 and its main alternatives.
| Property | Iron(III) Acetylacetonate (Fe(acac)3) | Ferrocene (Fe(Cp)2) | Iron Pentacarbonyl (Fe(CO)5) |
| Molecular Formula | C15H21FeO6 | C10H10Fe | Fe(CO)5 |
| Molecular Weight | 353.17 g/mol | 186.03 g/mol | 195.90 g/mol [2] |
| Physical State | Red crystalline powder[1] | Orange crystalline solid[3] | Yellow to red liquid[2][4] |
| Melting Point | 180-183 °C[5] | 172.5 °C[3] | -21 °C[4] |
| Boiling Point | Sublimes | 249 °C[3] | 103 °C[4] |
| Vapor Pressure | 2.6 hPa @ 110 °C[5][6] | ~1 Pa @ 25 °C; 100 Pa @ 80 °C[3] | 40 mmHg (~53 hPa) @ 30.3 °C[2][4][7][8] |
| Decomposition Temp. | Starts ~186 °C; MOCVD @ 400-800°C[9][10] | Stable to 400 °C; MOCVD > 500°C[3][11][12] | Onset can be < 200 °C[13][14] |
| Key Safety Hazards | Low toxicity | Harmful if swallowed[15][16] | Highly toxic, pyrophoric, flammable[2][17][18][19] |
| Oxygen Content | Yes | No | Yes (in CO ligand) |
| Carbon Impurity Risk | Moderate (lower in oxide films) | High (in pure Fe films)[11][12] | High (CO dissociation can poison surface)[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible MOCVD processes. Below are representative experimental protocols for the deposition of iron-containing films using each of the compared precursors.
Protocol 1: MOCVD of Iron Oxide from Fe(acac)3
This protocol describes the deposition of iron oxide thin films in a hot-wall CVD reactor.
-
Precursor Handling: Fe(acac)3 powder is loaded into a stainless steel bubbler. Due to its stability, this can be done in ambient air.
-
Substrate Preparation: A silicon wafer substrate is cleaned using a standard RCA cleaning procedure and loaded into the reactor.
-
Deposition Parameters:
-
Substrate Temperature: 400–600 °C.[9] The specific temperature influences the resulting iron oxide phase (e.g., β-Fe2O3 vs. Fe3O4).[9]
-
Precursor (Bubbler) Temperature: ~190 °C.[20]
-
Carrier Gas: Nitrogen (N2) is flowed through the bubbler to transport the precursor vapor to the reaction chamber.
-
Oxidizing Agent: Oxygen (O2) is introduced into the chamber through a separate line to facilitate the formation of iron oxide.[9]
-
Reactor Pressure: The process can be run at atmospheric or low pressure.[20]
-
-
Post-Deposition: The reactor is cooled down under a nitrogen atmosphere to prevent oxidation of the substrate and film.
Protocol 2: MOCVD of Iron Films from Ferrocene
This protocol is adapted for the growth of iron films where carbon incorporation is a known challenge.
-
Precursor Handling: Ferrocene, an air-stable orange solid, is placed in a sublimator.
-
Substrate Preparation: A suitable substrate (e.g., silicon or quartz) is cleaned and placed in the cold-wall reactor.
-
Deposition Parameters:
-
Substrate Temperature: 650–900 °C. Ferrocene requires high temperatures for complete decomposition to minimize carbon content.[11]
-
Precursor Temperature: Heated to 90 °C to achieve adequate vapor pressure for transport.[12]
-
Carrier Gas: Argon (Ar) is typically used to carry the sublimed ferrocene vapor into the reactor.
-
Reactive Gas: In some processes, water vapor (H2O) can be co-flowed to act as an oxidizing agent and help remove carbon species.[21]
-
Reactor Pressure: Can range from atmospheric pressure down to a few Torr.
-
-
Post-Deposition: The system is cooled under an inert gas flow.
Protocol 3: MOCVD of Iron Films from Iron Pentacarbonyl
This protocol requires stringent safety precautions due to the precursor's high toxicity and pyrophoricity.
-
Precursor Handling: Iron pentacarbonyl is a liquid at room temperature and must be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon).[22] The liquid is typically held in a chilled bubbler to control its high volatility.
-
Substrate Preparation: A substrate (e.g., Ru/SiO2/Si) is loaded into a high-vacuum, cold-wall MOCVD chamber.[13]
-
Deposition Parameters:
-
Substrate Temperature: 200–300 °C.[13] Growth rates can anomalously decrease at higher temperatures due to surface poisoning by CO byproduct.[13]
-
Precursor Temperature: The bubbler is often cooled (e.g., 0 °C) to regulate the vapor pressure.[13]
-
Carrier Gas: An inert gas like argon may be used, though direct vapor draw is also common due to the high volatility.
-
Co-flow Gas: Ammonia (NH3) can be introduced to suppress CO dissociation and maintain a constant growth rate.[13]
-
Reactor Pressure: Typically performed under low pressure (e.g., ~0.10 mTorr of Fe(CO)5 partial pressure).[13]
-
-
Post-Deposition: The chamber is purged thoroughly with an inert gas before opening. All handling of byproducts and cleaning must follow strict safety protocols.
MOCVD Workflow and Logical Relationships
The general workflow for an MOCVD process can be visualized to understand the sequence of operations and the critical control points. The diagram below illustrates this logical relationship, from precursor delivery to final film formation.
References
- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 2. IRON PENTACARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Ferrocene - Wikipedia [en.wikipedia.org]
- 4. Iron pentacarbonyl - Sciencemadness Wiki [sciencemadness.org]
- 5. Iron(III) acetylacetonate for synthesis 14024-18-1 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Iron pentacarbonyl | Fe(CO)5 | CID 26040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. bachtoldgroup.icfo.eu [bachtoldgroup.icfo.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. gustavus.edu [gustavus.edu]
- 16. lobachemie.com [lobachemie.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ias.ac.in [ias.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
A Comparative Guide to the Electrochemical Performance of Ferric Acetylacetonate Modified Electrodes
For researchers, scientists, and drug development professionals, the selection of an appropriate electrode modification agent is a critical step in the development of sensitive and reliable electrochemical sensors and devices. This guide provides an objective comparison of ferric acetylacetonate (B107027) (Fe(acac)₃) modified electrodes with common alternatives, including ferrocene (B1249389), carbon nanotubes (CNTs), and graphene. The performance of each is evaluated based on key electrochemical parameters supported by experimental data.
Ferric acetylacetonate, a coordination complex of iron, has emerged as a promising material for electrode modification, offering facile preparation and catalytic activity. However, its performance relative to established materials warrants a detailed examination. This guide aims to provide a clear comparison to aid in the selection of the most suitable electrode modifier for specific applications.
Comparative Electrochemical Data
The following tables summarize the key performance metrics for electrodes modified with this compound, ferrocene, carbon nanotubes, and graphene. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Cyclic Voltammetry (CV) Performance Metrics
| Modifier | Substrate Electrode | Redox Probe | Peak-to-Peak Separation (ΔEp) (mV) | Heterogeneous Electron Transfer Rate Constant (k⁰) (cm/s) | Notes |
| This compound (Fe(acac)₃) | Glassy Carbon | Ferrocene | ~70-80 | 1.34 x 10⁻⁴ to 2.08 x 10⁻⁴[1][2] | Data from studies in deep eutectic solvents.[1][2] |
| Ferrocene | Gold | Ferrocenemethanol | Shift from 60 mV (bare) | k⁰ for ferrocene derivatives can be on the order of 10⁻² to 10⁻³ cm/s.[3][4] | ΔEp is highly dependent on the surface coverage and nature of the self-assembled monolayer. |
| Carbon Nanotubes (CNTs) | Glassy Carbon | [Fe(CN)₆]³⁻/⁴⁻ | ~59 (ideal) | Generally fast, but specific k⁰ values vary widely with CNT type and processing. | CNTs are known to promote electron transfer reactions.[5] |
| Graphene | Glassy Carbon | Various | Can be larger than bare electrode | Can exhibit slow heterogeneous electron transfer rates depending on the quality and processing of the graphene.[6] | Performance is highly dependent on the proportion of edge plane sites.[6] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Performance Metrics
| Modifier | Substrate Electrode | Redox Probe | Charge Transfer Resistance (Rct) (Ω) | Notes |
| This compound (Fe(acac)₃) | Carbon Paste | Acetaminophen | Not explicitly reported, but modification enhances peak currents, suggesting lower Rct.[6] | Rct is a measure of the resistance to electron transfer at the electrode-electrolyte interface. |
| Ferrocene | Gold | [Fe(CN)₆]³⁻/⁴⁻ | Can be in the range of kΩ, depending on monolayer packing. | Rct is a key indicator of the blocking behavior of the modified layer.[7] |
| Carbon Nanotubes (CNTs) | Glassy Carbon | [Fe(CN)₆]³⁻/⁴⁻ | Generally low, can be in the range of tens to hundreds of Ω. | The high conductivity of CNTs contributes to low Rct values. |
| Graphene | Glassy Carbon | [Fe(CN)₆]³⁻/⁴⁻ | Varies significantly with graphene quality and modification. | Can range from hundreds to thousands of Ω. |
Experimental Protocols
Detailed methodologies for the key electrochemical techniques used to validate and compare these modified electrodes are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a substance.[8][9]
Objective: To determine the redox potentials, electron transfer kinetics, and stability of the modified electrode.
Experimental Setup:
-
Cell: A standard three-electrode electrochemical cell.[8][9]
-
Working Electrode: The electrode modified with Fe(acac)₃ or the alternative material.
-
Reference Electrode: A stable reference electrode, such as Silver/Silver Chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE).[10]
-
Counter Electrode: An inert conductor with a large surface area, typically a platinum wire or graphite (B72142) rod.[9]
-
Electrolyte: A solution containing a supporting electrolyte (e.g., 0.1 M KCl) and a redox probe (e.g., 1 mM K₃[Fe(CN)₆] in water, or ferrocene in a non-aqueous solvent). The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.[10]
Procedure:
-
Assemble the three-electrode cell with the modified working electrode, reference electrode, and counter electrode immersed in the deoxygenated electrolyte solution.
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the CV scan, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s).[11]
-
Initiate the scan. The potential is swept linearly from the initial potential to the final potential and then back to the initial potential.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
Analyze the voltammogram to determine key parameters such as the anodic and cathodic peak potentials (Epa, Epc), peak currents (ipa, ipc), and the peak-to-peak separation (ΔEp = Epa - Epc).
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the interfacial properties of electrodes, including the charge transfer resistance and double-layer capacitance.[12][13]
Objective: To evaluate the charge transfer kinetics and the insulating or conductive properties of the electrode modification layer.
Experimental Setup:
-
Same three-electrode setup as for CV.[13]
-
The electrolyte typically contains a redox probe to facilitate the measurement of charge transfer resistance.
Procedure:
-
Set the DC potential to the formal potential (E⁰') of the redox probe, which can be determined from CV.
-
Apply a small amplitude AC potential perturbation (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).[12][13]
-
Measure the resulting AC current response, including its magnitude and phase shift relative to the applied potential.
-
The potentiostat software calculates the impedance at each frequency.
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Fit the Nyquist plot to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[14]
Visualizing the Electrochemical Validation Workflow
The following diagrams illustrate the logical flow of experiments and data analysis in the electrochemical validation of modified electrodes.
Conclusion
The electrochemical validation of this compound modified electrodes reveals it to be a viable option for certain applications, particularly where ease of preparation is a key consideration. In terms of electron transfer kinetics, as indicated by the heterogeneous electron transfer rate constant, Fe(acac)₃ shows performance that can be comparable to some ferrocene derivatives, though generally slower than what can be achieved with well-processed carbon nanotubes.
For applications requiring very fast electron transfer and low charge transfer resistance, carbon nanotubes often present a superior choice. Ferrocene and its derivatives remain a benchmark for well-defined redox behavior and are highly tunable through synthetic chemistry. Graphene's performance is highly variable and dependent on its quality, with high-quality graphene offering excellent conductivity, while defects and sheet stacking can impede electron transfer.
Ultimately, the choice of electrode modifier will depend on the specific requirements of the application, including the target analyte, desired sensitivity, operating conditions, and cost considerations. This guide provides a foundational comparison to inform this critical decision-making process. Further targeted experimental work under consistent conditions is recommended for a definitive performance ranking for a specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Impedance Spectroscopy as a Tool for Electrochemical Rate Constant Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liqui ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05483A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. nanoscience.com [nanoscience.com]
- 13. metrohm.com [metrohm.com]
- 14. mdpi.com [mdpi.com]
Unveiling the Magnetic Personalities of Iron Oxides: A Comparative Study from Diverse Precursors
A deep dive into how the choice of chemical starting materials dictates the magnetic behavior of iron oxides, offering crucial insights for researchers and drug development professionals.
The magnetic properties of iron oxide nanoparticles, central to their application in fields ranging from targeted drug delivery to magnetic resonance imaging, are intricately linked to their synthesis. A critical factor in this synthesis is the choice of precursor, the chemical starting point that dictates the final material's size, shape, and crystalline structure, and consequently, its magnetic signature. This guide provides a comparative analysis of iron oxides derived from different precursors, supported by experimental data, to empower researchers in selecting the optimal synthesis strategy for their specific needs.
Magnetic Properties at a Glance: A Data-Driven Comparison
The selection of an iron precursor has a profound impact on the magnetic characteristics of the resulting iron oxide nanoparticles. The following table summarizes key magnetic properties of iron oxides synthesized from various commonly used precursors.
| Precursor | Iron Oxide Phase | Synthesis Method | Particle Size (nm) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Remanence (Mr) (emu/g) |
| Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O) | Magnetite (Fe₃O₄) | Co-precipitation | ~50-100 (cubes, octahedra) | 82 - 85[1] | - | - |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Magnetite (Fe₃O₄) | Co-precipitation | ~200-300 (spheres) | 87[1] | - | - |
| Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) | Magnetite (Fe₃O₄) | Thermal Decomposition | 4.8 - 13.3[2] | up to 56[2] | Single domain[2] | - |
| Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) & Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O) | Hematite (α-Fe₂O₃) | Sol-gel | ~10 and ~20 (bimodal) | 6.1[3] | 810 (at 5K)[3] | 1.34 (at 5K)[3] |
| Iron Oleate | Magnetite/Maghemite | Thermal Decomposition | 5 - 20+ | Varies with size[4] | Superparamagnetic to ferromagnetic[4] | - |
| Iron(III) Acetylacetonate (Fe(acac)₃) | Magnetite (Fe₃O₄) | Thermal Decomposition | Tunable | High purity magnetite phase[4] | - | - |
Note: The magnetic properties can be influenced by other synthesis parameters such as temperature, pH, and the presence of surfactants. The data presented here is for comparative purposes under specific reported conditions. "-" indicates data not specified in the cited sources.
The How-To: Experimental Protocols
Understanding the synthesis methodology is key to replicating and tailoring the properties of iron oxide nanoparticles. Below are detailed protocols for common synthesis methods using different precursors.
Co-precipitation Method
This versatile and widely used method involves the precipitation of iron oxides from an aqueous solution of iron salts.
Synthesis of Magnetite Nanoparticles:
-
Precursor Preparation: Prepare separate aqueous solutions of an iron(II) salt (e.g., ferrous sulfate heptahydrate) and an iron(III) salt (e.g., ferric chloride hexahydrate) in a 1:2 molar ratio.
-
Precipitation: Under an inert atmosphere (e.g., nitrogen) to prevent oxidation, add a basic solution (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) dropwise to the iron salt solution while stirring vigorously. A black precipitate of magnetite will form.
-
Aging: Continue stirring the suspension at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to allow for crystal growth and stabilization.
-
Washing: Separate the magnetic nanoparticles from the solution using a strong magnet. Wash the particles repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60°C).
Thermal Decomposition Method
This method offers excellent control over particle size and morphology by decomposing an organometallic precursor at high temperatures in a high-boiling point organic solvent.
Synthesis of Monodisperse Magnetite Nanoparticles:
-
Precursor Complex Formation: Synthesize an iron-oleate complex by reacting an iron salt (e.g., iron(III) chloride) with sodium oleate.
-
Decomposition: In a three-neck flask equipped with a condenser and a thermocouple, heat a high-boiling point solvent (e.g., 1-octadecene) containing a surfactant (e.g., oleic acid) to a high temperature (e.g., 320°C) under an inert atmosphere.
-
Injection: Swiftly inject the iron-oleate precursor into the hot solvent. The precursor will decompose, leading to the nucleation and growth of magnetite nanoparticles.
-
Aging and Cooling: Maintain the reaction temperature for a specific duration to control the particle size. After the desired time, cool the reaction mixture to room temperature.
-
Purification: Precipitate the nanoparticles by adding a non-solvent like ethanol. Separate the particles by centrifugation or magnetic decantation and wash them multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol).
-
Drying: Dry the purified nanoparticles under vacuum.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of magnetic iron oxide nanoparticles from different precursors.
Caption: A generalized workflow for the synthesis and characterization of magnetic iron oxides.
Signaling Pathways of Precursor Influence
The choice of precursor influences the nucleation and growth kinetics of the nanoparticles, which in turn determines their final magnetic properties. This can be visualized as a signaling pathway.
Caption: Influence of precursor choice on the magnetic properties of iron oxide nanoparticles.
References
Safety Operating Guide
Proper Disposal of Ferric Acetylacetonate: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of ferric acetylacetonate (B107027). This document provides immediate safety protocols, logistical procedures, and a step-by-step operational plan to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and responsible chemical management.
Ferric acetylacetonate, while a valuable laboratory chemical, is classified as a hazardous substance that requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2][3] Adherence to the following procedures is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves must be worn.[2][4]
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator should be used.[2]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[5]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
Step-by-Step Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][4]
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including contaminated labware (e.g., weighing boats, filter paper), unused product, and contaminated PPE, in a designated and clearly labeled waste container.
-
The container must be in good condition, compatible with the chemical waste, and kept tightly closed when not in use.[1][4]
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated from strong oxidizing agents.[3]
Step 2: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
-
Maintain a log of all waste generated for regulatory compliance.
Step 3: On-Site Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.[1][6]
-
Ensure the storage area is cool and dry.[1]
Step 4: Professional Disposal
-
Contact a licensed professional hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste.[2][4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash.[2][4] This can lead to environmental contamination and is a violation of regulations.
-
All waste disposal activities must be in strict accordance with local, state, and federal regulations.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its hazard profile.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 575 mg/kg | [7] |
| Acute Oral Toxicity (LD50, Rabbit) | 1872 mg/kg | [7] |
| Water Solubility (at 20 °C) | 2 g/l | [7] |
| Melting Point | 180 - 182 °C (decomposes) | [4][7] |
| Autoignition Temperature | 160 °C | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Ferric acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ferric acetylacetonate (B107027). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
I. Hazard Identification and Personal Protective Equipment (PPE)
Ferric acetylacetonate is a hazardous substance that requires careful handling. It is harmful if swallowed and causes serious eye irritation.[1][2][3] It may also cause skin and respiratory irritation.[4][5]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₁FeO₆ | [6] |
| Molecular Weight | 353.17 g/mol | [2][6] |
| Appearance | Dark red powder | [1] |
| Melting Point | 180 - 182 °C (decomposes) | [1][6] |
| Oral LD50 (Rat) | 575 mg/kg | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [2][3] |
Required Personal Protective Equipment (PPE)
| Category | Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles | EN166 (EU) or NIOSH (US) approved[2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use | EN 374 (EU), F739 (US)[4] |
| Lab coat or complete protective suit | [2][3] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator (if dust is generated) | [5] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
B. Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Inspect gloves for any signs of degradation.[4][6]
-
Weighing and Transfer:
-
During Reaction:
-
Post-Handling:
C. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][8]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][6]
-
If on Skin: Remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.[3][6]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]
III. Disposal Plan
A. Waste Categorization:
-
Contaminated Waste: Includes any PPE, weighing paper, or labware that has come into direct contact with this compound.
-
Unused Product: Excess or expired this compound.
B. Disposal Protocol:
-
Collection:
-
Disposal:
-
Dispose of unused product and contaminated waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service.[2] One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging should be disposed of as unused product.[2][6]
-
IV. Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. geneseo.edu [geneseo.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
